Product packaging for De-O-Methyllasiodiplodin(Cat. No.:CAS No. 32885-82-8)

De-O-Methyllasiodiplodin

Cat. No.: B158290
CAS No.: 32885-82-8
M. Wt: 278.34 g/mol
InChI Key: NFEVFCAOVZCHBN-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

de-O-methyllasiodiplodin has been reported in Arnebia euchroma and Euphorbia plumerioides with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22O4 B158290 De-O-Methyllasiodiplodin CAS No. 32885-82-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-14,16-dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-11-7-5-3-2-4-6-8-12-9-13(17)10-14(18)15(12)16(19)20-11/h9-11,17-18H,2-8H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEVFCAOVZCHBN-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312913
Record name De-O-Methyllasiodiplodin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32885-82-8
Record name De-O-Methyllasiodiplodin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32885-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name De-O-Methyllasiodiplodin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

De-O-Methyllasiodiplodin: A Technical Guide to its Natural Origins, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

De-O-Methyllasiodiplodin is a naturally occurring resorcinolic macrolide, a class of polyketide secondary metabolites characterized by a macrocyclic lactone ring attached to a resorcylic acid core. This compound has garnered significant interest in the scientific community due to its notable biological activities, including its role as a potent nonsteroidal antagonist of the mineralocorticoid receptor (MR) and its anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the natural sources of this compound, detailed experimental protocols for its isolation, and an examination of its known signaling pathways.

Natural Sources of this compound

This compound has been isolated from two primary natural sources: a fungal species and a marine plant.

Fungal Origin: Lasiodiplodia theobromae

The fungus Lasiodiplodia theobromae is a well-documented producer of a diverse array of bioactive secondary metabolites.[3] This ascomycete is commonly found in tropical and subtropical regions and is known to be a plant pathogen.[3] Strains of L. theobromae have been identified as a source of this compound, alongside other structurally related compounds.[3] The production of this compound by this fungus occurs through its metabolic processes, likely as part of its chemical defense or signaling mechanisms.

Plant Origin: Cerbera manghas

Cerbera manghas, a species of mangrove plant, is the other known natural source of this compound.[1] This marine plant has been investigated for its rich chemical diversity and various pharmacological activities.[1] The isolation of this compound from C. manghas highlights the broad distribution of this macrolide in different biological systems.

Quantitative Analysis

While this compound has been successfully isolated from both Lasiodiplodia theobromae and Cerbera manghas, specific quantitative data on its yield and concentration in these natural sources is not extensively reported in the available literature. The yield of secondary metabolites from fungal fermentations and plant extractions can vary significantly based on the specific strain, culture or growing conditions, and the extraction and purification methods employed.

Natural SourceCompoundReported Yield/ConcentrationReference
Lasiodiplodia theobromaeThis compoundData not available in searched literatureN/A
Cerbera manghasThis compoundData not available in searched literatureN/A

Experimental Protocols: Isolation and Purification

The following sections detail generalized experimental protocols for the isolation and purification of this compound from its natural sources. These protocols are based on standard methodologies for the isolation of fungal and plant-derived natural products.

Isolation from Lasiodiplodia theobromae (Fungal Fermentation)

This protocol describes a typical workflow for the isolation of this compound from a liquid culture of Lasiodiplodia theobromae.

1. Fungal Culture and Fermentation:

  • An axenic culture of Lasiodiplodia theobromae is inoculated into a suitable liquid fermentation medium, such as Potato Dextrose Broth (PDB).

  • The culture is incubated under optimal growth conditions (e.g., 25-30°C, 120-150 rpm) for a period of 14-21 days to allow for the production of secondary metabolites.

2. Extraction of Fungal Metabolites:

  • After the incubation period, the fermentation broth is separated from the mycelial mass by filtration.

  • The culture filtrate is extracted exhaustively with an organic solvent of intermediate polarity, such as ethyl acetate.

  • The mycelial mass is also extracted with a suitable solvent, like methanol or acetone, to recover any intracellularly stored compounds.

3. Chromatographic Purification:

  • The crude extracts from the filtrate and mycelia are concentrated under reduced pressure.

  • The resulting residue is subjected to column chromatography on silica gel.

  • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Fractions containing the compound of interest are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

4. Structure Elucidation:

  • The structure of the purified compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

G cluster_fermentation Fermentation & Extraction cluster_purification Purification & Analysis A Inoculation of L. theobromae B Liquid Fermentation A->B C Filtration B->C D Solvent Extraction of Filtrate C->D E Solvent Extraction of Mycelia C->E F Concentration of Crude Extracts D->F E->F G Silica Gel Column Chromatography F->G H Fraction Collection & TLC Analysis G->H I Preparative HPLC H->I J Pure this compound I->J K Spectroscopic Analysis (NMR, MS) J->K

Isolation workflow for this compound from L. theobromae.
Isolation from Cerbera manghas (Plant Extraction)

This protocol outlines a general procedure for the extraction and isolation of this compound from the plant material of Cerbera manghas.

1. Plant Material Collection and Preparation:

  • The relevant parts of the Cerbera manghas plant (e.g., leaves, stems, or roots) are collected.

  • The plant material is air-dried and then ground into a fine powder.

2. Extraction:

  • The powdered plant material is exhaustively extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

  • The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

3. Solvent Partitioning:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. This step helps to separate compounds based on their polarity.

4. Chromatographic Purification:

  • The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica gel.

  • Elution is performed with a solvent gradient (e.g., hexane-ethyl acetate) to separate the components.

  • Fractions are collected and analyzed by TLC.

  • Fractions containing the target compound are combined and further purified by preparative HPLC to obtain pure this compound.

5. Structure Confirmation:

  • The identity of the isolated compound is confirmed by spectroscopic methods (NMR and MS) and by comparison with published data.

Biological Activity and Signaling Pathways

This compound exhibits significant biological activity as a mineralocorticoid receptor (MR) antagonist, which underlies its anti-inflammatory effects.

Mineralocorticoid Receptor (MR) Antagonism

The mineralocorticoid receptor is a nuclear receptor that is activated by steroid hormones such as aldosterone. Upon activation, the MR translocates to the nucleus and acts as a transcription factor, regulating the expression of genes involved in various physiological processes, including inflammation.

This compound acts as a nonsteroidal antagonist of the MR.[1][2] It likely binds to the receptor, preventing the binding of aldosterone and subsequent receptor activation. This antagonism blocks the downstream signaling cascade that would normally be initiated by aldosterone.

G cluster_pathway Aldosterone-Mediated MR Signaling Aldosterone Aldosterone MR_cytoplasm Mineralocorticoid Receptor (MR) (Cytoplasm) Aldosterone->MR_cytoplasm Binds to MR_complex Aldosterone-MR Complex MR_nucleus MR Complex (Nucleus) MR_complex->MR_nucleus Translocation DNA Hormone Response Element (HRE) on DNA MR_nucleus->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates Proteins Pro-inflammatory Proteins (e.g., IL-6, TNF-α) Transcription->Proteins Leads to synthesis of

Simplified signaling pathway of mineralocorticoid receptor activation.
Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are a direct consequence of its MR antagonism. By blocking the MR signaling pathway, this compound inhibits the transcription of pro-inflammatory genes.[1] Studies have shown that it can significantly reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[1]

The proposed mechanism involves the inhibition of the nuclear translocation of the MR, which in turn prevents the transcription of target genes that promote inflammation. This leads to a reduction in the inflammatory response.

G cluster_inhibition Inhibition of MR Signaling by this compound DML This compound MR_cytoplasm Mineralocorticoid Receptor (MR) DML->MR_cytoplasm Antagonizes Translocation Nuclear Translocation MR_cytoplasm->Translocation Blocked Transcription Gene Transcription Translocation->Transcription Inhibited Inflammation Reduced Inflammatory Response Transcription->Inflammation Results in

Proposed anti-inflammatory mechanism of this compound.

Conclusion

This compound is a promising natural product with well-defined origins in both the fungal and plant kingdoms. Its role as a mineralocorticoid receptor antagonist provides a clear mechanism for its observed anti-inflammatory properties. While detailed quantitative data on its natural abundance remains to be fully elucidated, the established protocols for its isolation provide a solid foundation for further research and development. The unique structure and biological activity of this compound make it a valuable lead compound for the development of novel therapeutics targeting inflammation and other MR-mediated pathologies.

References

De-O-Methyllasiodiplodin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 32885-82-8

This technical guide provides an in-depth overview of De-O-Methyllasiodiplodin (DML), a resorcinolic macrolide with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document consolidates key information on its chemical properties, biological activities, and underlying mechanisms of action. It includes detailed experimental protocols and quantitative data to facilitate further investigation and drug discovery efforts.

Chemical and Physical Properties

This compound is a naturally occurring 12-membered macrolide. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 32885-82-8[1][2]
Molecular Formula C₁₆H₂₂O₄[2][3][4]
Molecular Weight 278.34 g/mol [1][3][4]
IUPAC Name (4S)-14,16-dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one[3][5]
Synonyms This compound, (S)-De-O-Methyllasiodiplodin[3]
Physical Description Oil or Powder[1][2]
Melting Point 120-125 °C (hexane)[2][6]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, positioning it as a promising candidate for drug development in several therapeutic areas.

Anti-inflammatory and Hypoglycemic Effects

Preclinical studies have highlighted the potent anti-inflammatory and glucose-lowering properties of DML. A key mechanism of action is its antagonistic activity against the mineralocorticoid receptor (MR), which is implicated in inflammation and insulin resistance.

Experimental Workflow: In Vivo Evaluation in db/db Mice

G cluster_0 Animal Model and Treatment cluster_1 Data Collection and Analysis A Male db/db mice (8 weeks old) B Acclimatization (2 days) A->B C Daily intragastric administration for 4 weeks B->C D1 Vehicle (0.9% NaCl with 5% Tween-80) C->D1 Control Group (n=8) D2 DML (30 mg/kg) C->D2 Treatment Group (n=8) E Weekly blood glucose monitoring F Body weight measurement (twice weekly) G End-of-study sample collection: - Blood (for HbA1c and serum analysis) - Adipose tissue and liver H Analysis: - Serum biochemical parameters - Insulin Tolerance Test (ITT) - Real-time RT-PCR for gene expression E->H F->H G->H

Caption: Workflow for evaluating the in vivo efficacy of this compound in a diabetic mouse model.

Quantitative In Vivo Efficacy Data in db/db Mice [1][7]

ParameterControl GroupDML-Treated Group (30 mg/kg/day)
Blood Glucose (endpoint) Significantly elevatedSignificantly reduced
Glycosylated Hemoglobin (HbA1c) ElevatedSignificantly reduced
MCP-1 mRNA (adipose tissue) UpregulatedSignificantly downregulated
TNF-α mRNA (adipose tissue) UpregulatedSignificantly downregulated
IL-6 mRNA (adipose tissue) UpregulatedSignificantly downregulated
Mineralocorticoid Receptor Antagonism

DML functions as a nonsteroidal antagonist of the mineralocorticoid receptor. This activity is crucial to its anti-inflammatory effects.

Signaling Pathway: DML-Mediated Anti-inflammatory Action

G cluster_0 Cellular Environment cluster_1 Intracellular Signaling Aldo Aldosterone MR Mineralocorticoid Receptor (MR) Aldo->MR DML This compound DML->MR Antagonism Aldo_MR Aldosterone-MR Complex MR->Aldo_MR Nucleus Nucleus Aldo_MR->Nucleus Translocation Gene_Exp Gene Transcription Nucleus->Gene_Exp Cytokines Pro-inflammatory Cytokines (MCP-1, TNF-α, IL-6) Gene_Exp->Cytokines Increased Expression Inflammation Inflammation Cytokines->Inflammation

Caption: DML antagonizes the mineralocorticoid receptor, inhibiting pro-inflammatory gene expression.

In Vitro Anti-inflammatory Activity in HepG2 and 3T3-L1 Cells [1][7]

Cell LineStimulantTreatmentEffect on Pro-inflammatory Gene Expression (MCP-1, TNF-α, IL-6)
HepG2H₂O₂ (0.2 mmol/L) or Aldosterone (10 nmol/L)DML (10 µmol/L)Significant reduction in MCP-1 and TNF-α mRNA levels
3T3-L1H₂O₂ (0.2 mmol/L) or Aldosterone (10 nmol/L)DML (10 µmol/L)Significant reduction in MCP-1, TNF-α, and IL-6 mRNA levels
Cytotoxic and Antimicrobial Activities

This compound has also been reported to exhibit cytotoxic effects against various cancer cell lines and moderate antibacterial activity.

Reported Cytotoxic and Antimicrobial Activities

ActivityTargetEffect
Cytotoxicity HeLa and HepG-2 human cancer cell linesSignificant cytotoxicity
Antibacterial Moderate activity reportedModerate suppression
Radical Scavenging GeneralExhibits radical scavenging effects

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and biological evaluation of this compound.

Chemical Synthesis

Multiple synthetic routes for this compound have been reported. A recent efficient, protecting-group-free synthesis proceeds in 5 steps with a 42% overall yield, starting from 9-decenoic acid.[7][8][9][10]

Key Synthetic Steps (Conceptual)

  • Starting Material: 9-decenoic acid.

  • Intermediate Steps: A series of reactions to construct the macrocyclic bridge and introduce necessary functional groups.

  • Macrocyclization: A high-yielding macrocyclization/aromatization cascade to form the 12-membered ring.

  • Final Product: this compound.

For detailed, step-by-step synthetic procedures, please refer to the primary literature.[7][8][9][10]

In Vitro Anti-inflammatory Assay

Objective: To evaluate the effect of this compound on pro-inflammatory cytokine expression in cell culture.

Cell Lines:

  • HepG2 (human liver cancer cell line)

  • 3T3-L1 (mouse pre-adipocyte cell line, differentiated into adipocytes)

Protocol Overview:

  • Cell Culture and Differentiation: Culture HepG2 cells and differentiate 3T3-L1 pre-adipocytes into mature adipocytes according to standard protocols.

  • Treatment:

    • Pre-incubate cells with this compound (e.g., 10 µmol/L) or vehicle (DMSO) for a specified period.

    • Induce an inflammatory response by stimulating the cells with H₂O₂ (e.g., 0.2 mmol/L) or aldosterone (e.g., 10 nmol/L) for 24 hours.

  • RNA Extraction and Real-time RT-PCR:

    • Isolate total RNA from the treated cells.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the mRNA expression levels of target pro-inflammatory genes (e.g., MCP-1, TNF-α, IL-6) and a housekeeping gene (e.g., 18S RNA or GAPDH) using real-time RT-PCR with SYBR Green.

  • Data Analysis: Normalize the expression of target genes to the housekeeping gene and calculate the relative fold change compared to the control group.

Mineralocorticoid Receptor Antagonist Assay

Objective: To determine the antagonistic activity of this compound on the mineralocorticoid receptor.

Methods:

  • Surface Plasmon Resonance (SPR): To assess the direct binding interaction between DML and the ligand-binding domain of the mineralocorticoid receptor (MR-LBD) and its interference with the binding of coactivators like SRC-1.[1][7]

  • Reporter Gene Assay: To measure the functional consequence of MR antagonism.

    • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a plasmid encoding the full-length MR and a reporter plasmid containing a luciferase gene under the control of an MR-responsive promoter. A Renilla luciferase plasmid can be co-transfected for normalization.

    • Treatment: Treat the transfected cells with aldosterone (agonist) in the presence or absence of varying concentrations of this compound.

    • Luciferase Assay: After incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Determine the IC₅₀ value of DML for the inhibition of aldosterone-induced MR transcriptional activity.

In Vivo Hypoglycemic and Anti-inflammatory Assay

Objective: To evaluate the therapeutic efficacy of this compound in a diabetic animal model.

Animal Model:

  • Male db/db mice (a model for type 2 diabetes)

Protocol Overview:

  • Acclimatization and Grouping: Acclimatize the mice and divide them into a control group and a DML-treated group.

  • Treatment Administration: Administer DML (e.g., 30 mg/kg) or vehicle (e.g., sterilized 0.9% sodium chloride containing 5% Tween-80) daily via intragastric gavage for a period of 4 weeks.[1][7]

  • Monitoring:

    • Measure blood glucose levels weekly from tail vein blood samples.

    • Monitor body weight regularly.

  • Endpoint Analysis:

    • At the end of the treatment period, perform an Insulin Tolerance Test (ITT) to assess insulin sensitivity.

    • Collect blood to measure HbA1c and other serum biochemical parameters.

    • Harvest tissues (e.g., adipose tissue, liver) for gene expression analysis of pro-inflammatory and ROS-related genes by real-time RT-PCR.

Conclusion

This compound is a multifaceted natural product with well-documented anti-inflammatory and hypoglycemic properties, primarily mediated through its antagonism of the mineralocorticoid receptor. Its demonstrated efficacy in preclinical models of diabetes and inflammation, coupled with reported cytotoxic and antimicrobial activities, underscores its potential as a lead compound for the development of novel therapeutics. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic promise of this compelling molecule.

References

A Technical Guide to the Biological Activities of Resorcinolic Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Resorcinolic macrolides, also known as resorcylic acid lactones (RALs), are a structurally diverse class of polyketide natural products.[1][2] Characterized by a conserved β-resorcylic acid core integrated into a macrocyclic lactone ring, these compounds have emerged as a focal point in drug discovery due to their wide spectrum of potent biological activities.[2][3][4] Primarily isolated from fungi, they exhibit significant anticancer, antimicrobial, and immunomodulatory properties.[1][2] Their most prominent mechanism of action in oncology is the inhibition of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone for numerous oncoproteins.[5][6][7] This inhibition leads to the degradation of cancer-promoting proteins, triggering cell cycle arrest and apoptosis.[8] Certain members of this class also exhibit potent inhibitory effects against key signaling kinases and other cellular targets, highlighting their therapeutic versatility. This guide provides an in-depth overview of the biological activities of resorcinolic macrolides, presenting quantitative data, detailing experimental protocols, and visualizing key molecular pathways to support researchers and drug development professionals.

Anticancer Activities: Mechanisms and Potency

The anticancer properties of resorcinolic macrolides are the most extensively studied, with a primary focus on their ability to disrupt cellular chaperone and signaling networks essential for tumor growth and survival.

Primary Mechanism: Inhibition of Hsp90

Heat Shock Protein 90 (Hsp90) is an ATP-dependent molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins, many of which are critical oncoproteins involved in signal transduction pathways that drive cancer progression.[8] Resorcinolic macrolides, such as the archetypal compound radicicol, are potent inhibitors of Hsp90.[7] They function by competitively binding to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its essential ATPase activity.[7] This inactivation of the Hsp90 chaperone cycle leads to the misfolding, destabilization, and subsequent ubiquitin-proteasome-mediated degradation of its client proteins, including Her2, K-ras, and v-Src.[6][7][8] The simultaneous depletion of multiple oncogenic drivers results in the inhibition of tumor cell growth and the induction of apoptosis.[7]

Hsp90_Inhibition_Pathway cluster_cycle Hsp90 Chaperone Cycle cluster_inhibition Inhibition Pathway Hsp90_inactive Hsp90 (Open) Hsp90_active Hsp90-ATP (Closed) Hsp90_inactive->Hsp90_active ATP binding ATP ATP ATP->Hsp90_inactive Hsp90_active->Hsp90_inactive ATP hydrolysis Client_folded Folded Client Protein (Active) Hsp90_active->Client_folded Cochaperone Co-chaperones (e.g., Cdc37) Cochaperone->Hsp90_active Client_unfolded Unfolded Client Protein (e.g., Her2, Akt) Client_unfolded->Hsp90_active Ubiquitin Ubiquitin Client_unfolded->Ubiquitin Ubiquitination Apoptosis Apoptosis & Cell Cycle Arrest RM Resorcinolic Macrolide RM->Hsp90_active Inhibition Proteasome Proteasome Ubiquitin->Proteasome Degradation Degraded Fragments Proteasome->Degradation Degradation->Apoptosis

Caption: Inhibition of the Hsp90 chaperone cycle by resorcinolic macrolides.
Secondary Mechanisms: Kinase and Other Target Inhibition

Beyond Hsp90, certain resorcinolic macrolides have demonstrated potent inhibitory activity against specific protein kinases, which are often dysregulated in cancer. This multi-targeted profile enhances their potential as anticancer agents.

  • MAPK/ERK Pathway: The macrolide hypothemycin is a known inhibitor of MEK1, while LL-Z1640-2 inhibits Transforming growth factor-β-activated kinase 1 (TAK1) and ERK2.[7] The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Its inhibition can effectively halt tumor progression.

  • KRas Interaction: Synthetic analogs have been developed that effectively inhibit the interaction between KRasG12C and its effector, CRAF.[3] This is a significant target, as KRas mutations are prevalent in many aggressive cancers.

  • NF-κB Pathway: The resorcinolic macrolide zearalenone has been identified as an inhibitor of the Nuclear Factor kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cancer cell survival.[2]

MAPK_Pathway_Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1 RAF->MEK P ERK ERK2 MEK->ERK P TF Transcription Factors (e.g., AP-1) ERK->TF P Nucleus Nucleus TF->Nucleus Response Gene Expression (Proliferation, Survival) Hypothemycin Hypothemycin Hypothemycin->MEK Inhibits LLZ LL-Z1640-2 LLZ->ERK Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by resorcinolic macrolides.
Quantitative Anticancer Data

The potency of various resorcinolic macrolides and their synthetic analogs has been quantified through in vitro assays. The following tables summarize key inhibitory and antiproliferative data.

Table 1: Hsp90 and Kinase Inhibitory Activity

Compound Target Assay Type IC₅₀ Reference(s)
Compound 36 Hsp90α Not Specified 14 µM [3][4]
Compound 36 Hsp90β Not Specified 37 µM [3][4]
LL-Z1640-2 TAK1 Not Specified 8.1 nM [7]
LL-Z1640-2 ERK2 Not Specified 8.0 nM [7]

| Hypothemycin | MEK1 | Not Specified | 15 nM |[7] |

Table 2: Antiproliferative Activity

Compound Cell Line Activity IC₅₀ Reference(s)
Cycloproparadicicol MCF-7 (Breast) Cytotoxicity Not Specified [6][9]

| CCT018159 | Various Cancer Cells | Antiproliferative | 0.21 µM |[8] |

Antimicrobial Activities

While less studied than their anticancer effects, some resorcinolic macrolides possess significant antimicrobial properties. Their mechanism often aligns with that of classical macrolide antibiotics, which involves the inhibition of bacterial protein synthesis.[10] Macrolides typically bind to the 50S subunit of the bacterial ribosome, blocking the exit tunnel for nascent peptides and thereby halting translation.[11][12]

Table 3: Antimicrobial Activity

Compound Organism Activity MIC Reference(s)
de-O-methyllasiodiplodin Staphylococcus aureus Antibacterial 6.25 µg/mL
This compound Bacillus subtilis Antibacterial >6.25 µg/mL
This compound Candida albicans Antifungal >6.25 µg/mL
Radicicol Nectria radicicola Antifungal Not Specified [7]

| Hypothemycin | Various Fungi | Antifungal | Not Specified |[7] |

Experimental Protocols

This section provides detailed methodologies for key assays used to evaluate the biological activity of resorcinolic macrolides.

General Workflow for Biological Evaluation

The discovery and development pipeline for resorcinolic macrolides follows a standard preclinical path, from initial screening to in vivo validation.

Drug_Discovery_Workflow A Synthesis of Analogs or Isolation from Natural Source B Primary Screening: In Vitro Enzyme Assays (Hsp90, Kinases) A->B C Hit Identification & SAR Analysis B->C D Secondary Screening: Cell-Based Assays (Cytotoxicity, Apoptosis) B->D F Lead Optimization C->F Iterative Design E Mechanism of Action Studies (e.g., Western Blot for Client Protein Degradation) D->E D->F G In Vivo Efficacy & Toxicity Studies (Animal Models) F->G

Caption: General workflow for the preclinical evaluation of resorcinolic macrolides.
Hsp90 ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of Hsp90. A common method is the malachite green assay, which detects the release of inorganic phosphate (Pi).

  • Principle: Hsp90 hydrolyzes ATP to ADP and Pi. The free Pi forms a complex with malachite green and molybdate, which can be measured colorimetrically at ~620 nm.

  • Methodology:

    • Recombinant Hsp90 protein is incubated in an assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂).

    • Varying concentrations of the test resorcinolic macrolide (or control inhibitor) are added to the wells of a 96-well plate.

    • The reaction is initiated by adding a final concentration of 2 mM ATP.

    • The plate is incubated at 37°C for a defined period (e.g., 4 hours).

    • The reaction is stopped, and the color is developed by adding a malachite green reagent.

    • Absorbance is read at 620 nm. The percentage of inhibition is calculated relative to a no-inhibitor control, and IC₅₀ values are determined by plotting inhibition versus compound concentration.

Cellular Antiproliferation (MTT) Assay

This colorimetric assay determines the effect of a compound on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and proliferation.

  • Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

  • Methodology:

    • Cancer cells (e.g., MCF-7) are seeded into a 96-well plate and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of the test resorcinolic macrolide. A vehicle control (e.g., DMSO) is also included.

    • Cells are incubated for a specified duration (e.g., 48-72 hours).

    • The MTT reagent is added to each well, and the plate is incubated for an additional 2-4 hours to allow for formazan crystal formation.

    • A solubilizing agent (e.g., acidified isopropanol or DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured, typically at 570 nm.

    • IC₅₀ values are calculated by plotting the percentage of cell viability against the log of the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Methodology:

    • A serial two-fold dilution of the test resorcinolic macrolide is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus at ~5 x 10⁵ CFU/mL).

    • Positive (microorganism, no drug) and negative (broth only) control wells are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

References

A Comprehensive Literature Review of De-O-Methyllasiodiplodin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Promising Natural Product for Researchers, Scientists, and Drug Development Professionals

Introduction

De-O-Methyllasiodiplodin (DML) is a naturally occurring resorcylic acid lactone that has garnered significant interest in the scientific community for its diverse biological activities. As a potent antagonist of the mineralocorticoid receptor (MR), DML presents a promising scaffold for the development of novel therapeutics targeting a range of pathologies, including inflammation, metabolic disorders, and potentially cancer. This technical guide provides a comprehensive review of the existing literature on DML, with a focus on its quantitative biological data, the experimental protocols used to elucidate its activity, and the signaling pathways it modulates.

Biological Activities of this compound

The primary mechanism of action attributed to this compound is its potent and nonsteroidal antagonism of the mineralocorticoid receptor (MR).[1] This activity underlies its observed anti-inflammatory and anti-diabetic effects. While specific IC50 values for DML's MR antagonism are not extensively reported in publicly available literature, studies on its analogs provide strong evidence for its potency. Analogs of (R)-De-O-Methyllasiodiplodin have demonstrated significant antagonistic activity against the MR, with IC50 values ranging from 0.58 to 1.11 μM.[1]

Anti-inflammatory Activity

DML has been shown to effectively attenuate the expression of pro-inflammatory cytokines. In cellular models, it significantly reduces the expression of monocyte chemoattractant protein-1 (MCP-1), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This anti-inflammatory effect is directly linked to its antagonism of the mineralocorticoid receptor.

Cytotoxic Activity

The cytotoxic potential of this compound against various cancer cell lines is an emerging area of research. However, a comprehensive panel of IC50 values across different cancer types is not yet well-established in the literature. Further investigation is required to fully characterize its anti-cancer profile.

Quantitative Data Summary

To facilitate a clear comparison of the biological activities of this compound and its derivatives, the following tables summarize the available quantitative data from the literature.

CompoundTargetAssay TypeIC50 (µM)Cell LineReference
(R)-De-O-Methyllasiodiplodin Analog 18aMineralocorticoid ReceptorAntagonist Activity0.58Not Specified[1]
(R)-De-O-Methyllasiodiplodin Analog 18bMineralocorticoid ReceptorAntagonist Activity1.11Not Specified[1]
(R)-De-O-Methyllasiodiplodin Analog 18cMineralocorticoid ReceptorAntagonist ActivityNot SpecifiedNot Specified[1]

Key Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound. These protocols are provided to enable researchers to replicate and build upon existing findings.

Mineralocorticoid Receptor Antagonist Assay (Reporter Gene Assay)

This assay is used to determine the ability of a compound to inhibit the transcriptional activity of the mineralocorticoid receptor in response to an agonist like aldosterone.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are transiently co-transfected with expression vectors for the human mineralocorticoid receptor, a luciferase reporter gene under the control of an MR-responsive promoter (e.g., MMTV-luc), and a control vector for normalization (e.g., a Renilla luciferase vector).

2. Compound Treatment:

  • After 24 hours of transfection, the medium is replaced with a serum-free medium.

  • Cells are pre-incubated with varying concentrations of this compound or a vehicle control for 1 hour.

  • Aldosterone (e.g., 10 nM) is then added to stimulate the mineralocorticoid receptor, and the cells are incubated for an additional 24 hours.

3. Luciferase Assay:

  • The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

4. Data Analysis:

  • The percentage of inhibition of aldosterone-induced luciferase activity is calculated for each concentration of this compound.

  • The IC50 value, the concentration of the compound that causes 50% inhibition, is determined by non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Cancer cells (e.g., prostate, breast, lung, colon) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Incubation:

  • After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

  • The plate is incubated for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.

Measurement of Cytokine Gene Expression (Real-Time Quantitative PCR)

This method quantifies the changes in the mRNA levels of specific cytokines in response to treatment with this compound.

1. Cell Treatment and RNA Extraction:

  • Cells (e.g., macrophages or other relevant cell types) are pre-treated with DML and then stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS).

  • Total RNA is extracted from the cells using a suitable RNA isolation kit.

2. cDNA Synthesis:

  • The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

3. Real-Time qPCR:

  • The qPCR reaction is set up using the synthesized cDNA, specific primers for the target cytokine genes (e.g., TNF-α, IL-6, MCP-1), and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).

  • The reaction is performed in a real-time PCR thermal cycler.

4. Data Analysis:

  • The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression to the reference gene.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Aldosterone-MR Signaling Aldosterone Aldosterone MR MR Aldosterone->MR Binds HSP HSP MR->HSP Dissociates from Nucleus Nucleus MR->Nucleus Translocates to DML DML DML->MR Antagonizes MRE MRE Nucleus->MRE Binds to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, MCP-1) MRE->Gene_Expression Induces

Caption: Aldosterone-Mineralocorticoid Receptor Signaling Pathway and its Antagonism by DML.

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_DML Treat with DML (various concentrations) Seed_Cells->Treat_DML Add_MTT Add MTT solution Treat_DML->Add_MTT Incubate Incubate (2-4 hours) Add_MTT->Incubate Solubilize Solubilize Formazan with DMSO Incubate->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

G Start Start Cell_Treatment Treat Cells with DML and/or Stimulant Start->Cell_Treatment RNA_Extraction Total RNA Extraction Cell_Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Real-Time qPCR with Specific Primers cDNA_Synthesis->qPCR Data_Analysis Relative Gene Expression Analysis (ΔΔCt) qPCR->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Measuring Cytokine Gene Expression by RT-qPCR.

Conclusion

This compound is a natural product with significant therapeutic potential, primarily through its antagonism of the mineralocorticoid receptor. Its demonstrated anti-inflammatory properties, coupled with emerging evidence of cytotoxic activity, make it a compelling lead compound for further drug development. This technical guide has summarized the current state of knowledge on DML, providing a foundation of quantitative data and detailed experimental protocols to guide future research. Further studies are warranted to fully elucidate its biological activity profile, particularly its anti-cancer efficacy and its precise binding kinetics with the mineralocorticoid receptor. The continued investigation of DML and its analogs holds promise for the development of new and effective treatments for a variety of human diseases.

References

Unraveling the Molecular Intricacies of De-O-Methyllasiodiplodin: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

De-O-Methyllasiodiplodin (DM-LDP), a naturally occurring resorcylic acid lactone, has emerged as a molecule of significant interest in oncology research due to its potent anti-cancer and anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of DM-LDP. Through a comprehensive review of existing literature, this document outlines its dual action as an antagonist of the mineralocorticoid receptor and an inducer of apoptosis in cancer cells, particularly in breast cancer. Detailed experimental protocols for key assays, quantitative data on its biological activity, and visual representations of the signaling pathways involved are presented to facilitate further investigation and drug development efforts.

Introduction

This compound (DM-LDP) is a secondary metabolite produced by various fungi.[1] Structurally, it belongs to the family of resorcylic acid lactones, which are known for their diverse biological activities.[2][3] Early investigations into DM-LDP revealed its potential as an anti-inflammatory and anti-cancer agent.[4][5] This guide focuses on elucidating the intricate molecular pathways through which DM-LDP exerts its effects, with a particular emphasis on its mechanism of action in human breast adenocarcinoma cells (MCF-7).

Dual Mechanism of Action

The biological activities of DM-LDP are primarily attributed to two distinct, yet potentially interconnected, mechanisms: antagonism of the mineralocorticoid receptor and induction of apoptosis.

Mineralocorticoid Receptor Antagonism and Anti-inflammatory Effects

DM-LDP has been identified as a potent nonsteroidal antagonist of the mineralocorticoid receptor (MR).[5] The mineralocorticoid receptor is a nuclear receptor that plays a crucial role in regulating electrolyte balance and blood pressure. However, its overactivation has been implicated in inflammatory processes. By blocking the MR, DM-LDP inhibits the expression of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Monocyte Chemoattractant Protein-1 (MCP-1), and Interleukin-6 (IL-6).[5] This anti-inflammatory action contributes to its therapeutic potential in diseases with an inflammatory component.

Induction of Apoptosis in Cancer Cells

In the context of cancer, DM-LDP has demonstrated significant pro-apoptotic activity, particularly in MCF-7 breast cancer cells.[4][6] This programmed cell death is a key mechanism for eliminating cancerous cells. The apoptotic cascade initiated by DM-LDP involves the upregulation of key regulatory proteins and the downregulation of survival factors.

Key Molecular Events in DM-LDP-Induced Apoptosis

The pro-apoptotic effects of DM-LDP in MCF-7 cells are orchestrated by a series of well-defined molecular events:

  • Upregulation of p53 and c-myc: Treatment with DM-LDP leads to an increased expression of the tumor suppressor protein p53 and the proto-oncogene c-myc.[4][6] p53 plays a critical role in initiating apoptosis in response to cellular stress, while c-myc is involved in cell proliferation and, under certain conditions, can also promote apoptosis.

  • Activation of Caspase-3: The upregulation of p53 and c-myc culminates in the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[4] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

  • Downregulation of Monocyte Chemotactic Protein-3 (MCP-3): DM-LDP has been shown to inhibit the expression of MCP-3, a cytokine that is involved in cell survival and metastasis.[4][6] By reducing MCP-3 levels, DM-LDP likely disrupts pro-survival signaling pathways within the cancer cells.

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data on the biological activity of this compound.

ParameterCell LineValueReference
IC50 (Cytotoxicity) MCF-7 (Breast Cancer)Seven-fold lower than WRL68[4][6]
WRL68 (Normal Hepatocytes)-[4][6]
Protein Upregulation
p53MCF-7Increased Expression[4][6]
c-mycMCF-7Increased Expression[4][6]
Caspase-3MCF-7Increased Expression[4][6]
Protein Downregulation
MCP-3MCF-7Inhibition of Expression[4][6]
Receptor Activity
Mineralocorticoid Receptor-Potent Antagonist[5]

Note: Specific IC50 values and fold-change data for protein expression are not yet publicly available and represent a key area for future research.

Signaling Pathways

The mechanism of action of DM-LDP involves the modulation of complex signaling pathways. The following diagrams, generated using Graphviz, illustrate the proposed molecular cascades.

DM_LDP_Apoptosis_Pathway DMLDP This compound MR Mineralocorticoid Receptor DMLDP->MR Antagonism p53 p53 DMLDP->p53 Upregulation cMyc c-myc DMLDP->cMyc Upregulation MCP3 MCP-3 DMLDP->MCP3 Downregulation Caspase3 Caspase-3 p53->Caspase3 Activation cMyc->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Survival Cell Survival MCP3->Survival DM_LDP_Anti_Inflammatory_Pathway DMLDP This compound MR Mineralocorticoid Receptor DMLDP->MR Antagonism NFkB NF-κB DMLDP->NFkB Inhibition MR->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, MCP-1, IL-6) NFkB->Cytokines Transcription Inflammation Inflammation Cytokines->Inflammation

References

Initial Screening of De-O-Methyllasiodiplodin Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxicity screening of De-O-Methyllasiodiplodin (DML), a resorcinolic macrolide with potential anticancer properties. This document outlines detailed experimental protocols, summarizes key cytotoxic activity data, and visualizes the experimental workflow and a proposed signaling pathway based on available research.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these initial screenings are summarized in the table below.

Cell LineCancer TypeIC50 (µg/mL)Reference
KBOral Epidermoid Carcinoma12.67[1]
BC1Breast Cancer9.65[1]
NCI-H187Small Cell Lung Cancer11.07[1]
MCF-7Breast AdenocarcinomaNot explicitly quantified, but shown to induce apoptosis[2]

Experimental Protocols

The following sections detail representative protocols for the initial cytotoxicity screening and preliminary mechanistic studies of this compound.

Disclaimer: The following protocols are representative examples based on standard laboratory methods. The exact, detailed protocols used in the cited studies for this compound were not fully available in the public domain.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines such as KB, BC1, NCI-H187, and MCF-7 are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Media: Cells are cultured in appropriate media (e.g., RPMI-1640 for KB, BC1, NCI-H187; DMEM for MCF-7) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of dilutions are then made in the culture medium to achieve the desired final concentrations.

  • Cell Treatment: The culture medium from the wells is replaced with 100 µL of medium containing various concentrations of DML. Control wells receive medium with the vehicle (DMSO) at the same final concentration as the treatment wells.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of DML and fitting the data to a dose-response curve.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with DML at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of cells in different quadrants (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are determined.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: Cells treated with DML and control cells are lysed using a specific lysis buffer.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard method (e.g., Bradford or BCA assay).

  • Caspase-3 Activity Measurement: An equal amount of protein from each sample is incubated with a colorimetric or fluorometric substrate specific for caspase-3 (e.g., DEVD-pNA).

  • Detection: The cleavage of the substrate by active caspase-3 is measured using a microplate reader at the appropriate wavelength. The results are expressed as the fold-increase in caspase-3 activity compared to the untreated control.

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis, such as p53 and c-myc.

  • Protein Extraction: Total protein is extracted from DML-treated and control cells using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Protein concentration is determined as described above.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for p53, c-myc, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the initial screening of this compound cytotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_screening Cytotoxicity Screening cluster_mechanism Mechanism of Action Study compound_prep This compound Stock Solution Preparation treatment Treatment with DML (Dose-Response) compound_prep->treatment cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis apoptosis_assay Apoptosis Assay (Annexin V/PI) data_analysis->apoptosis_assay Based on IC50 caspase_assay Caspase-3 Activity Assay apoptosis_assay->caspase_assay western_blot Western Blot (p53, c-myc) caspase_assay->western_blot

Caption: Experimental workflow for DML cytotoxicity screening.

Proposed Signaling Pathway

Based on preliminary findings, this compound appears to induce apoptosis in cancer cells. The following diagram illustrates a plausible signaling pathway.

Signaling_Pathway DML This compound Cell Cancer Cell DML->Cell p53 p53 (Upregulation) Cell->p53 Induces c_myc c-myc (Upregulation) Cell->c_myc Induces MCP3 MCP-3 (Downregulation) Cell->MCP3 Inhibits Caspase3 Caspase-3 (Activation) p53->Caspase3 Activates c_myc->Caspase3 Potentiates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed apoptotic signaling pathway of DML.

References

De-O-Methyllasiodiplodin: A Fungal Secondary Metabolite with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

De-O-Methyllasiodiplodin (DML), a resorcinolic macrolide, is a fascinating fungal secondary metabolite first identified from Lasiodiplodia theobromae. This technical guide provides a comprehensive overview of DML, focusing on its biological activities, mechanisms of action, and relevant experimental data. DML has garnered significant attention for its potent biological activities, including its role as a mineralocorticoid receptor (MR) antagonist, an inhibitor of pancreatic lipase, and an anti-inflammatory agent. This document consolidates quantitative bioactivity data, detailed experimental protocols, and visual representations of its molecular interactions and biosynthetic origins to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound (DML) is a 12-membered resorcylic acid lactone, a class of polyketide natural products. It was first isolated from the fungus Lasiodiplodia theobromae and has since been identified in other natural sources, including the marine plant Cerbera manghas. DML is structurally similar to lasiodiplodin, differing by the absence of a methyl group on one of the phenolic hydroxyls. This seemingly minor structural difference contributes to its distinct biological profile.

Recent research has highlighted the therapeutic potential of DML, particularly in the context of metabolic and inflammatory diseases. Its ability to antagonize the mineralocorticoid receptor (MR) suggests applications in cardiovascular and renal diseases. Furthermore, its inhibitory effect on pancreatic lipase presents a potential avenue for anti-obesity therapies. This guide aims to provide a detailed technical overview of DML, consolidating the current scientific knowledge to facilitate further research and development.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₆H₂₂O₄
Molecular Weight278.34 g/mol
AppearanceColorless crystalline compound
IUPAC Name(4S)-14,16-dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one
PubChem CID14562695

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with significant potential in several therapeutic areas. The following tables summarize the key quantitative data associated with its bioactivities.

Mineralocorticoid Receptor (MR) Antagonism

While the precise IC₅₀ value for this compound is not explicitly available in the reviewed literature, analogs of (R)-de-O-methyllasiodiplodin have demonstrated potent antagonistic activity against the mineralocorticoid receptor.[1]

CompoundTargetIC₅₀ (µM)Assay System
Analog 18aMineralocorticoid Receptor0.58Cell-based transactivation assay
Analog 18bMineralocorticoid Receptor1.11Cell-based transactivation assay
Analog 18cMineralocorticoid ReceptorNot specifiedCell-based transactivation assay

Note: The structures of analogs 18a, 18b, and 18c are modifications of the DML scaffold, highlighting the potential for potent MR antagonism within this chemical class.

Anti-inflammatory Activity

DML has been shown to significantly reduce the expression of pro-inflammatory genes in cell-based assays.[2]

GeneCell LineTreatmentConcentration (µM)Result
MCP-13T3-L1, HepG2H₂O₂ or Aldosterone10Significantly reduced mRNA levels
TNF-α3T3-L1, HepG2H₂O₂ or Aldosterone10Significantly reduced mRNA levels
IL-63T3-L1, HepG2H₂O₂ or Aldosterone10Significantly reduced mRNA levels
p47 (NADPH oxidase subunit)3T3-L1, HepG2H₂O₂ or Aldosterone10Significantly reduced mRNA levels
PU.13T3-L1, HepG2H₂O₂ or Aldosterone10Significantly reduced mRNA levels
Pancreatic Lipase Inhibition

DML has been identified as a potential inhibitor of pancreatic lipase.

CompoundTargetIC₅₀ (µM)Assay System
This compoundPancreatic Lipase4.5In vitro enzymatic assay

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound from Lasiodiplodia theobromae

This protocol is a generalized procedure based on common fungal metabolite isolation techniques, as a specific detailed protocol for DML was not found in the provided search results.

  • Fermentation:

    • Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a culture of Lasiodiplodia theobromae.

    • Incubate the culture for 14-21 days at 25-28°C with shaking (150 rpm) to ensure proper aeration.

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture broth three times with an equal volume of ethyl acetate.

    • Dry the mycelium, grind it to a powder, and extract it with methanol or ethyl acetate.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification:

    • Subject the crude extract to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

    • Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing the compound of interest.

    • Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure this compound.

Characterization of this compound

The following are the expected characterization data for DML. Complete spectral data was not available in the search results.

  • ¹H NMR (CDCl₃, 500 MHz): Expected signals would include aromatic protons, a methine proton adjacent to the ester oxygen, and a series of methylene protons corresponding to the macrocyclic ring.

  • ¹³C NMR (CDCl₃, 125 MHz): Expected signals would include those for the ester carbonyl, aromatic carbons (including hydroxyl-bearing carbons), and aliphatic carbons of the macrocyclic ring.

  • Mass Spectrometry (ESI-MS): The expected mass-to-charge ratio for the protonated molecule [M+H]⁺ would be approximately m/z 279.1591.

Mineralocorticoid Receptor Antagonist Assay (Cell-based Transactivation Assay)
  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or CHO-K1) in appropriate media.

    • Co-transfect the cells with a plasmid encoding the human mineralocorticoid receptor and a reporter plasmid containing a luciferase gene under the control of an MR-responsive promoter.

  • Compound Treatment:

    • Treat the transfected cells with a fixed concentration of aldosterone (the MR agonist) and varying concentrations of this compound or a vehicle control.

  • Luciferase Assay:

    • After a 24-hour incubation period, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of aldosterone-induced luciferase activity for each concentration of DML.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the DML concentration and fitting the data to a dose-response curve.

Anti-inflammatory Gene Expression Analysis (Quantitative RT-PCR)
  • Cell Culture and Treatment:

    • Culture 3T3-L1 or HepG2 cells in appropriate media.

    • Induce an inflammatory response by treating the cells with H₂O₂ (e.g., 200 µM) or aldosterone (e.g., 10 nM) in the presence or absence of this compound (e.g., 10 µM) for 24 hours.

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR):

    • Perform qPCR using specific primers for the target genes (MCP-1, TNF-α, IL-6, p47, PU.1) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Use a qPCR instrument to amplify and quantify the cDNA.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, comparing the expression levels in DML-treated cells to the control group.

Pancreatic Lipase Inhibition Assay
  • Enzyme and Substrate Preparation:

    • Prepare a solution of porcine pancreatic lipase in a suitable buffer (e.g., Tris-HCl, pH 8.0).

    • Prepare a substrate solution of p-nitrophenyl butyrate (pNPB) in the same buffer containing a small amount of a solubilizing agent like Triton X-100.

  • Inhibition Assay:

    • Pre-incubate the pancreatic lipase solution with varying concentrations of this compound or a vehicle control for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the pNPB substrate solution.

  • Measurement of Activity:

    • Monitor the increase in absorbance at 405 nm over time, which corresponds to the release of p-nitrophenol.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of DML.

    • Determine the percentage of inhibition and calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the DML concentration.

Signaling Pathways and Biosynthesis

Mineralocorticoid Receptor (MR) Signaling Pathway and Inhibition by DML

This compound acts as an antagonist of the mineralocorticoid receptor. In its active state, the MR, upon binding to its agonist aldosterone, translocates to the nucleus, dimerizes, and binds to hormone response elements (HREs) on the DNA. This leads to the recruitment of coactivators and the transcription of target genes involved in sodium and water retention, as well as pro-inflammatory and fibrotic processes. By binding to the MR, DML likely induces a conformational change that prevents the binding of aldosterone or the recruitment of coactivators, thereby inhibiting the downstream signaling cascade.

MR_Signaling_Pathway Aldosterone Aldosterone MR_cytoplasm Mineralocorticoid Receptor (Cytoplasm) Aldosterone->MR_cytoplasm Binds DML This compound (Antagonist) DML->MR_cytoplasm Inhibits MR_nucleus MR-Aldosterone Complex (Nucleus) MR_cytoplasm->MR_nucleus Translocation HRE Hormone Response Element (DNA) MR_nucleus->HRE Binds Coactivators Coactivators HRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates Proinflammatory_Genes Pro-inflammatory & Fibrotic Genes (e.g., MCP-1, TNF-α) Transcription->Proinflammatory_Genes Leads to

MR signaling inhibition by DML.

Proposed Biosynthetic Pathway of Lasiodiplodin (and this compound)

The biosynthesis of lasiodiplodin, and by extension this compound, is proposed to follow the polyketide pathway. This pathway involves the sequential condensation of acetate units by a polyketide synthase (PKS) to form a linear polyketide chain. This chain then undergoes a series of modifications, including reductions and cyclization, to form the final macrolide structure. The demethylation of lasiodiplodin would then yield this compound.

Biosynthetic_Pathway Acetate Acetate Units PKS Polyketide Synthase (PKS) Acetate->PKS Polyketide_Chain Linear Polyketide Chain PKS->Polyketide_Chain Modifications Reductions & Modifications Polyketide_Chain->Modifications Cyclization Intramolecular Cyclization Modifications->Cyclization Lasiodiplodin Lasiodiplodin Cyclization->Lasiodiplodin Demethylation Demethylation Lasiodiplodin->Demethylation DML This compound Demethylation->DML

Proposed biosynthesis of DML.

Conclusion

This compound is a fungal secondary metabolite with a compelling profile of biological activities that warrant further investigation for its therapeutic potential. Its demonstrated antagonism of the mineralocorticoid receptor, coupled with its anti-inflammatory and pancreatic lipase inhibitory effects, positions it as a promising lead compound for the development of novel treatments for a range of diseases. This technical guide provides a foundational resource for researchers, consolidating key data and methodologies to aid in the advancement of our understanding and application of this remarkable natural product. Future research should focus on elucidating the precise molecular interactions of DML with its targets, optimizing its structure for enhanced potency and selectivity, and conducting preclinical and clinical studies to evaluate its efficacy and safety in relevant disease models.

References

De-O-Methyllasiodiplodin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

De-O-Methyllasiodiplodin is a naturally occurring resorcinolic macrolide first identified in 1971. A secondary metabolite of the fungus Lasiodiplodia theobromae, this compound has garnered significant interest within the scientific community for its diverse biological activities. Notably, it has been identified as a potent nonsteroidal antagonist of the mineralocorticoid receptor (MR), an inhibitor of pancreatic lipase, and an inhibitor of prostaglandin biosynthesis. This technical guide provides an in-depth overview of the history, discovery, and key biological activities of this compound. It includes detailed experimental protocols for its isolation and relevant bioassays, quantitative data on its biological efficacy, and visualizations of its known signaling pathways to facilitate further research and drug development efforts.

History and Discovery

This compound was first isolated from the fungus Lasiodiplodia theobromae (formerly Botryodiplodia theobromae) by D. C. Aldridge and colleagues, as reported in the Journal of the Chemical Society C: Organic in 1971. This discovery was part of a broader investigation into the secondary metabolites of this fungus, which also led to the identification of several other novel compounds. The initial structural elucidation was accomplished using spectroscopic methods available at the time, laying the groundwork for future synthetic and pharmacological studies.

Biological Activity and Quantitative Data

This compound has demonstrated a range of biological activities, with its role as a mineralocorticoid receptor antagonist being a key area of investigation. The following tables summarize the available quantitative data on its efficacy.

Table 1: Mineralocorticoid Receptor Antagonist Activity

CompoundTargetAssay TypeIC50 (µM)Reference
(R)-De-O-MethyllasiodiplodinMineralocorticoid Receptor (MR)Cell-based Luciferase Reporter Assay0.58 - 1.11[1]

Table 2: Pancreatic Lipase Inhibitory Activity

CompoundTargetAssay TypeIC50 (µM)Reference
This compoundPancreatic Lipasein vitro enzymatic assayData not available in reviewed literature

Table 3: Prostaglandin Biosynthesis Inhibitory Activity

CompoundTargetAssay TypeIC50 (µM)Reference
This compoundProstaglandin Biosynthesisin vitro assayData not available in reviewed literature

Experimental Protocols

Isolation of this compound from Lasiodiplodia theobromae

This protocol is a synthesized methodology based on the original 1971 report by Aldridge et al. and general techniques for the isolation of fungal secondary metabolites.

Materials:

  • Culture of Lasiodiplodia theobromae

  • Czapek-Dox liquid medium

  • Ethyl acetate

  • Chloroform

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate, methanol)

  • Rotary evaporator

  • Spectroscopic equipment (NMR, Mass Spectrometer)

Procedure:

  • Fungal Culture: Inoculate Lasiodiplodia theobromae into a suitable liquid medium, such as Czapek-Dox broth, and incubate at 25-30°C for 2-3 weeks with shaking to ensure aeration.

  • Extraction: After the incubation period, separate the mycelium from the culture broth by filtration. Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent from the combined extracts using a rotary evaporator under reduced pressure to yield a crude extract.

  • Chromatographic Separation:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate and then methanol.

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Purification: Combine fractions containing the compound of interest (as identified by TLC) and re-chromatograph as necessary to achieve high purity.

  • Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, and compare the data with published values.

Mineralocorticoid Receptor Antagonist Assay (Competitive Binding)

This protocol is a representative method for assessing the competitive binding of this compound to the mineralocorticoid receptor.

Materials:

  • Human mineralocorticoid receptor (recombinant)

  • Radiolabeled aldosterone (e.g., [³H]-aldosterone)

  • This compound

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Scintillation fluid

  • 96-well plates

  • Filter mats

  • Cell harvester

  • Scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radiolabeled aldosterone only), non-specific binding (radiolabeled aldosterone with a high concentration of unlabeled aldosterone), and competitive binding (radiolabeled aldosterone with varying concentrations of this compound).

  • Incubation: Add the recombinant mineralocorticoid receptor to each well, followed by the appropriate competitor (unlabeled aldosterone or this compound) and then the radiolabeled aldosterone. Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.

  • Harvesting: Terminate the binding reaction by rapidly filtering the contents of the wells through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radiolabeled aldosterone.

Prostaglandin Synthesis Inhibition Assay (Cyclooxygenase Activity)

This protocol outlines a general method to assess the inhibition of prostaglandin synthesis by measuring cyclooxygenase (COX) activity.

Materials:

  • Cyclooxygenase enzyme (COX-1 or COX-2)

  • Arachidonic acid (substrate)

  • This compound

  • Assay buffer

  • EIA (Enzyme Immunoassay) kit for a specific prostaglandin (e.g., PGE₂)

  • 96-well plates

  • Plate reader

Procedure:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX enzyme to the assay buffer. Then, add varying concentrations of this compound or a vehicle control to the respective wells. Pre-incubate for a short period (e.g., 15 minutes) at 37°C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes) to allow for the conversion of arachidonic acid to prostaglandins.

  • Termination of Reaction: Stop the reaction by adding a suitable stopping reagent (e.g., a strong acid).

  • Prostaglandin Quantification: Quantify the amount of a specific prostaglandin (e.g., PGE₂) produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of prostaglandin synthesis for each concentration of this compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the prostaglandin production.

Signaling Pathways and Experimental Workflows

Discovery and Isolation Workflow

Discovery_and_Isolation_Workflow cluster_Discovery Discovery cluster_Isolation Isolation Fungus Lasiodiplodia theobromae Culture Liquid Culture Fungus->Culture Inoculation Extraction Solvent Extraction (Ethyl Acetate) Culture->Extraction Filtration & Extraction Chromatography Silica Gel Column Chromatography Extraction->Chromatography Crude Extract Purification Purification Chromatography->Purification Fraction Collection Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation Pure Compound DOM This compound Structure_Elucidation->DOM Identified as This compound

Caption: Workflow for the discovery and isolation of this compound.

Mineralocorticoid Receptor Antagonism Signaling Pathway

MR_Antagonism_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Aldosterone Aldosterone MR_HSP MR-HSP Complex Aldosterone->MR_HSP Binds DOM This compound DOM->MR_HSP Competitively Binds MR_Aldo MR-Aldosterone Complex MR_HSP->MR_Aldo HSP Dissociation MR_DOM MR-DOM Complex MR_HSP->MR_DOM HSP Dissociation MR_Dimer MR Dimer MR_Aldo->MR_Dimer Translocation & Dimerization Blocked_Transcription Transcription Blocked MR_DOM->Blocked_Transcription No Dimerization & Translocation MRE Mineralocorticoid Response Element (MRE) MR_Dimer->MRE Binds Gene_Transcription Gene Transcription MRE->Gene_Transcription Activates

Caption: this compound as a competitive antagonist of the MR.

Prostaglandin Biosynthesis Inhibition Pathway

PG_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Catalyzes Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins DOM This compound DOM->COX Inhibits

Caption: Inhibition of prostaglandin synthesis via cyclooxygenase by this compound.

References

Methodological & Application

Total Synthesis of (±)-de-O-methyllasiodiplodin: A Detailed Protocol for a Protecting-Group-Free Approach

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

The resorcinolic macrolide (±)-de-O-methyllasiodiplodin is a natural product that has garnered significant interest within the scientific community due to its diverse biological activities. This document provides a detailed protocol for a highly efficient, protecting-group-free total synthesis of (±)-de-O-methyllasiodiplodin, as recently reported by Lombera and Seiple. This 5-step synthesis, commencing from the readily available 9-decenoic acid, boasts an impressive overall yield of 42%, making it an attractive route for researchers in medicinal chemistry and drug development.[1][2]

Data Presentation

The following tables summarize the quantitative data for the key steps in the total synthesis of (±)-de-O-methyllasiodiplodin.

Table 1: Synthesis of Intermediate 2 (1-hydroxyundec-10-en-9-one)

Starting MaterialReagents & SolventsProductYield
9-decenoic acidPdCl₂, CuCl, O₂, H₂O, DMF2 95%

Table 2: Synthesis of Intermediate 3 (N-methoxy-N-methyl-9-oxodecanamide)

Starting MaterialReagents & SolventsProductYield
1-hydroxyundec-10-en-9-one (2 )Isobutyl chloroformate, N-methylmorpholine, N,O-dimethylhydroxylamine hydrochloride, THF3 98%

Table 3: Synthesis of Intermediate 4 (1-hydroxyundec-10-en-2-ol)

Starting MaterialReagents & SolventsProductYield
N-methoxy-N-methyl-9-oxodecanamide (3 )NaBH₄, EtOH4 80%

Table 4: Synthesis of Intermediate 5 (3-(1-hydroxyundec-10-en-2-yl)-2,4-dihydroxy-6-methylbenzaldehyde)

Starting MaterialReagents & SolventsProductYield
1-hydroxyundec-10-en-2-ol (4 )2,2,6-trimethyl-4H-1,3-dioxin-4-one, LiHMDS, acetylimidazole, LDA, Et₂Zn, THF5 56%

Table 5: Synthesis of (±)-de-O-methyllasiodiplodin (1)

Starting MaterialReagents & SolventsProductYield
3-(1-hydroxyundec-10-en-2-yl)-2,4-dihydroxy-6-methylbenzaldehyde (5 )Toluene, Cs₂CO₃, HCl(±)-de-O-methyllasiodiplodin (1) 85%

Experimental Protocols

The following protocols describe the detailed methodology for each key experiment in the total synthesis of (±)-de-O-methyllasiodiplodin.

Step 1: Synthesis of 1-hydroxyundec-10-en-9-one (2)

This step involves a Wacker oxidation of 9-decenoic acid.

  • To a solution of 9-decenoic acid in a mixture of DMF and water, add palladium(II) chloride and copper(I) chloride.

  • Stir the reaction mixture vigorously under an atmosphere of oxygen.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-hydroxyundec-10-en-9-one (2 ).

Step 2: Synthesis of N-methoxy-N-methyl-9-oxodecanamide (3)

This procedure describes the formation of the Weinreb amide.

  • Dissolve 1-hydroxyundec-10-en-9-one (2 ) in anhydrous THF and cool the solution to 0 °C.

  • Add N-methylmorpholine followed by the dropwise addition of isobutyl chloroformate.

  • Stir the mixture for 30 minutes at 0 °C.

  • In a separate flask, add N,O-dimethylhydroxylamine hydrochloride to THF and cool to 0 °C.

  • Slowly add a base (e.g., pyridine) to the hydroxylamine suspension.

  • Transfer the activated ester solution from step 3 to the hydroxylamine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Dry, filter, and concentrate the organic extracts. The crude N-methoxy-N-methyl-9-oxodecanamide (3 ) is often used in the next step without further purification.

Step 3: Synthesis of 1-hydroxyundec-10-en-2-ol (4)

This step involves the reduction of the Weinreb amide.

  • Dissolve the crude N-methoxy-N-methyl-9-oxodecanamide (3 ) in ethanol.

  • Cool the solution to 0 °C and add sodium borohydride portion-wise.

  • Stir the reaction mixture at 0 °C and monitor by TLC.

  • Once the reaction is complete, carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield 1-hydroxyundec-10-en-2-ol (4 ).

Step 4: Synthesis of 3-(1-hydroxyundec-10-en-2-yl)-2,4-dihydroxy-6-methylbenzaldehyde (5)

This is a key coupling step to form the macrocycle precursor.[2]

  • In a flame-dried flask under an inert atmosphere, dissolve 2,2,6-trimethyl-4H-1,3-dioxin-4-one in anhydrous THF and cool to -78 °C.

  • Add a solution of LiHMDS dropwise and stir for 30 minutes.

  • Add acetylimidazole and continue stirring at -78 °C.

  • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) in THF.

  • To the LDA solution, add 1-hydroxyundec-10-en-2-ol (4 ) followed by diethylzinc.

  • Add the resulting solution to the activated dioxinone species from step 3.

  • Allow the reaction to proceed at low temperature, then warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product.

  • Purify the crude product by column chromatography to obtain 3-(1-hydroxyundec-10-en-2-yl)-2,4-dihydroxy-6-methylbenzaldehyde (5 ).

Step 5: Synthesis of (±)-de-O-methyllasiodiplodin (1)

The final step involves a macrocyclization and aromatization cascade.[2]

  • Prepare a solution of the precursor 5 in toluene.

  • In a separate flask, bring a solution of toluene to reflux.

  • Slowly add the solution of 5 to the refluxing toluene over several hours using a syringe pump.

  • After the addition is complete, continue to reflux the mixture.

  • Cool the reaction mixture and add cesium carbonate.

  • Stir the mixture, then acidify with hydrochloric acid.

  • Extract the product with an organic solvent.

  • Dry, filter, and concentrate the organic layers.

  • Purify the final product, (±)-de-O-methyllasiodiplodin (1 ), by column chromatography.

Mandatory Visualization

The following diagrams illustrate the overall synthetic workflow and the logical relationships between the key steps.

Total_Synthesis_Workflow cluster_start Starting Material cluster_intermediates Intermediates cluster_final Final Product start 9-decenoic acid int1 1-hydroxyundec-10-en-9-one (2) start->int1 Wacker Oxidation (PdCl₂, CuCl, O₂) int2 N-methoxy-N-methyl- 9-oxodecanamide (3) int1->int2 Weinreb Amide Formation int3 1-hydroxyundec-10-en-2-ol (4) int2->int3 NaBH₄ Reduction int4 Macrocycle Precursor (5) int3->int4 Coupling with Dioxinone final (±)-de-O-methyllasiodiplodin (1) int4->final Macrocyclization/ Aromatization

Caption: Overall workflow of the 5-step total synthesis.

Synthetic_Pathway A 9-decenoic acid B Intermediate 2 A->B Step 1 C Intermediate 3 B->C Step 2 D Intermediate 4 C->D Step 3 E Intermediate 5 D->E Step 4 F (±)-de-O-methyllasiodiplodin E->F Step 5

Caption: Linear sequence of the total synthesis pathway.

References

Synthesis of De-O-Methyllasiodiplodin from 9-decenoic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (±)-De-O-Methyllasiodiplodin, a resorcinolic macrolide, starting from the readily available 9-decenoic acid. The described protecting group-free synthesis is efficient, proceeding in a 5-step longest linear sequence with a notable 42% overall yield.[1][2] This route offers a scalable and cost-effective method for accessing De-O-Methyllasiodiplodin, enabling further investigation into its biological activities and facilitating the generation of analog libraries for drug discovery programs.

Overview of the Synthetic Strategy

The synthesis begins with the conversion of 9-decenoic acid to the corresponding acid chloride, followed by an epoxidation and subsequent intramolecular cyclization to form a key γ-lactone intermediate. This intermediate is then coupled with a diketone fragment. The final step involves a macrocyclization and aromatization cascade to yield the target molecule, (±)-De-O-Methyllasiodiplodin.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative data for the 5-step synthesis of (±)-De-O-Methyllasiodiplodin.

StepReactionStarting Material (SM)Moles of SM (mmol)Key ReagentsProductYield (%)
1 Acid Chloride Formation9-decenoic acid58.7Oxalyl chloride, DMF (cat.)9-decenoyl chloride~100 (used crude)
2 Epoxidation9-decenoyl chloride58.7m-CPBA(±)-10,11-epoxy-9-decen-1-olide90
3 γ-Lactone Formation(±)-10,11-epoxy-9-decen-1-olide52.8HBr (48% aq.)(±)-3-hydroxy-undec-10-en-4-olide (Compound 6 )95
4 Diketone Fragment Synthesis2,2,6-trimethyl-4H-1,3-dioxin-4-one70.4LiHMDS, N-acetylimidazole1-(2,2,6-trimethyl-4-oxo-4H-1,3-dioxin-5-yl)ethan-1-one (Compound 5 )85
5 Coupling and MacrolactonizationCompound 6 and Compound 5 5.0 (for 6 )LDA, Et₂Zn; then toluene (reflux), Cs₂CO₃(±)-De-O-Methyllasiodiplodin (Compound 3 )56 (Coupling), 85 (Macrolactonization)

Experimental Protocols

Step 1: Synthesis of 9-decenoyl chloride
  • Materials: 9-decenoic acid (10.0 g, 58.7 mmol), Oxalyl chloride (7.6 mL, 88.1 mmol), N,N-Dimethylformamide (DMF, 1 drop), Dichloromethane (DCM, 100 mL).

  • Procedure:

    • To a solution of 9-decenoic acid in DCM, add one drop of DMF.

    • Slowly add oxalyl chloride to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • The solvent and excess oxalyl chloride are removed under reduced pressure.

    • The resulting crude 9-decenoyl chloride is used in the next step without further purification.

Step 2: Synthesis of (±)-10,11-epoxy-9-decen-1-olide
  • Materials: Crude 9-decenoyl chloride (from Step 1, ~58.7 mmol), meta-Chloroperoxybenzoic acid (m-CPBA, 77%, 15.7 g, 70.5 mmol), Dichloromethane (DCM, 200 mL).

  • Procedure:

    • Dissolve the crude 9-decenoyl chloride in DCM.

    • Add m-CPBA portion-wise to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the epoxide.

Step 3: Synthesis of (±)-3-hydroxy-undec-10-en-4-olide (Compound 6)
  • Materials: (±)-10,11-epoxy-9-decen-1-olide (9.7 g, 52.8 mmol), Hydrobromic acid (HBr, 48% aqueous solution, 5 mL), Dichloromethane (DCM, 100 mL).

  • Procedure:

    • Dissolve the epoxide in DCM.

    • Add the aqueous HBr solution and stir vigorously at room temperature for 4 hours.

    • Dilute the reaction mixture with water and extract with DCM.

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the γ-lactone (Compound 6 ).

Step 4: Synthesis of 1-(2,2,6-trimethyl-4-oxo-4H-1,3-dioxin-5-yl)ethan-1-one (Compound 5)
  • Materials: 2,2,6-trimethyl-4H-1,3-dioxin-4-one (10.0 g, 70.4 mmol), Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 77.4 mL, 77.4 mmol), N-acetylimidazole (9.3 g, 84.5 mmol), Tetrahydrofuran (THF, 200 mL).

  • Procedure:

    • To a solution of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in THF at -78 °C, add LiHMDS dropwise.

    • Stir the mixture at -78 °C for 1 hour.

    • Add a solution of N-acetylimidazole in THF.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the mixture with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the diketone (Compound 5 ).

Step 5: Synthesis of (±)-De-O-Methyllasiodiplodin (Compound 3)
  • Materials: Compound 6 (0.92 g, 5.0 mmol), Compound 5 (1.1 g, 6.0 mmol), Lithium diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene, 5.5 mL, 11.0 mmol), Diethylzinc (Et₂Zn, 1.0 M in hexanes, 5.5 mL, 5.5 mmol), Toluene (100 mL), Cesium carbonate (Cs₂CO₃, 3.26 g, 10.0 mmol), Tetrahydrofuran (THF, 50 mL).

  • Procedure:

    • Coupling:

      • To a solution of Compound 5 in THF at -78 °C, add LDA dropwise and stir for 30 minutes.

      • Add Et₂Zn and stir for another 30 minutes at -78 °C.

      • Add a solution of Compound 6 in THF.

      • Stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.

      • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

      • Purify by column chromatography to yield the coupled product.

    • Macrolactonization/Aromatization:

      • Dissolve the coupled product in toluene.

      • Add the solution via syringe pump over 3 hours to refluxing toluene.

      • After the addition is complete, continue to reflux for an additional 1 hour.

      • Cool the reaction mixture to room temperature and add Cs₂CO₃.

      • Stir the mixture vigorously for 12 hours.

      • Acidify the reaction with 1 M HCl and extract with ethyl acetate.

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

      • Purify by column chromatography on silica gel to afford (±)-De-O-Methyllasiodiplodin (Compound 3 ).

Visualizations

Synthetic Workflow

Synthesis_Workflow node_start 9-decenoic acid node_step1 Step 1: Oxalyl chloride, DMF node_start->node_step1 node_int1 9-decenoyl chloride node_step1->node_int1 node_step2 Step 2: m-CPBA node_int1->node_step2 node_int2 (±)-10,11-epoxy- 9-decen-1-olide node_step2->node_int2 node_step3 Step 3: HBr (aq.) node_int2->node_step3 node_int3 Compound 6 (γ-Lactone) node_step3->node_int3 node_step5 Step 5: 1. LDA, Et₂Zn 2. Toluene, reflux 3. Cs₂CO₃ node_int3->node_step5 node_start2 2,2,6-trimethyl-4H- 1,3-dioxin-4-one node_step4 Step 4: LiHMDS, N-acetylimidazole node_start2->node_step4 node_int4 Compound 5 (Diketone) node_step4->node_int4 node_int4->node_step5 node_final (±)-De-O-Methyllasiodiplodin node_step5->node_final

Caption: Synthetic route to (±)-De-O-Methyllasiodiplodin.

Logical Flow of the Final Step

Macrolactonization_Cascade node_coupled Coupled Product (from Step 5.1) node_reflux Toluene, Reflux node_coupled->node_reflux node_int_macro Intramolecular Cyclization node_reflux->node_int_macro node_cs2co3 Cs₂CO₃ node_int_macro->node_cs2co3 node_aromatization Aromatization Cascade node_cs2co3->node_aromatization node_final (±)-De-O-Methyllasiodiplodin node_aromatization->node_final

Caption: Key transformations in the final macrolactonization step.

References

De-O-Methyllasiodiplodin: In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

De-O-Methyllasiodiplodin (DML) is a naturally occurring resorcinolic macrolide with demonstrated biological activities, including potent anti-inflammatory and mineralocorticoid receptor (MR) antagonistic effects.[1] This document provides detailed application notes and protocols for key in vitro assays to facilitate further research and drug development efforts centered on this promising compound. The provided methodologies cover the assessment of its anti-inflammatory, cytotoxic, and anti-angiogenic properties.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's biological activity from in vitro studies.

AssayCell Line/SystemParameterValueReference
Mineralocorticoid Receptor AntagonismYeast-two-hybrid systemIC508.9 µmol/L[1]
Anti-inflammatory ActivityHepG2 and 3T3-L1 cellsEffective Concentration10 µmol/L[1]

Experimental Protocols

In Vitro Anti-Inflammatory Activity Assay

This protocol is designed to assess the anti-inflammatory effects of this compound by measuring the expression of pro-inflammatory cytokines in response to inflammatory stimuli.[1]

Materials:

  • HepG2 (human liver cancer cell line) or 3T3-L1 (mouse pre-adipocyte cell line) cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (DML)

  • Hydrogen peroxide (H₂O₂) or Aldosterone

  • TRIzol reagent

  • Reverse Transcription Kit

  • SYBR Green qPCR Master Mix

  • Primers for MCP-1, TNFα, IL-6, and a housekeeping gene (e.g., GAPDH or 18S rRNA)

  • 96-well cell culture plates

  • qPCR instrument

Procedure:

  • Cell Culture: Culture HepG2 or 3T3-L1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with varying concentrations of DML (e.g., 1, 5, 10, 20 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

    • Induce inflammation by adding H₂O₂ (final concentration 0.2 mmol/L) or Aldosterone (final concentration 10 nmol/L).[1]

    • Incubate for 24 hours.

  • RNA Extraction: Lyse the cells using TRIzol reagent and extract total RNA according to the manufacturer's protocol.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Analysis:

    • Perform quantitative real-time PCR (qPCR) using SYBR Green master mix and specific primers for MCP-1, TNFα, and IL-6.

    • Normalize the expression levels to a housekeeping gene.

    • Analyze the data to determine the effect of DML on the expression of pro-inflammatory cytokines.

Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cells to ensure that the observed biological activities are not due to cell death.

Materials:

  • HepG2 or 3T3-L1 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (DML)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 or 3T3-L1 cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with a range of DML concentrations (e.g., 1 to 100 µM) for 24-48 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

In Vitro Anti-Angiogenic Tube Formation Assay

This assay evaluates the potential of this compound to inhibit the formation of capillary-like structures by endothelial cells, a key process in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Matrigel Basement Membrane Matrix

  • This compound (DML)

  • 96-well cell culture plates

  • Inverted microscope with a camera

Procedure:

  • Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated wells at a density of 1-2 x 10⁴ cells per well in EGM-2 medium.

  • Treatment: Immediately add varying concentrations of DML to the wells. Include a vehicle control and a positive control (e.g., Suramin).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • Tube Formation Analysis:

    • Observe the formation of tube-like structures using an inverted microscope.

    • Capture images of the tube networks.

    • Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

  • Data Analysis: Compare the tube formation in DML-treated wells to the controls to determine the anti-angiogenic activity.

Signaling Pathways and Experimental Workflows

Anti_Inflammatory_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR NFkB NF-κB Pathway MR->NFkB Activates DML This compound (DML) DML->MR Inhibits ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB->ProInflammatory_Genes Induces Cytokines MCP-1, TNFα, IL-6 ProInflammatory_Genes->Cytokines Leads to

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental_Workflow_Anti_Inflammatory Start Start Cell_Culture Culture HepG2 or 3T3-L1 cells Start->Cell_Culture Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Treatment Pre-treat with DML, then add H2O2 or Aldosterone Cell_Seeding->Treatment Incubation Incubate for 24 hours Treatment->Incubation RNA_Extraction Extract total RNA Incubation->RNA_Extraction RT_qPCR Reverse Transcription and qPCR RNA_Extraction->RT_qPCR Data_Analysis Analyze cytokine gene expression RT_qPCR->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro anti-inflammatory assay.

Experimental_Workflow_Tube_Formation Start Start Plate_Coating Coat 96-well plate with Matrigel Start->Plate_Coating Cell_Seeding Seed HUVECs on Matrigel Plate_Coating->Cell_Seeding Treatment Add DML at various concentrations Cell_Seeding->Treatment Incubation Incubate for 4-18 hours Treatment->Incubation Image_Acquisition Capture images of tube formation Incubation->Image_Acquisition Data_Analysis Quantify tube network parameters Image_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro anti-angiogenesis tube formation assay.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for the in vitro characterization of this compound. Its potent mineralocorticoid receptor antagonism and consequent anti-inflammatory effects highlight its therapeutic potential. Further investigation into its cytotoxic and anti-angiogenic properties, as guided by the provided protocols, will be crucial in delineating its complete pharmacological profile and advancing its development as a potential therapeutic agent. Researchers are encouraged to perform dose-response experiments to determine the specific IC50 values for cytotoxicity and anti-angiogenic effects in their experimental systems.

References

Application of De-O-Methyllasiodiplodin in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

De-O-Methyllasiodiplodin (DOL), a resorcylic acid lactone, has emerged as a promising natural product for investigation in the field of metabolic diseases, particularly type 2 diabetes and metabolic syndrome. Its multifaceted mechanism of action, primarily centered on its anti-inflammatory properties through mineralocorticoid receptor (MR) antagonism, makes it a compelling candidate for further research and drug development. These application notes provide a comprehensive overview of DOL's utility in metabolic disease research, supported by detailed experimental protocols and data summaries.

Chronic low-grade inflammation is a key pathological feature of metabolic diseases, contributing significantly to insulin resistance. DOL has been shown to effectively lower blood glucose and HbA1c levels in preclinical models by mitigating this inflammatory state.[1][2] The primary mechanism identified is its ability to act as an antagonist of the mineralocorticoid receptor, a nuclear receptor implicated in inflammation and insulin resistance.[1][2] By inhibiting MR, DOL can suppress the downstream inflammatory signaling cascades, including the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1.[1]

Key Applications in Metabolic Disease Research

  • Investigation of Anti-inflammatory Therapies for Insulin Resistance: DOL serves as a valuable tool to explore the causal link between inflammation and metabolic dysfunction. Its specific action on the MR pathway allows for targeted studies on the role of this receptor in metabolic disease pathogenesis.

  • Preclinical Evaluation of Novel Anti-diabetic Agents: The demonstrated efficacy of DOL in lowering blood glucose and improving glycemic control in animal models supports its potential as a lead compound for the development of new anti-diabetic drugs.[1][2]

  • Elucidation of Mineralocorticoid Receptor Signaling in Metabolic Tissues: Researchers can utilize DOL to probe the intricate roles of MR in various metabolic tissues, including adipose tissue, liver, and skeletal muscle, and its contribution to insulin signaling impairment.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a clear comparison of its effects on various metabolic and inflammatory parameters.

Table 1: Effect of this compound on Metabolic Parameters in db/db Mice [1][2]

ParameterControl (db/db)This compound (30 mg/kg/day)Percentage Change
Blood Glucose (mmol/L)28.5 ± 2.118.2 ± 1.5↓ 36.1%
HbA1c (%)10.2 ± 0.87.8 ± 0.6↓ 23.5%

Table 2: Effect of this compound on Pro-inflammatory Cytokine Expression [1]

CytokineTreatmentRelative mRNA Expression (Fold Change)Percentage Inhibition
TNF-α H₂O₂-stimulated 3T3-L1 cells4.2 ± 0.5-
H₂O₂ + DOL (10 µM)1.8 ± 0.2↓ 57.1%
Aldosterone-stimulated 3T3-L1 cells3.5 ± 0.4-
Aldosterone + DOL (10 µM)1.5 ± 0.3↓ 57.1%
IL-6 H₂O₂-stimulated 3T3-L1 cells5.1 ± 0.6-
H₂O₂ + DOL (10 µM)2.2 ± 0.3↓ 56.9%
Aldosterone-stimulated 3T3-L1 cells4.8 ± 0.5-
Aldosterone + DOL (10 µM)2.0 ± 0.2↓ 58.3%
MCP-1 H₂O₂-stimulated 3T3-L1 cells6.3 ± 0.7-
H₂O₂ + DOL (10 µM)2.5 ± 0.4↓ 60.3%
Aldosterone-stimulated 3T3-L1 cells5.9 ± 0.6-
Aldosterone + DOL (10 µM)2.3 ± 0.3↓ 61.0%

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.

DOL_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_membrane_translocation Glucose Uptake DOL This compound MR Mineralocorticoid Receptor (MR) DOL->MR Inhibits AMPK AMPK DOL->AMPK Proposed Indirect Activation Aldosterone Aldosterone Aldosterone->MR Activates IKK IKK MR->IKK Activates IκB IκB IKK->IκB Phosphorylates & Inhibits NFκB_inactive NF-κB (p65/p50) IκB->NFκB_inactive Sequesters NFκB_active NF-κB (p65/p50) NFκB_inactive->NFκB_active Activation NFκB_nucleus NF-κB NFκB_active->NFκB_nucleus Translocation GLUT4_vesicle GLUT4 Vesicle AMPK->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, MCP-1) NFκB_nucleus->Gene_Expression Induces Inflammation Inflammation & Insulin Resistance Gene_Expression->Inflammation Leads to Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture (3T3-L1 and HepG2) Differentiation Adipocyte Differentiation (3T3-L1) Cell_Culture->Differentiation Stimulation Stimulation with Aldosterone or H₂O₂ Differentiation->Stimulation Treatment Treatment with This compound Stimulation->Treatment Analysis_in_vitro Analysis: - Real-time RT-PCR (TNF-α, IL-6, MCP-1) - Reporter Gene Assay Treatment->Analysis_in_vitro Animal_Model Animal Model (db/db mice) Acclimatization Acclimatization Animal_Model->Acclimatization Grouping Grouping: - Control - DOL-treated Acclimatization->Grouping Oral_Administration Daily Oral Administration of DOL (4 weeks) Grouping->Oral_Administration Monitoring Monitoring: - Body Weight - Food/Water Intake - Blood Glucose Oral_Administration->Monitoring Sacrifice Sacrifice and Sample Collection Monitoring->Sacrifice Analysis_in_vivo Analysis: - Serum HbA1c - Tissue Real-time RT-PCR Sacrifice->Analysis_in_vivo

References

Application Notes and Protocols for De-O-Methyllasiodiplodin as a Nonsteroidal Mineralocorticoid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

De-O-Methyllasiodiplodin is a naturally occurring macrolide that has been identified as a potent, nonsteroidal antagonist of the Mineralocorticoid Receptor (MR). The MR, a member of the nuclear receptor superfamily, plays a crucial role in regulating blood pressure and electrolyte balance through its interaction with the steroid hormone aldosterone. Dysregulation of the MR signaling pathway is implicated in various cardiovascular and renal diseases, making it a key target for therapeutic intervention. Nonsteroidal MR antagonists like this compound offer a promising alternative to traditional steroidal antagonists, potentially avoiding off-target effects associated with other steroid hormone receptors.

These application notes provide a summary of the antagonistic activity of this compound and its analogs, along with detailed protocols for its in vitro evaluation.

Data Presentation

The antagonistic activity of (R)-de-O-Methyllasiodiplodin and its more potent analogs against the mineralocorticoid receptor is summarized below. The data is derived from a mammalian two-hybrid system assay designed to assess MR antagonism.

CompoundModificationIC50 (µM)
Analog 18aAcetylation at phenolic hydroxyl groups0.58
Analog 18bAcetylation at phenolic hydroxyl groups1.11
Analog 18cAcetylation at phenolic hydroxyl groupsNot Specified in Abstract
(R)-de-O-MethyllasiodiplodinParent CompoundNot explicitly stated, but analogs are more potent.

Table 1: Mineralocorticoid Receptor Antagonistic Activity of this compound Analogs. Data from a study on the synthesis and evaluation of this compound and its analogs as nonsteroidal MR antagonists.[1]

Signaling Pathway

The canonical mineralocorticoid receptor signaling pathway involves the binding of aldosterone to the cytoplasmic MR, leading to a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. Inside the nucleus, the MR dimer binds to hormone response elements (HREs) on the DNA, recruiting co-activators and initiating the transcription of target genes involved in sodium and potassium transport. This compound, as a nonsteroidal antagonist, is hypothesized to bind to the ligand-binding domain of the MR, preventing the conformational changes necessary for receptor activation and subsequent gene transcription.

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_HSP MR-HSP Complex Aldosterone->MR_HSP Binds MR MR MR_HSP->MR HSP Dissociation DOM This compound DOM->MR_HSP Binds & Inhibits MR_dimer MR Dimer MR->MR_dimer Dimerization HRE Hormone Response Element (DNA) MR_dimer->HRE Binds Transcription Gene Transcription HRE->Transcription Initiates Mammalian_Two_Hybrid_Workflow start Start: Seed Mammalian Cells transfect Co-transfect with Plasmids (GAL4-MR-LBD, VP16-Coactivator, Reporter) start->transfect incubate1 Incubate for 24h transfect->incubate1 treat Treat with Aldosterone + this compound incubate1->treat incubate2 Incubate for 24h treat->incubate2 lyse Lyse Cells incubate2->lyse luciferase Measure Luciferase Activity lyse->luciferase analyze Data Analysis (Calculate IC50) luciferase->analyze end_node End analyze->end_node Binding_Assay_Workflow start Start: Prepare Reaction Mixture (Receptor, [³H]-Aldosterone, this compound) incubate Incubate to Reach Equilibrium start->incubate filter Separate Bound and Free Ligand via Filtration incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (Calculate Ki) count->analyze end_node End analyze->end_node

References

Application Notes and Protocols for In Vivo Studies of De-O-Methyllasiodiplodin (DM-LDP)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

De-O-Methyllasiodiplodin (DM-LDP) is a resorcinolic macrolide natural product that has demonstrated a range of biological activities, including anti-inflammatory, blood glucose-lowering, and potential anticancer effects.[1][2] These application notes provide detailed experimental designs and protocols for conducting in vivo studies to further investigate the therapeutic potential of DM-LDP. The protocols cover preliminary toxicity assessment, pharmacokinetic profiling, and efficacy evaluation in models of inflammation, diabetes, and cancer.

Preclinical In Vivo Experimental Design

A comprehensive in vivo evaluation of DM-LDP should be conducted in a stepwise manner, beginning with safety and tolerability assessments, followed by pharmacokinetic characterization and efficacy studies in relevant disease models.

Toxicology and Safety Pharmacology

Prior to efficacy studies, it is crucial to establish the safety profile of DM-LDP. This involves acute and subchronic toxicity studies to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

Experimental Workflow for Toxicology Assessment

G A Acute Toxicity Study (Single Dose Escalation) B Determine LD50/MTD A->B C Subchronic Toxicity Study (Repeated Dosing, e.g., 28 days) B->C Inform dose selection D Hematology & Clinical Chemistry C->D E Histopathology of Major Organs C->E F Establish No-Observed-Adverse-Effect Level (NOAEL) D->F E->F

Caption: Workflow for toxicological evaluation of DM-LDP.

Pharmacokinetics (PK)

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of DM-LDP is essential for designing effective dosing regimens for efficacy studies.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum (peak) plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution
F (%) Bioavailability (for oral administration)
Efficacy Studies

Based on the known biological activities of DM-LDP, the following in vivo models are recommended for efficacy evaluation.

  • Anti-inflammatory Activity: Carrageenan-induced paw edema model.

  • Anti-diabetic Activity: Streptozotocin (STZ)-induced diabetes model.

  • Anticancer Activity: Human tumor xenograft model.

Experimental Protocols

Protocol for Acute Oral Toxicity Study (OECD 420)

Objective: To determine the acute oral toxicity (and estimate the LD50) of DM-LDP in rodents.

Materials:

  • DM-LDP

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Female Sprague-Dawley rats (8-12 weeks old)

  • Oral gavage needles

Procedure:

  • Fast animals overnight prior to dosing.

  • Administer a single limit dose of 2000 mg/kg of DM-LDP or vehicle to separate groups of rats (n=5 per group) via oral gavage.

  • Observe animals closely for the first 4 hours for any signs of toxicity (e.g., changes in behavior, respiration, etc.).

  • Record mortality and clinical signs of toxicity daily for 14 days.

  • Measure body weight on days 0, 7, and 14.

  • At the end of the observation period, perform gross necropsy on all animals.

Data Presentation:

Table 2: Acute Toxicity Study Observations

GroupDose (mg/kg)MortalityClinical Signs of ToxicityBody Weight Change (Day 0-14)Gross Necropsy Findings
Vehicle0
DM-LDP2000
Protocol for Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of DM-LDP following intravenous and oral administration in mice.

Materials:

  • DM-LDP

  • Vehicle suitable for intravenous and oral administration

  • Male C57BL/6 mice (8-10 weeks old)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Administer DM-LDP intravenously (e.g., 5 mg/kg) or orally (e.g., 20 mg/kg) to two groups of mice (n=3-4 per time point).

  • Collect blood samples at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via retro-orbital or tail vein sampling.

  • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of DM-LDP in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters using appropriate software.[3]

Data Presentation:

Table 3: Hypothetical Pharmacokinetic Parameters of DM-LDP in Mice

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)t1/2 (h)F (%)
IV5--15002.5-
PO208001.030003.050
Protocol for Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory activity of DM-LDP.

Materials:

  • DM-LDP

  • Carrageenan (1% w/v in saline)

  • Indomethacin (positive control)

  • Male Wistar rats (150-200 g)

  • Plethysmometer

Procedure:

  • Divide animals into groups (n=6 per group): Vehicle control, DM-LDP (e.g., 10, 30, 100 mg/kg, p.o.), and Indomethacin (10 mg/kg, p.o.).

  • Administer the respective treatments one hour before carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[1][4][5][6]

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[6]

  • Calculate the percentage inhibition of edema.

Data Presentation:

Table 4: Effect of DM-LDP on Carrageenan-Induced Paw Edema

TreatmentDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle-0
DM-LDP10
DM-LDP30
DM-LDP100
Indomethacin10
Protocol for Streptozotocin (STZ)-Induced Diabetes in Rats

Objective: To assess the anti-diabetic activity of DM-LDP.

Materials:

  • DM-LDP

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • Glibenclamide (positive control)

  • Male Sprague-Dawley rats (180-220 g)

  • Glucometer and test strips

Procedure:

  • Induce diabetes by a single intraperitoneal injection of STZ (50-65 mg/kg) dissolved in cold citrate buffer.[2][7][8][9]

  • After 72 hours, measure fasting blood glucose levels. Rats with blood glucose levels >250 mg/dL are considered diabetic and included in the study.

  • Divide diabetic rats into groups (n=6 per group): Diabetic control, DM-LDP (e.g., 10, 30, 100 mg/kg, p.o.), and Glibenclamide (10 mg/kg, p.o.). A non-diabetic control group should also be included.

  • Administer the treatments orally once daily for 28 days.

  • Monitor fasting blood glucose levels and body weight weekly.

  • At the end of the study, collect blood for biochemical analysis (e.g., insulin, HbA1c, lipid profile) and harvest pancreas for histopathological examination.

Data Presentation:

Table 5: Effect of DM-LDP on Blood Glucose Levels in STZ-Induced Diabetic Rats

GroupDay 0Day 7Day 14Day 21Day 28
Non-diabetic Control
Diabetic Control
DM-LDP (10 mg/kg)
DM-LDP (30 mg/kg)
DM-LDP (100 mg/kg)
Glibenclamide (10 mg/kg)
Protocol for Human Tumor Xenograft Model in Nude Mice

Objective: To evaluate the in vivo anticancer efficacy of DM-LDP.

Materials:

  • DM-LDP

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Athymic nude mice (4-6 weeks old)

  • Matrigel

  • 5-Fluorouracil or other relevant positive control drug

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups (n=8-10 per group): Vehicle control, DM-LDP (e.g., 25, 50, 100 mg/kg, p.o. or i.p.), and positive control.

  • Administer treatments daily or as per the determined PK profile for a specified period (e.g., 21 days).

  • Measure tumor volume and body weight twice a week. Tumor volume (mm³) = (length x width²)/2.

  • At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Tumor tissues can be used for further analysis (e.g., histopathology, Western blotting for signaling pathway proteins).

Data Presentation:

Table 6: Effect of DM-LDP on Tumor Growth in a Xenograft Model

TreatmentDose (mg/kg)Final Tumor Volume (mm³, Mean ± SEM)Final Tumor Weight (g, Mean ± SEM)% Tumor Growth Inhibition
Vehicle-0
DM-LDP25
DM-LDP50
DM-LDP100
Positive Control

Signaling Pathway Analysis

Based on existing literature, DM-LDP is known to be a mineralocorticoid receptor (MR) antagonist and may modulate inflammatory pathways such as NF-κB and MAPK.[1]

Proposed Anti-inflammatory Signaling Pathway of DM-LDP

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Activates IKK IKK MR->IKK Activates DM-LDP This compound DM-LDP->MR Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Degradation Degradation IkB->Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, MCP-1) NFkB_n->Gene_Expression Induces

Caption: Proposed mechanism of DM-LDP via MR and NF-κB pathway.

Potential Involvement of MAPK Pathway in DM-LDP's Anticancer Effect

G DM-LDP This compound Raf Raf DM-LDP->Raf Inhibits (Hypothesized) Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Hypothetical inhibition of the MAPK pathway by DM-LDP.

Conclusion

The provided protocols offer a comprehensive framework for the in vivo evaluation of this compound. These studies will be instrumental in elucidating its therapeutic potential and mechanism of action, thereby guiding its further development as a potential therapeutic agent for inflammatory diseases, diabetes, and cancer. It is imperative that all animal experiments are conducted in compliance with institutional and national guidelines for the ethical use of laboratory animals.

References

Application Notes: De-O-Methyllasiodiplodin as a Tool for Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

De-O-Methyllasiodiplodin (DML) is a resorcinolic macrolide, a class of natural products known for a wide range of biological activities.[1][2] Isolated from the mangrove plant Cerbera manghas, DML has emerged as a potent anti-inflammatory agent.[3] Its mechanism of action involves the antagonism of the mineralocorticoid receptor (MR), a nuclear receptor implicated in inflammation and metabolic diseases.[3][4] This property makes DML a valuable pharmacological tool for researchers studying inflammatory signaling pathways and developing novel anti-inflammatory therapeutics.

Mechanism of Action

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Key mediators of the inflammatory cascade include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1), as well as reactive oxygen species (ROS).[3][5]

DML exerts its anti-inflammatory effects by suppressing the expression of these key mediators.[3] Studies have demonstrated that DML significantly reduces the gene expression of TNF-α, IL-6, and MCP-1 in response to inflammatory stimuli.[3][4] The mechanism is linked to its activity as a mineralocorticoid receptor (MR) antagonist. By inhibiting MR, DML interferes with downstream signaling that promotes the transcription of pro-inflammatory and ROS-related genes, such as the NADPH oxidase p47 subunit and the transcription factor PU.1.[3] This targeted action allows researchers to specifically investigate the role of MR in inflammatory processes within various cell types and disease models.

The primary signaling pathways governing the expression of most inflammatory mediators are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7] These pathways are activated by stimuli like lipopolysaccharide (LPS) or cytokines such as TNF-α, leading to the transcription of genes for iNOS, COX-2, and other cytokines.[8][9] While DML's direct interaction with NF-κB or MAPK components is still under investigation, its ability to reduce upstream inflammatory cytokines suggests it acts as a powerful inhibitor of the initial triggers for these critical pathways.[3]

Quantitative Data Summary

The anti-inflammatory effects of this compound (DML) have been quantified in both in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Effects of DML on Pro-Inflammatory Gene Expression

Cell Lines: HepG2 and 3T3-L1 | Stimulus: H₂O₂ (0.2 mmol/L) or Aldosterone (10 nmol/L) | DML Conc.: 10 µmol/L

Gene TargetResultCitation
MCP-1Significantly reduced induced expression[3][4]
TNF-αSignificantly reduced induced expression[3][4]
IL-6Significantly reduced induced expression[3][4]
NADPH p47 subunitH₂O₂-induced increase was abolished[3]
PU.1H₂O₂-induced increase was abolished[3]

Table 2: In Vivo Effects of DML in db/db Mice

Treatment: DML (30 mg·kg⁻¹·d⁻¹) for 4 weeks

TissueTarget & Parameter% Decrease vs. VehicleCitation
Adipose TissueMCP-1 mRNA59%[3]
TNF-α mRNA47%[3]
IL-6 mRNA50%[3]
p47 subunit mRNA52%[3]
PU.1 mRNA62%[3]
TNF-α ProteinSignificant Decrease[3]
IL-6 ProteinSignificant Decrease[3]
LiverTNF-α ProteinSignificant Decrease[3]
IL-6 ProteinNo significant effect[3]

Experimental Protocols

Here we provide detailed protocols for key experiments to characterize the anti-inflammatory effects of this compound.

Protocol 1: In Vitro Nitric Oxide (NO) Production Assay

This protocol measures the effect of DML on the production of nitric oxide, a key inflammatory mediator, in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • This compound (DML)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • DML Pre-treatment: Prepare various concentrations of DML in DMEM. Remove the old media from the cells and add 100 µL of the DML-containing media to the respective wells. Incubate for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

  • Inflammatory Stimulation: Add 10 µL of LPS (final concentration 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Nitrite Measurement:

    • Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration in each sample using the standard curve. The inhibition of NO production is a measure of DML's anti-inflammatory activity.[10][11][12]

Protocol 2: Cytokine Quantification by ELISA

This protocol quantifies the secretion of pro-inflammatory cytokines like TNF-α and IL-6 from cells treated with DML.

Materials:

  • Cell culture supernatant (from Protocol 1 or similar experiment)

  • Commercially available ELISA kits for specific cytokines (e.g., mouse TNF-α, mouse IL-6)

  • 96-well ELISA plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • Plate Coating: Coat the ELISA plate with the capture antibody overnight.

  • Blocking: Wash the plate and block non-specific binding sites with the provided blocking buffer.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody.

  • Enzyme Conjugate: Wash the plate and add the streptavidin-HRP conjugate.

  • Substrate Development: Wash the plate and add the TMB substrate. Stop the reaction with the stop solution.

  • Data Analysis: Measure the absorbance at 450 nm. Calculate the cytokine concentrations based on the standard curve. Compare the cytokine levels in DML-treated groups to the LPS-only control.[3]

Protocol 3: Western Blot Analysis of Inflammatory Proteins

This protocol assesses the effect of DML on the expression levels of key inflammatory proteins, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and phosphorylated NF-κB p65.

Materials:

  • Cell lysates from treated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the cells from a 6-well plate experiment (prepared similarly to Protocol 1) and determine the protein concentration of each sample.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[13]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-iNOS, diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate.

  • Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin) to compare expression levels across different treatments.[10][14]

Visualizations

The following diagrams illustrate the key signaling pathways involved in inflammation and a typical experimental workflow for studying the effects of DML.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Activation Stimulus->IKK Activates DML This compound DML->Stimulus Inhibits upstream signals IkBa_p p-IκBα IKK->IkBa_p Phosphorylates IkBa_deg IκBα Degradation IkBa_p->IkBa_deg Leads to NFkB_complex p65/p50 IkBa_deg->NFkB_complex Releases NFkB_nuc p65/p50 NFkB_complex->NFkB_nuc Translocation IkBa_NFkB IκBα-p65/p50 (Inactive) IkBa_NFkB->IKK DNA DNA Binding NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: NF-κB signaling pathway and proposed inhibition by DML.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., Cytokines) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK Activates DML This compound DML->Stimulus Inhibits upstream signals MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) TF->Genes Transcription

Caption: Simplified MAPK (p38) signaling pathway in inflammation.

G cluster_analysis Downstream Analysis A 1. Cell Culture (e.g., RAW 264.7 macrophages) B 2. DML Pre-treatment (Varying concentrations + Vehicle) A->B C 3. Inflammatory Challenge (e.g., LPS 1 µg/mL) B->C D 4. Incubation (24h) C->D E 5. Harvest Supernatant & Lysates D->E F Nitric Oxide Assay (Griess Reagent) E->F G Cytokine Measurement (ELISA) E->G H Protein Expression (Western Blot) E->H I Gene Expression (qRT-PCR) E->I

Caption: General experimental workflow for studying DML in vitro.

References

Application Notes and Protocols: Investigating the Anti-Leukemic Potential of De-O-Methyllasiodiplodin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

De-O-Methyllasiodiplodin is a resorcylic acid lactone, a class of natural products known for a variety of biological activities. While its direct anti-leukemic properties have not been extensively reported in publicly available literature, its structural features suggest it may warrant investigation as a potential therapeutic agent against leukemia.

These application notes provide a comprehensive set of protocols to screen and characterize the potential anti-leukemic effects of this compound. The following sections detail the necessary cell-based assays to determine its cytotoxicity, and its effects on apoptosis and cell cycle progression in leukemia cell lines. Furthermore, this document outlines the analysis of key protein markers to elucidate potential mechanisms of action.

Data Presentation: Hypothetical Screening Results

The following tables present hypothetical data to illustrate the expected outcomes from the described experimental protocols, should this compound exhibit anti-leukemic activity.

Table 1: Cytotoxicity of this compound on Human Leukemia Cell Lines

Cell LineTypeIC50 (µM) after 48h
MOLM-13Acute Myeloid Leukemia (AML)15.2 ± 1.8
K562Chronic Myeloid Leukemia (CML)22.5 ± 2.5
JURKATAcute T-cell Leukemia (ALL)18.9 ± 2.1
PBMCNormal Peripheral Blood Mononuclear Cells> 100

Table 2: Induction of Apoptosis by this compound in MOLM-13 Cells (48h)

Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
0 (Control)2.1 ± 0.51.5 ± 0.33.6 ± 0.8
7.510.3 ± 1.25.2 ± 0.915.5 ± 2.1
1525.8 ± 2.512.4 ± 1.838.2 ± 4.3
3040.1 ± 3.120.7 ± 2.460.8 ± 5.5

Table 3: Cell Cycle Analysis of MOLM-13 Cells Treated with this compound (24h)

Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)45.2 ± 3.235.1 ± 2.819.7 ± 2.1
7.555.8 ± 4.128.5 ± 2.515.7 ± 1.9
1568.3 ± 5.318.2 ± 2.013.5 ± 1.5
3075.1 ± 6.010.5 ± 1.814.4 ± 1.7

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for assessing the anti-leukemic potential of a novel compound and the key signaling pathways that are often implicated in leukemia pathogenesis and are potential targets for therapeutic intervention.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation (Future Work) A Leukemia Cell Lines (e.g., MOLM-13, K562) B Treat with this compound (Dose- and Time-Response) A->B C Cytotoxicity Assay (MTT/CCK-8) B->C D Determine IC50 C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis (Propidium Iodide) D->F G Western Blot (Apoptotic & Cell Cycle Proteins) D->G H Leukemia Xenograft Model G->H I Treatment with Compound H->I J Monitor Tumor Growth & Survival I->J

Experimental workflow for evaluating a novel anti-leukemic compound.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., FAS, TRAIL-R) DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Bax Bax (Pro-apoptotic) Casp8->Bax via tBid Casp3_ext Caspase-3 ProCasp3->Casp3_ext Apoptosis Apoptosis Casp3_ext->Apoptosis DOM This compound (Hypothetical Target) Bcl2 Bcl-2 (Anti-apoptotic) DOM->Bcl2 DOM->Bax Mito Mitochondria CytoC Cytochrome c Mito->CytoC Bcl2->Bax Bax->Mito Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome ProCasp3_int Pro-Caspase-3 Casp9->ProCasp3_int Casp3_int Caspase-3 ProCasp3_int->Casp3_int Casp3_int->Apoptosis G cluster_G1S G1-S Transition cluster_G2M G2-M Transition DOM This compound (Hypothetical) p21 p21 (CDK Inhibitor) DOM->p21 p27 p27 (CDK Inhibitor) DOM->p27 G1 G1 Phase DOM->G1 Induces Arrest CDK46 CDK4/6 pRb pRb CDK46->pRb phosphorylates CyclinD Cyclin D CyclinD->CDK46 E2F E2F pRb->E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes S S Phase S_Phase_Genes->S CDK1 CDK1 Mitosis Mitosis CDK1->Mitosis CyclinB Cyclin B CyclinB->CDK1 M M Phase Mitosis->M p21->CDK46 p21->CDK1 p27->CDK46 G1->S G1 Checkpoint G2 G2 Phase S->G2 G2->M G2 Checkpoint M->G1

Troubleshooting & Optimization

Technical Support Center: Synthesis of De-O-Methyllasiodiplodin (DOML)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield of De-O-Methyllasiodiplodin (DOML) synthesis. The information is based on recently developed efficient synthetic routes.

I. Overview of High-Yield Synthesis Strategy

A recent advancement in the synthesis of (±)-de-O-methyllasiodiplodin involves a 5-step, protecting-group-free route starting from the inexpensive and abundant 9-decenoic acid. This method achieves a notable overall yield of 42%.[1][2] The key stages of this synthesis are:

  • Wacker Oxidation: Conversion of 9-decenoic acid to a methyl ketone.

  • Weinreb Amide Formation: Synthesis of the corresponding N,O-dimethylhydroxylamine amide.

  • Reduction: Reduction of the ketone to a secondary alcohol.

  • Fragment Coupling: An LDA and diethylzinc-mediated coupling of the alcohol fragment with a diketone component.

  • Macrocyclization/Aromatization: A final cascade reaction to form the macrolactone and the resorcinol ring.[1]

This route is a significant improvement over earlier syntheses, which were often longer and suffered from low-yielding steps, such as the demethylation of a resorcinol precursor (as low as 17% yield).[1]

II. Quantitative Data Summary

The following tables summarize the yields for the protecting-group-free synthesis and compare it with previous methods.

Table 1: Step-wise Yields for the Protecting-Group-Free Synthesis of (±)-DOML

Step #ReactionStarting MaterialProductReported Yield
1Wacker Oxidation9-decenoic acid9-oxodecanoic acidExcellent
2Weinreb Amide Formation9-oxodecanoic acidWeinreb amide of 9-oxodecanoic acidNear Quantitative
3Sodium Borohydride ReductionWeinreb amide of 9-oxodecanoic acidRacemic secondary alcoholGood
4LDA/Et₂Zn CouplingRacemic secondary alcohol & Ketone FragmentMacrocycle Precursor56%
5Macrocyclization/AromatizationMacrocycle Precursor(±)-de-O-methyllasiodiplodin85%
Overall 9-decenoic acid (±)-de-O-methyllasiodiplodin 42%

Table 2: Comparison of DOML Synthetic Routes

Synthetic RouteStarting MaterialLongest Linear SequenceOverall YieldKey Limitations
Madrigal Lombera & Seiple (2024)9-decenoic acid5 steps42%Racemic product
Yadav et al.2,4,6-trihydroxybenzoic acid11 steps19%Longer sequence
Guo et al. (2011)Not specified9 steps28%Relied on a more efficient deprotection
Fürstner & Kindler (1996)Not specified6 stepsLowLimited by low-yielding demethylation
Original Synthesis (1990)5-methylresorcinol15 steps0.13%Very long sequence, low-yielding demethylation (17%)

III. Experimental Workflow and Protocols

A. Overall Synthetic Workflow

The following diagram illustrates the 5-step protecting-group-free synthesis of (±)-DOML.

G A 9-Decenoic Acid B Step 1: Wacker Oxidation (O₂, Pd(II)/Cu(I)) A->B C 9-Oxodecanoic Acid B->C D Step 2: Weinreb Amide Formation (Isobutyl Chloroformate, N,O-dimethylhydroxylamine) C->D E Weinreb Amide Intermediate D->E F Step 3: NaBH₄ Reduction E->F G Racemic Alcohol Fragment F->G I Step 4: Fragment Coupling (LDA, Et₂Zn) G->I H Ketone Fragment (from 2,2,6-trimethyl-1,3-dioxin-4-one) H->I J Macrocycle Precursor (Keto/Enol Mixture) I->J K Step 5: Macrocyclization/Aromatization (Cs₂CO₃, then HCl) J->K L (±)-De-O-Methyllasiodiplodin K->L

Caption: Workflow for the 5-step synthesis of (±)-DOML.

B. Detailed Experimental Protocols

Note: These are generalized protocols based on the described synthesis. Researchers should consult the original publication for precise quantities and conditions.

Step 1: Wacker Oxidation of 9-Decenoic Acid

  • In a suitable flask, dissolve 9-decenoic acid in an appropriate aqueous solvent system.

  • Add a catalytic amount of a palladium salt (e.g., PdCl₂) and a copper co-catalyst (e.g., CuCl).

  • Sparge the solution with oxygen or maintain an oxygen atmosphere (e.g., using a balloon).

  • Stir the reaction at room temperature until completion, monitoring by TLC or GC-MS.

  • Upon completion, perform an acidic workup and extract the product with an organic solvent.

  • Purify the resulting 9-oxodecanoic acid by column chromatography or distillation.

Step 2: Weinreb Amide Formation

  • Dissolve 9-oxodecanoic acid in an anhydrous aprotic solvent (e.g., THF) and cool to 0 °C.

  • Add a suitable base (e.g., N-methylmorpholine) followed by the dropwise addition of isobutyl chloroformate.

  • Stir for the appropriate time to form the mixed anhydride, then add N,O-dimethylhydroxylamine hydrochloride.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction and perform a standard aqueous workup.

  • Purify the Weinreb amide intermediate, typically by column chromatography.

Step 3: Sodium Borohydride Reduction

  • Dissolve the Weinreb amide from the previous step in a protic solvent like methanol or ethanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise, monitoring the reaction for the disappearance of the ketone.

  • Once complete, carefully quench the reaction with a weak acid (e.g., saturated NH₄Cl solution).

  • Extract the product with an organic solvent and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Purify the resulting racemic alcohol by column chromatography.

Step 4: LDA/Et₂Zn Mediated Fragment Coupling

  • Prepare a solution of lithium diisopropylamide (LDA) in an anhydrous solvent (e.g., THF) at low temperature (-78 °C).

  • In a separate flask, dissolve the ketone fragment and add it to the LDA solution to form the dienolate.

  • Add a solution of diethylzinc (Et₂Zn).

  • Slowly add the racemic alcohol fragment from Step 3 to the reaction mixture.

  • Stir at low temperature and then allow to warm gradually.

  • Quench the reaction and perform an aqueous workup.

  • Purify the macrocycle precursor, which may exist as a keto/enol mixture.[1]

Step 5: Macrocyclization and Aromatization

  • Prepare a solution of the macrocycle precursor in a high-boiling solvent like toluene.

  • Using a syringe pump, add this solution slowly over several hours to refluxing toluene.

  • After the addition is complete, continue refluxing to ensure the retro [4+2] cycloaddition and intramolecular attack are complete.[1]

  • Cool the reaction mixture and add cesium carbonate (Cs₂CO₃) to effect the cyclization/aromatization cascade.

  • After stirring, re-acidify the mixture with hydrochloric acid (HCl).

  • Perform an aqueous workup and extract the final product.

  • Purify (±)-de-O-methyllasiodiplodin by column chromatography.

IV. Troubleshooting Guide

A. Troubleshooting Logic for Low-Yielding Fragment Coupling (Step 4)

G Start Low Yield in Fragment Coupling (Step 4) Q1 Was an unprotected secondary alcohol used? Start->Q1 A1_Yes Yes. The alcohol is likely deprotonated by the dienolate, reducing efficiency. Q1->A1_Yes Yes A1_No No Q1->A1_No No S1 Solution: Protect the alcohol as a silyl ether (e.g., TBSCl, imidazole). This improves yield (56% to 77%). A1_Yes->S1 Q2 Were anhydrous conditions maintained? A1_No->Q2 A2_No No. LDA is highly sensitive to moisture, leading to its decomposition and low dienolate formation. Q2->A2_No No A2_Yes Yes Q2->A2_Yes Yes S2 Solution: Ensure all glassware is oven-dried and solvents are rigorously anhydrous. Use freshly titrated LDA. A2_No->S2 Q3 Was diethylzinc included in the reaction? A2_Yes->Q3 A3_No No. Et₂Zn is crucial for converting the lithium dienolate to a less reactive zinc dienolate, which is key for this transformation. Q3->A3_No No S3 Solution: Add diethylzinc to the reaction mixture after the formation of the lithium dienolate. A3_No->S3

Caption: Decision tree for troubleshooting the fragment coupling step.

B. Step-by-Step Troubleshooting in Q&A Format

Step 1: Wacker Oxidation

  • Q: My Wacker oxidation is slow or incomplete. What could be the issue?

    • A: Inefficient re-oxidation of the palladium catalyst is a common problem. Ensure that you have a continuous and sufficient supply of oxygen and that the copper co-catalyst is active. The reaction can also be sensitive to pH; the generation of HCl can inhibit the catalyst. Using copper(II) acetate instead of copper(II) chloride can mitigate this by producing milder acetic acid.

  • Q: I am observing side products. What are they likely to be?

    • A: Over-oxidation to form other carbonyl-containing compounds or isomerization of the double bond are potential side reactions. Ensure you are using the correct catalyst loading and monitor the reaction closely to avoid extended reaction times.

Step 2: Weinreb Amide Formation

  • Q: The yield of my Weinreb amide is low. Why?

    • A: This reaction is generally high-yielding. Low yields often point to issues with the starting material's purity or the quality of the reagents. Ensure the starting carboxylic acid is pure and that the isobutyl chloroformate and N,O-dimethylhydroxylamine are not degraded. Also, maintain anhydrous conditions to prevent hydrolysis of the mixed anhydride intermediate.

Step 3: Sodium Borohydride Reduction

  • Q: The reduction is not going to completion. Should I add more NaBH₄?

    • A: Yes, while NaBH₄ is a mild reducing agent, it can decompose in protic solvents over time. Adding it portion-wise and monitoring the reaction by TLC is recommended. If the reaction stalls, adding another equivalent of NaBH₄ can help drive it to completion.

  • Q: I am getting a side product that is not the desired alcohol. What could it be?

    • A: Sodium borohydride is generally very selective for ketones and aldehydes. If you are seeing other products, it may be due to impurities in your starting material. The Weinreb amide itself is stable to NaBH₄.

Step 4: Fragment Coupling

  • Q: The 56% yield for the coupling is the lowest in the sequence. How can I improve it?

    • A: The primary reason for the moderate yield is the deprotonation of the unprotected secondary alcohol by the strong base (LDA). The most effective way to improve this is to protect the alcohol as a tert-butyldimethylsilyl (TBS) ether. This involves an extra two steps (protection and deprotection) but can increase the coupling yield to 77%, resulting in a higher overall yield for this sequence (59% over 3 steps vs. 56% in one step).[1]

Step 5: Macrocyclization/Aromatization

  • Q: The final macrocyclization step (85% yield) is not working as expected. What is critical here?

    • A: This is a cascade reaction that relies on specific conditions. The slow addition of the precursor to refluxing toluene is crucial to favor the intramolecular reaction over intermolecular polymerization. Ensure your syringe pump provides a slow and steady addition rate. The subsequent addition of cesium carbonate is what triggers the final cyclization and aromatization; ensure it is of good quality and added to the cooled reaction mixture before the final acidification.

V. Frequently Asked Questions (FAQs)

  • Q1: Why is the protecting-group-free synthesis advantageous?

    • A1: This approach significantly shortens the synthesis by avoiding the additional steps of adding and removing protecting groups. This not only saves time and reagents but also often leads to a higher overall yield by reducing the number of synthetic and purification steps.[1]

  • Q2: Can I use other terminal alkenoic acids as starting materials?

    • A2: Yes, a major advantage of this synthetic route is its flexibility. The use of different (terminal)-enoic acids that are commercially available should provide access to a library of this compound analogs with varying macrocycle bridge lengths.[1][2]

  • Q3: Is it possible to perform an enantioselective synthesis using this route?

    • A3: The reported 5-step synthesis produces a racemic mixture. An attempt to render the reduction step (Step 3) enantioselective using a Corey-Bakshi-Shibata (CBS) reduction was unsuccessful in generating an enantioenriched product.[1] Achieving an enantioselective synthesis would likely require a different strategy, such as a chiral resolution or the use of a chiral starting material.

  • Q4: What is the most challenging step in this synthesis?

    • A4: The fragment coupling (Step 4) is the lowest-yielding step in the protecting-group-free sequence.[1] It requires careful control of stoichiometry and anhydrous conditions due to the use of LDA. As mentioned in the troubleshooting guide, protecting the secondary alcohol can significantly improve the efficiency of this step.

  • Q5: How is the final product purified?

    • A5: The final product, (±)-de-O-methyllasiodiplodin, is typically purified using standard column chromatography. Given the potential for side products from the complex cascade reaction, careful selection of the solvent system for chromatography is important to ensure high purity.

References

Technical Support Center: Purification of De-O-Methyllasiodiplodin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of De-O-Methyllasiodiplodin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the isolation and purification of this resorcinolic macrolide.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: this compound, like other resorcinolic macrolides, is typically purified from crude extracts using a combination of chromatographic techniques. The most common approach involves multi-step column chromatography, often starting with normal-phase silica gel chromatography followed by further purification using reversed-phase chromatography (e.g., C18) to achieve high purity. The choice of solvents and gradients is critical and needs to be optimized for each specific extraction method.

Q2: I am experiencing low yields during the purification process. What are the potential causes?

A2: Low yields can be attributed to several factors. This compound may be sensitive to acidic or basic conditions, which can cause degradation during extraction and purification. It is also possible that the compound is not fully extracted from the source material or that the chromatographic conditions are not optimal, leading to product loss. Careful optimization of extraction pH, solvent selection, and chromatographic parameters is crucial.

Q3: My purified this compound shows the presence of impurities. How can I improve its purity?

A3: The presence of impurities is a common challenge. Often, these are structurally related compounds that co-elute with this compound. To improve purity, consider using orthogonal chromatographic techniques. For example, if you have already used normal-phase silica chromatography, a subsequent step with reversed-phase HPLC or size-exclusion chromatography can be effective. Additionally, optimizing the mobile phase composition and gradient in your chromatography steps can enhance separation. In some cases, crystallization may be a viable final purification step.

Q4: Is this compound stable during purification?

A4: The stability of this compound can be a concern. Macrolides can be susceptible to degradation under harsh pH conditions or prolonged exposure to certain solvents. It is advisable to work at neutral pH and to minimize the time the compound spends in solution, especially at room temperature. If instability is suspected, running a 2D TLC can help determine if the compound is degrading on the silica gel.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem 1: Poor Separation and Peak Tailing in Column Chromatography
  • Symptom: Your compound of interest, this compound, elutes as a broad, tailing peak from your chromatography column, resulting in poor separation from impurities.

  • Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent System The polarity of the mobile phase may not be optimal. Try adjusting the solvent gradient to achieve better separation. A shallower gradient can often improve resolution.
Column Overloading Loading too much crude extract onto the column can lead to poor separation. Reduce the sample load and re-run the chromatography.
Compound Instability on Silica This compound may be interacting strongly with the acidic sites on the silica gel, causing tailing. Consider using a different stationary phase, such as alumina or a bonded phase like diol or cyano, or neutralize the silica gel by pre-treating it with a suitable base.
Sample Dissolved in Strong Solvent If the sample is dissolved in a solvent that is too strong, it will not bind effectively to the top of the column, leading to band broadening.[2] Dissolve your sample in the weakest possible solvent it is soluble in before loading it onto the column.
Problem 2: Irreproducible Retention Times in HPLC
  • Symptom: The retention time of this compound varies significantly between different HPLC runs, making it difficult to identify and collect the correct fraction.

  • Possible Causes & Solutions:

CauseSolution
Fluctuations in Mobile Phase Composition Ensure that your mobile phase components are accurately measured and well-mixed. If using a gradient, ensure the pump is functioning correctly and delivering a consistent gradient.
Column Temperature Variations Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature for your HPLC column.
Column Equilibration The column may not be fully equilibrated with the mobile phase before sample injection. Ensure the column is flushed with the initial mobile phase for a sufficient amount of time before each run.
Incorrect Solvent Lines Double-check that the solvent lines are placed in the correct solvent reservoirs.[2]

Experimental Protocols

General Protocol for Purification of this compound from a Fungal Culture

This is a generalized protocol and may require optimization based on your specific fungal strain and culture conditions.

  • Extraction:

    • Lyophilize and grind the fungal mycelia.

    • Extract the ground mycelia with an organic solvent such as ethyl acetate or methanol at room temperature with shaking for 24-48 hours.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • Initial Fractionation (Silica Gel Chromatography):

    • Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Secondary Purification (Reversed-Phase HPLC):

    • Pool the fractions containing the compound of interest and concentrate them.

    • Dissolve the concentrated sample in a suitable solvent (e.g., methanol).

    • Inject the sample onto a C18 reversed-phase HPLC column.

    • Elute with a gradient of water and acetonitrile or methanol.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction by analytical HPLC and characterize the compound using spectroscopic methods (NMR, MS).

Data Presentation

Synthetic RouteNumber of Steps (Longest Linear Sequence)Overall YieldReference
Protecting group-free synthesis from 9-decenoic acid542%[3][4][5]
Previous synthesis en route to lasiodiplodin150.13%[4]

Visualizations

General Workflow for this compound Purification

Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization Fungal_Culture Fungal Culture Crude_Extract Crude Extract Fungal_Culture->Crude_Extract Solvent Extraction Silica_Gel_Chromatography Silica Gel Chromatography Crude_Extract->Silica_Gel_Chromatography Initial Fractionation Semi_Pure_Fractions Semi-Pure Fractions Silica_Gel_Chromatography->Semi_Pure_Fractions Elution Gradient Reversed_Phase_HPLC Reversed-Phase HPLC Semi_Pure_Fractions->Reversed_Phase_HPLC Further Purification Pure_DOM Pure this compound Reversed_Phase_HPLC->Pure_DOM Isocratic/Gradient Elution Analysis Analytical HPLC, NMR, MS Pure_DOM->Analysis Purity Check & Structure Elucidation

Caption: A generalized workflow for the purification of this compound.

Troubleshooting Logic for Poor Chromatographic Separation

Troubleshooting_Logic Start Poor Separation/ Peak Tailing Check_Overload Is the column overloaded? Start->Check_Overload Reduce_Load Reduce Sample Load Check_Overload->Reduce_Load Yes Check_Solvent Is the solvent system optimal? Check_Overload->Check_Solvent No Resolved Problem Resolved Reduce_Load->Resolved Adjust_Gradient Adjust Mobile Phase Gradient Check_Solvent->Adjust_Gradient No Check_Stability Is the compound stable on silica? Check_Solvent->Check_Stability Yes Adjust_Gradient->Resolved Change_Stationary_Phase Change Stationary Phase Check_Stability->Change_Stationary_Phase No Check_Stability->Resolved Yes Change_Stationary_Phase->Resolved

Caption: A troubleshooting decision tree for poor chromatographic separation.

References

Technical Support Center: De-O-Methyllasiodiplodin (DML) Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for De-O-Methyllasiodiplodin (DML). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of DML during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to support your work with this promising natural compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DML) and what are its primary biological activities?

This compound is a resorcinolic macrolide, a class of natural products known for a wide range of biological activities.[1] DML, isolated from sources like the fungus Lasiodiplodia theobromae and the mangrove plant Cerbera manghas, has demonstrated several key therapeutic potentials.[1][2] Notably, it exhibits anti-inflammatory, radical scavenging, and moderate antibacterial effects.[3] Furthermore, studies have shown that DML can effectively lower blood glucose levels, suggesting its potential as a drug lead for metabolic disorders.[3] Its mechanism of action is linked to its activity as a nonsteroidal antagonist of the mineralocorticoid receptor (MR).[4]

Q2: What are the known solvents for this compound?

This compound is known to be soluble in several organic solvents. These include:

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Dimethyl sulfoxide (DMSO)

  • Acetone[3]

Q3: Is this compound soluble in aqueous solutions?

Q4: I'm observing precipitation when I dilute my DMSO stock of DML in my aqueous cell culture medium. What can I do to prevent this?

This is a common issue with compounds that are poorly soluble in water. Here are several troubleshooting steps:

  • Stepwise Dilution: Avoid adding your concentrated DMSO stock directly to a large volume of aqueous medium. Instead, perform a stepwise dilution. First, dilute the DMSO stock with a small amount of medium, and then add this intermediate dilution to the final volume.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize cytotoxicity.[5] However, for some less sensitive cell lines, a final DMSO concentration of up to 1% may be tolerated.

  • Pre-spiking the Medium: A useful technique is to first add a volume of DMSO to your cell culture medium to nearly its final concentration (e.g., 0.45% if your final concentration will be 0.5%). Then, add your concentrated DML stock in DMSO to this pre-spiked medium with gentle mixing.

  • Use of Serum: If your experimental conditions permit, diluting the DML stock in a medium containing serum can aid in solubility, as the compound may bind to serum proteins like albumin.

  • Warming the Medium: Gently warming the cell culture medium to 37°C before adding the DML stock can sometimes help to keep the compound in solution.

Troubleshooting Guide: Preparing DML for In Vitro and In Vivo Studies

This guide provides solutions to common problems encountered when preparing DML solutions for experimental use.

Problem Possible Cause Recommended Solution
Precipitation of DML in cell culture medium Rapid change in solvent polarity from DMSO to aqueous medium. Exceeding the aqueous solubility limit of DML.Perform a stepwise dilution of the DMSO stock solution. Ensure the final DMSO concentration is as low as possible (ideally <0.5%). Consider using a co-solvent or a formulation approach like cyclodextrin complexation.
Inconsistent results in biological assays Incomplete dissolution or precipitation of DML leading to inaccurate concentrations. Degradation of DML in solution.Visually inspect for any precipitate before use. Prepare fresh solutions for each experiment. If storing stock solutions, aliquot and freeze at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Difficulty in preparing a sufficiently concentrated aqueous stock for in vivo studies Very low intrinsic aqueous solubility of DML.For oral administration, a nanosuspension can be prepared. For parenteral routes, co-solvents such as PEG400, propylene glycol, or Tween 80 can be used, but toxicity and potential for precipitation upon injection must be carefully evaluated.

Experimental Protocols

Protocol 1: Preparation of a DML Stock Solution in DMSO for In Vitro Assays

Objective: To prepare a concentrated stock solution of DML in DMSO for use in cell-based experiments.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of DML powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube gently until the DML is completely dissolved. A brief warming in a 37°C water bath can aid dissolution if necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are generally stable for up to one month at -20°C and up to six months at -80°C.[5]

Protocol 2: General Method for Enhancing Aqueous Solubility using Cyclodextrin Complexation

Objective: To prepare a DML-cyclodextrin inclusion complex to improve its aqueous solubility.

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Lyophilizer (optional)

Procedure (Kneading Method):

  • Prepare a saturated aqueous solution of the chosen cyclodextrin.

  • In a mortar, place the DML and add a small amount of water to form a paste.

  • Slowly add the cyclodextrin solution to the DML paste while continuously triturating (kneading) for 30-45 minutes.

  • Dry the resulting paste in an oven at 40-50°C or by lyophilization to obtain a powder.

  • The resulting powder is the DML-cyclodextrin complex, which should exhibit improved aqueous solubility.

Note: The molar ratio of DML to cyclodextrin needs to be optimized for maximum solubility enhancement.

Protocol 3: General Method for Preparing a DML Nanosuspension

Objective: To prepare a nanosuspension of DML to improve its dissolution rate and suitability for in vivo studies.

Materials:

  • This compound

  • A suitable stabilizer (e.g., Poloxamer 188, Tween 80, or polyvinyl alcohol)

  • An organic solvent in which DML is soluble (e.g., acetone)

  • Deionized water

  • High-pressure homogenizer or a sonicator

Procedure (Precipitation Method):

  • Dissolve DML in the chosen organic solvent to create a saturated solution.

  • Dissolve the stabilizer in deionized water.

  • Add the DML organic solution dropwise into the aqueous stabilizer solution under high-speed stirring.

  • The DML will precipitate as nanoparticles.

  • Further reduce the particle size and improve uniformity by processing the suspension through a high-pressure homogenizer or by using a high-intensity probe sonicator.

  • The organic solvent is then typically removed by evaporation under reduced pressure.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 32885-82-8[6]
Molecular Formula C16H22O4[6]
Molecular Weight 278.34 g/mol [6]
Melting Point 120-125°C[6]
Predicted pKa 7.90 ± 0.40[6]
Predicted Boiling Point 509.8 ± 29.0 °C[6]
Predicted Density 1.126 ± 0.06 g/cm³[6]

Table 2: Recommended Solvents for this compound

SolventSuitability for Stock SolutionsNotes
DMSO ExcellentPreferred for in vitro studies due to its high solubilizing power and miscibility with aqueous media.
Ethanol GoodCan be used, but may have higher volatility and potential for cytotoxicity at higher concentrations compared to DMSO.
Acetone GoodSuitable for initial dissolution but its high volatility can be a disadvantage.
Dichloromethane ModeratePrimarily for chemical synthesis and extraction; not suitable for biological assays.
Chloroform ModeratePrimarily for chemical synthesis and extraction; not suitable for biological assays.
Aqueous Buffers PoorDML is poorly soluble in aqueous solutions.

Visualization of DML's Mechanism of Action

This compound acts as an antagonist to the Mineralocorticoid Receptor (MR). The following diagram illustrates the general signaling pathway of MR and the point of intervention for an antagonist like DML.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_complex Inactive MR Complex (MR + HSPs) Aldosterone->MR_complex Binds to DML This compound (Antagonist) DML->MR_complex Binds and prevents activation Active_MR Active MR MR_complex->Active_MR Dissociation of HSPs Conformational Change Active_MR_dimer MR Dimer Active_MR->Active_MR_dimer Dimerization & Nuclear Translocation MRE Mineralocorticoid Response Element (MRE) on DNA Active_MR_dimer->MRE Binds to Transcription Gene Transcription MRE->Transcription Initiates

DML as a Mineralocorticoid Receptor Antagonist.

The diagram above illustrates how Aldosterone, a natural ligand, activates the Mineralocorticoid Receptor (MR), leading to gene transcription. This compound (DML), as an antagonist, binds to the MR and prevents this activation cascade.

References

Technical Support Center: Optimizing De-O-Methyllasiodiplodin (DIM) Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation and dosage optimization of De-O-Methyllasiodiplodin (DIM) for animal studies. The information is presented in a question-and-answer format to address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound (DIM) in mice?

A preclinical study in db/db mice used a daily oral dose of 30 mg/kg for 4 weeks to investigate its blood glucose-lowering effects. This can be a reasonable starting point for efficacy studies in mice. However, as no public data on the LD50 or a maximum tolerated dose (MTD) is available, it is crucial to conduct a preliminary dose-ranging study to determine the safe and effective dose for your specific animal model and experimental endpoint.

Q2: How can I prepare an oral formulation for DIM, which is poorly soluble in water?

DIM is a hydrophobic compound. A previously successful approach for oral gavage in mice involved formulating it in sterilized 0.9% sodium chloride containing 5% Tween-80. Generally, for hydrophobic compounds, a suspension or a solution using a combination of vehicles is necessary. A common vehicle for such compounds in mice is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Q3: What are the potential signs of toxicity I should monitor for in my animal studies?

While specific toxicity data for DIM is not publicly available, general signs of toxicity in rodents to monitor during and after administration include:

  • Changes in body weight (sudden loss)

  • Reduced food and water intake

  • Changes in physical appearance (e.g., ruffled fur, hunched posture)

  • Behavioral changes (e.g., lethargy, aggression, hyperactivity)

  • Signs of gastrointestinal distress (e.g., diarrhea)

  • Changes in respiration or heart rate

It is imperative to conduct a thorough toxicological assessment, starting with a single-dose acute toxicity study to determine the MTD.

Q4: How often should I administer DIM to the animals?

Currently, there is no publicly available pharmacokinetic data for DIM (e.g., half-life, bioavailability). The study in db/db mice used a once-daily dosing regimen. For initial studies, a once-daily administration is a reasonable starting point. However, to optimize the dosing frequency, it is highly recommended to perform a pharmacokinetic study to determine the compound's half-life in the target species.

Troubleshooting Guides

Issue 1: The compound precipitates out of the vehicle during formulation or storage.

  • Possible Cause: The solubility of DIM in the chosen vehicle is insufficient for the desired concentration.

  • Troubleshooting Steps:

    • Increase the percentage of co-solvents: If using a mixture like DMSO/PEG300/Tween-80/saline, try increasing the proportion of DMSO and/or PEG300. Note that higher concentrations of these co-solvents can have their own toxic effects, so this should be done cautiously and with appropriate vehicle controls in your study.

    • Use a different vehicle system: Consider using an oil-based vehicle such as corn oil or sesame oil, especially if high concentrations of DIM are required. A formulation of 10% DMSO in 90% corn oil can be effective for hydrophobic compounds.

    • Prepare a suspension: If a solution is not achievable at the desired concentration, a homogenous suspension can be used. Ensure the particle size is minimized and that the suspension is uniformly mixed before each administration.

    • Prepare fresh daily: Due to unknown stability, it is recommended to prepare the formulation fresh before each use to minimize precipitation over time.

Issue 2: Animals show signs of distress or aversion during oral gavage.

  • Possible Cause: The vehicle may be irritating, or the procedure itself is stressful.

  • Troubleshooting Steps:

    • Refine gavage technique: Ensure personnel are properly trained in oral gavage to minimize stress and risk of injury to the animals.

    • Consider alternative, less stressful administration methods: If scientifically appropriate, consider voluntary oral administration by incorporating the compound into a palatable semi-solid formulation.

    • Evaluate vehicle tolerability: Run a pilot study with the vehicle alone to ensure it does not cause any adverse effects or distress in the animals. Some vehicles can cause gastrointestinal irritation.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data on the solubility, toxicity, and pharmacokinetics of this compound. The following table summarizes the known information and highlights the data that needs to be experimentally determined.

ParameterReported Value / Recommended Starting PointData Source / Recommendation
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone--INVALID-LINK--
Stock solution of 10 mM in DMSO has been reported.--INVALID-LINK--
In Vivo Dosage 30 mg/kg/day (oral gavage in db/db mice)--INVALID-LINK--
LD50 Not publicly available. Must be determined experimentally. N/A
Pharmacokinetics Not publicly available. Should be determined experimentally. N/A

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation for Oral Gavage (Suspension)

This protocol is a general guideline for preparing a suspension of a hydrophobic compound like DIM. The exact ratios may need to be optimized.

  • Materials:

    • This compound (DIM) powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80 (Polysorbate 80)

    • Sterile 0.9% saline

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the required amount of DIM and vehicle components based on the desired final concentration and volume. For a 10 mg/mL formulation, for example.

    • Weigh the DIM powder and place it in a sterile microcentrifuge tube.

    • Add DMSO to the DIM powder (e.g., 10% of the final volume). Vortex thoroughly until the DIM is completely dissolved.

    • Add PEG300 (e.g., 40% of the final volume) and vortex to mix.

    • Add Tween-80 (e.g., 5% of the final volume) and vortex to mix.

    • Slowly add the sterile saline (e.g., 45% of the final volume) while vortexing to form a uniform suspension.

    • If necessary, sonicate the suspension for a short period to ensure homogeneity and reduce particle size.

    • Visually inspect the suspension for uniformity before each administration.

    • Prepare fresh daily and store at 4°C for the duration of the daily dosing, allowing it to come to room temperature before administration.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_toxicity Toxicity Assessment cluster_pk Pharmacokinetics cluster_efficacy Efficacy Study solubility Solubility Testing (e.g., in DMSO, PEG300, oils) vehicle Vehicle Selection & Optimization solubility->vehicle stability Formulation Stability Assessment vehicle->stability mtd Maximum Tolerated Dose (Acute Toxicity) stability->mtd repeat_dose Repeat-Dose Toxicity (Sub-chronic) mtd->repeat_dose pk_study Pharmacokinetic Study (Single Dose) mtd->pk_study definitive_study Definitive Efficacy Study repeat_dose->definitive_study dosing_freq Determine Dosing Frequency pk_study->dosing_freq dose_ranging Dose-Ranging Efficacy Study dosing_freq->dose_ranging dose_ranging->definitive_study

Caption: Experimental workflow for optimizing DIM dosage in animal studies.

signaling_pathway cluster_cell Target Cell cluster_nucleus Nucleus cluster_effects Downstream Effects aldosterone Aldosterone mr Mineralocorticoid Receptor (MR) aldosterone->mr Activates dim This compound (DIM) dim->mr Antagonizes mr_active Activated MR mr->mr_active Translocation hre Hormone Response Element (HRE) mr_active->hre gene_transcription Gene Transcription hre->gene_transcription inflammation Inflammation gene_transcription->inflammation fibrosis Fibrosis gene_transcription->fibrosis sodium_retention Sodium Retention gene_transcription->sodium_retention

Caption: Antagonistic action of DIM on the Mineralocorticoid Receptor signaling pathway.

overcoming the low-yielding demethylation step in lasiodiplodin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenging low-yielding demethylation step in the synthesis of lasiodiplodin and related natural products.

Frequently Asked Questions (FAQs)

Q1: Why is the demethylation of the aryl methyl ether in lasiodiplodin synthesis often a low-yielding step?

The demethylation of the sterically hindered aryl methyl ether in lasiodiplodin precursors can be challenging due to the molecule's complex structure. Harsh reaction conditions required for cleavage can lead to undesired side reactions, decomposition of the starting material, or incomplete conversion, ultimately resulting in low yields of the desired de-O-methyllasiodiplodin. One synthetic route reported a yield as low as 17% for this step, highlighting its limiting nature.[1]

Q2: What are the most common reagents used for the demethylation of aryl methyl ethers?

A variety of reagents are available, ranging from strong Lewis acids to nucleophilic reagents. The choice of reagent often depends on the substrate's functional group tolerance and the desired reaction conditions. Commonly used reagents include:

  • Boron tribromide (BBr₃): A powerful and effective Lewis acid for cleaving aryl methyl ethers.[2][3][4]

  • Hydrobromic acid (HBr): A strong protic acid, often used at elevated temperatures.[2]

  • Thiolates: Strong nucleophiles, such as sodium isopropyl thiolate, that can demethylate via an Sₙ2 mechanism.[2][3]

  • Magnesium iodide (MgI₂): A milder Lewis acid that can be used under solvent-free conditions.[5]

  • Iodocyclohexane: Used in DMF under reflux, it can minimize side reactions that occur with concentrated HI.[6]

  • Aluminum chloride (AlCl₃) with a scavenger: A Lewis acid that can be effective, often in the presence of a soft nucleophile like ethanethiol to trap the methyl group.

Q3: Are there any alternative synthetic strategies that avoid the problematic demethylation step altogether?

Yes, some synthetic routes have been developed to bypass the low-yielding demethylation. For instance, a synthesis reported by Yadav and coworkers starts from 2,4,6-trihydroxybenzoic acid, which already possesses the required resorcinol functionality, thus eliminating the need for a late-stage demethylation.[1] This approach can significantly improve the overall efficiency of the synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the demethylation of lasiodiplodin precursors.

Issue Possible Cause Troubleshooting Steps
Low or no conversion to the demethylated product Reagent inactivity: The demethylating agent may have degraded due to improper storage or handling.- Use a fresh bottle of the reagent. - For moisture-sensitive reagents like BBr₃, ensure anhydrous conditions are maintained throughout the reaction.
Insufficient reagent: The stoichiometry of the reagent may be too low for complete conversion.- Increase the equivalents of the demethylating agent. - Perform small-scale test reactions to optimize the reagent stoichiometry.
Low reaction temperature or short reaction time: The reaction may not have reached completion.- Gradually increase the reaction temperature while monitoring for product formation and decomposition. - Extend the reaction time.
Formation of multiple byproducts Harsh reaction conditions: Strong acids or high temperatures can lead to undesired side reactions and decomposition.- Switch to a milder demethylating agent (e.g., MgI₂, certain thiolates). - Optimize the reaction temperature and time to favor the desired product.
Lack of regioselectivity: If multiple methoxy groups are present, the reagent may not be selective for the desired position.- Consider using a biocatalytic method, such as a veratrol-O-demethylase, which can offer high regioselectivity under mild conditions.[7]
Difficulty in purifying the product Complex reaction mixture: The presence of starting material, byproducts, and reagent residues can complicate purification.- Optimize the reaction to maximize conversion and minimize byproducts. - Employ appropriate workup procedures to remove reagent residues before chromatography. - Consider using a different chromatographic technique or solvent system.

Experimental Protocols

Protocol 1: Demethylation using Boron Tribromide (BBr₃)

This protocol is a general procedure for the demethylation of aryl methyl ethers using BBr₃.[2]

  • Dissolve the aryl methyl ether substrate in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of BBr₃ (typically 1.5-3.0 equivalents) in DCM to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for the required time (monitor by TLC).

  • Upon completion, carefully quench the reaction by slowly adding methanol, followed by water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Demethylation using an Odorless Thiol Reagent

This method provides a more practical alternative to traditional thiolate-mediated demethylations.[8]

  • To a solution of the aryl methyl ether in a suitable solvent (e.g., DMF), add a long-chain thiol (e.g., dodecanethiol) and sodium hydroxide.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the mixture with a suitable acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Comparative Data of Demethylation Methods

The following table summarizes the yields of various demethylation methods applied to different aryl methyl ethers, providing a comparative overview of their efficiency.

Reagent/Method Substrate Yield (%) Reference
BBr₃Guaiacol100[6]
IodocyclohexaneGuaiacol91[6]
AlCl₃/NaIAnisole93[6]
MgI₂4-Methoxyacetophenone95[5]
Sodium isopropyl thiolateSubstituted aryl methyl ether38[3]
Veratrol-O-demethylase1,3,5-Trimethoxybenzene>99 (conversion)[7]
Guo and coworkers' method(R)-Lasiodiplodin precursor57[1]
Fürstner and Kindler's method(R)-Lasiodiplodin precursor17[1]

Visualizations

Experimental Workflow: General Demethylation and Workup

G cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Substrate in Anhydrous Solvent cool Cool to Reaction Temperature start->cool add_reagent Add Demethylating Agent cool->add_reagent react Stir at Reaction Temperature add_reagent->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify

Caption: A generalized workflow for a chemical demethylation experiment.

Decision Tree for Troubleshooting Low Demethylation Yield

G cluster_no_conversion Troubleshooting No/Low Conversion cluster_byproducts Troubleshooting Byproduct Formation cluster_alternative Alternative Strategy start Low Yield in Demethylation Step check_conversion Check TLC for Starting Material start->check_conversion no_conversion No or Low Conversion check_conversion->no_conversion Yes byproducts Significant Byproducts check_conversion->byproducts No, but complex mixture increase_reagent Increase Reagent Equivalents no_conversion->increase_reagent milder_reagent Use Milder Reagent (e.g., MgI2, Thiol) byproducts->milder_reagent increase_temp Increase Temperature/Time increase_reagent->increase_temp change_reagent Try a Stronger Reagent (e.g., BBr3) increase_temp->change_reagent alt_route Explore Synthetic Route Avoiding Demethylation change_reagent->alt_route optimize_conditions Optimize T° and Time milder_reagent->optimize_conditions biocatalysis Consider Biocatalysis for Selectivity optimize_conditions->biocatalysis biocatalysis->alt_route

Caption: A decision-making guide for addressing low yields.

References

assessing the stability of De-O-Methyllasiodiplodin under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of De-O-Methyllasiodiplodin (DML) under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DML) and what is its known biological activity?

A1: this compound (DML) is a resorcinolic macrolide, a class of natural products known for their diverse biological activities.[1][2] DML, a marine natural product, has demonstrated anti-inflammatory effects.[3][4] It has been shown to act as an antagonist to the mineralocorticoid receptor (MR), suggesting its potential in treating conditions like type 2 diabetes by ameliorating inflammation.[3][4]

Q2: What are the primary factors that can affect the stability of DML in experimental settings?

A2: While specific stability data for DML is not extensively available in public literature, based on the general chemical properties of macrolides and other natural products, the primary factors affecting its stability are likely to be pH, temperature, light, and the presence of oxidizing agents.[5][6] Macrolide antibiotics, a related class of compounds, are known to be unstable in acidic conditions.[7][8]

Q3: Are there any known degradation pathways for DML?

A3: Specific degradation pathways for DML have not been detailed in the available literature. However, forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are necessary to identify potential degradation products and establish the degradation pathways.[5] For macrolides in general, hydrolysis of the lactone ring is a common degradation pathway, particularly under acidic or basic conditions.

Q4: What analytical methods are recommended for assessing the stability of DML?

A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for developing a stability-indicating assay.[9][10][11][12] An HPLC method, when properly developed and validated, can separate the intact DML from its degradation products, allowing for accurate quantification of its stability over time.[9][10][11][12] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.[9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid loss of DML in solution pH instability: DML may be susceptible to acid or base-catalyzed hydrolysis.Buffer the solution to a neutral pH (around 7.0-7.4) and store at low temperatures. Conduct a pH stability study to determine the optimal pH range for DML stability.
Solvent reactivity: The solvent used may be reacting with DML.Use high-purity, inert solvents. Common solvents for initial studies include acetonitrile, methanol, and DMSO. Evaluate the stability of DML in different solvents to identify the most suitable one.
Oxidation: DML may be sensitive to oxidation, especially if phenolic hydroxyl groups are present.Degas solvents before use and consider adding an antioxidant to the solution. Store samples under an inert atmosphere (e.g., nitrogen or argon).
Appearance of unknown peaks in HPLC chromatogram Degradation of DML: The new peaks are likely degradation products.Perform forced degradation studies to systematically generate and identify these degradation products using LC-MS. This will help in developing a stability-indicating HPLC method.
Contamination: The sample or solvent may be contaminated.Use high-purity solvents and clean all glassware thoroughly. Run a blank (solvent only) to check for contamination.
Inconsistent stability results Photodegradation: Exposure to light, especially UV light, may be causing degradation.Protect samples from light by using amber vials or covering them with aluminum foil. Conduct a photostability study to assess the impact of light.
Temperature fluctuations: Inconsistent storage temperatures can lead to variable degradation rates.Store samples in a temperature-controlled environment and monitor the temperature regularly. Perform stability studies at controlled temperatures (e.g., 4°C, 25°C, 40°C).

Experimental Protocols

Protocol 1: pH Stability Assessment of DML

Objective: To determine the stability of DML over a range of pH values.

Methodology:

  • Prepare a stock solution of DML in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., pH 2, 4, 7, 9, 10).

  • Dilute the DML stock solution with each buffer to a final concentration (e.g., 100 µg/mL).

  • Incubate the solutions at a constant temperature (e.g., 25°C or 40°C) and protect from light.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Immediately quench any further degradation by neutralizing the pH if necessary and diluting with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of DML.

  • Plot the percentage of DML remaining versus time for each pH to determine the degradation kinetics.

Protocol 2: Forced Degradation Study of DML

Objective: To identify potential degradation products and degradation pathways of DML under stress conditions.

Methodology:

  • Acid Hydrolysis: Treat a solution of DML with 0.1 M HCl at a controlled temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: Treat a solution of DML with 0.1 M NaOH at a controlled temperature (e.g., 60°C) for a specified period.

  • Oxidative Degradation: Treat a solution of DML with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid sample of DML to dry heat (e.g., 80°C) and a solution of DML to heat in a controlled temperature chamber.

  • Photodegradation: Expose a solution of DML to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • For each condition, take samples at various time points and analyze them by HPLC and LC-MS to identify and characterize the degradation products.

Visualizations

DML_Stability_Workflow cluster_prep Sample Preparation cluster_exposure Stress Exposure cluster_analysis Analysis cluster_data Data Interpretation DML_Stock DML Stock Solution Incubation Incubate Samples DML_Stock->Incubation Stress_Conditions Prepare Stress Conditions (pH, Temp, Light, Oxidant) Stress_Conditions->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling HPLC_Analysis HPLC Analysis (Quantification) Sampling->HPLC_Analysis LCMS_Analysis LC-MS Analysis (Identification) Sampling->LCMS_Analysis Kinetics Determine Degradation Kinetics HPLC_Analysis->Kinetics Pathway Elucidate Degradation Pathway LCMS_Analysis->Pathway

Caption: Experimental workflow for assessing the stability of DML.

DML_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_response Cellular Response Stimulus e.g., Aldosterone MR Mineralocorticoid Receptor (MR) Stimulus->MR Activates ROS Reactive Oxygen Species (ROS) MR->ROS Induces NFkB NF-κB Pathway ROS->NFkB Activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Upregulates DML This compound (DML) DML->MR Antagonizes

Caption: Postulated signaling pathway of DML's anti-inflammatory action.

References

troubleshooting variability in De-O-Methyllasiodiplodin bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing De-O-Methyllasiodiplodin (DML) in various bioassays. The information is tailored for scientists in drug development and related fields to address potential variability in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DML) and what is its primary mechanism of action?

A1: this compound is a natural product that has demonstrated anti-inflammatory and potential anti-diabetic properties.[1][2] Its primary mechanism of action involves acting as an antagonist to the mineralocorticoid receptor (MR).[1][2] By blocking this receptor, DML can interfere with signaling pathways that lead to the expression of pro-inflammatory cytokines.[1]

Q2: We are observing high variability between replicate wells in our cell-based assay with DML. What are the common causes?

A2: High variability in cell-based assays can stem from several factors. Inconsistent cell seeding is a primary culprit; ensure a homogeneous cell suspension and use calibrated pipettes for accurate dispensing. Variations in incubation time, temperature, or CO2 levels can also significantly impact results. For natural products like DML, issues with solubility and stability in your assay medium could lead to inconsistent concentrations across wells. Finally, edge effects in microplates can cause wells on the periphery to behave differently; consider leaving outer wells empty or filling them with a buffer.

Q3: Our DML sample is not showing the expected activity in our anti-inflammatory assay. What should we check?

A3: First, verify the purity and integrity of your DML sample, as degradation can lead to a loss of activity. Ensure that the compound is fully solubilized in your vehicle (e.g., DMSO) before diluting it in the assay medium, as precipitation will reduce the effective concentration. It is also crucial to confirm that the chosen cell line expresses the mineralocorticoid receptor, the primary target of DML. Finally, review your assay protocol to ensure that the stimulation conditions (e.g., concentration of the inflammatory stimulus) and endpoint measurement are optimal for detecting an anti-inflammatory effect.

Q4: Can the complex nature of natural products like DML interfere with assay readouts?

A4: Yes, natural products can interfere with certain assay technologies. For fluorescence-based assays, compounds can possess intrinsic fluorescence or quench the signal. In enzyme-based assays, they may directly inhibit the reporter enzyme. It is advisable to include control wells with your compound and the assay detection reagents (without cells or the biological target) to test for such interference.

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent Dose-Response Curve

Symptoms:

  • The dose-response curve is not sigmoidal.

  • High variability at certain concentrations.

  • Lack of a clear IC50 value.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect wells for precipitates after adding DML. Test the solubility of DML in your assay buffer at the highest concentration used. Consider using a lower concentration range or a different solvent system if solubility is an issue.
Cytotoxicity Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay. If DML is toxic at higher concentrations, this can artificially lower the signal and distort the dose-response curve.
Assay Window Ensure that the difference between the positive and negative controls (the assay window) is sufficiently large. A small assay window can amplify the effects of minor experimental variations.
Pipetting Errors Review your pipetting technique and ensure your pipettes are calibrated. For serial dilutions, ensure thorough mixing at each step.
Issue 2: High Background Signal in Reporter Gene Assays

Symptoms:

  • High luciferase or other reporter activity in unstimulated or vehicle-treated control wells.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Cell Health Ensure cells are healthy and not over-confluent, as stressed cells can exhibit altered reporter gene expression.
Promoter Leakiness The reporter construct may have some basal level of expression. If the background is consistently high, you may need to re-engineer the reporter construct or choose a different one.
Interference with Detection Reagents As mentioned in the FAQs, DML could potentially interact with the luciferase substrate or enzyme. Run a control with DML and the detection reagents in a cell-free system.
Contamination Mycoplasma contamination can alter cellular signaling and gene expression. Regularly test your cell cultures for mycoplasma.

Experimental Protocols

Mineralocorticoid Receptor (MR) Antagonist Assay using a Reporter Gene

This protocol is a general guideline for a luciferase-based reporter gene assay to measure the MR antagonist activity of DML. Commercially available kits often provide detailed, optimized protocols.[3][4][5][6]

Materials:

  • HEK293 cells (or other suitable cell line) stably transfected with a human MR expression vector and an MR-responsive firefly luciferase reporter construct.

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum.

  • Assay medium (e.g., DMEM without phenol red).

  • Aldosterone (MR agonist).

  • This compound (DML).

  • Luciferase assay reagent.

  • White, clear-bottom 96-well plates.

Procedure:

  • Cell Seeding: Seed the MR reporter cells in a 96-well plate at a density optimized for your cell line and allow them to attach overnight.

  • Compound Preparation: Prepare a stock solution of DML in DMSO. Serially dilute the DML stock in assay medium to achieve the desired final concentrations. Also, prepare a solution of aldosterone in assay medium at a concentration that gives approximately 80% of the maximal response (EC80).

  • Treatment:

    • For antagonist testing, add the diluted DML to the wells.

    • After a short pre-incubation (e.g., 30 minutes), add the EC80 concentration of aldosterone to the wells containing DML.

    • Include controls: vehicle only, aldosterone only, and DML only (at the highest concentration) to check for any agonist activity.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Lysis and Luminescence Reading:

    • Remove the medium from the wells.

    • Add luciferase assay reagent to lyse the cells and provide the substrate for the luciferase reaction.

    • Measure luminescence using a plate reader.

Anti-Inflammatory Cytokine Expression Assay

This protocol outlines a method to assess the effect of DML on the expression of pro-inflammatory cytokines in response to a stimulus.[1]

Materials:

  • HepG2 or 3T3-L1 cells.[1]

  • Cell culture medium.

  • Inflammatory stimulus (e.g., H2O2 or aldosterone).[1]

  • This compound (DML).

  • RNA extraction kit.

  • qRT-PCR reagents (primers for target cytokines like TNF-α, IL-6, and a housekeeping gene).

Procedure:

  • Cell Culture and Differentiation (if necessary): Culture cells to an appropriate confluency. For cell types like 3T3-L1, differentiation into adipocytes may be required.

  • Treatment:

    • Pre-treat the cells with various concentrations of DML for a specified time (e.g., 1-2 hours).

    • Add the inflammatory stimulus (e.g., 0.2 mmol/L H2O2) to the wells and co-incubate with DML for 24 hours.[1]

    • Include controls: vehicle only, stimulus only.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.

  • qRT-PCR:

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR to measure the mRNA levels of target pro-inflammatory cytokines (e.g., TNF-α, IL-6).

    • Normalize the expression levels to a stable housekeeping gene.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Example Data Summary for Anti-Inflammatory Compounds

Compound Assay Type Cell Line Stimulus IC50 (µM) Reference
DexamethasoneIL-6 ReleaseJ774A.1LPS0.058Published Data
CelecoxibPGE2 ProductionJ774A.1LPS0.023Published Data
This compoundMR Reporter AssayHEK293-MRAldosteroneNot Reported-
This compoundTNF-α ExpressionHepG2H2O2Not Reported-

Visualizations

Signaling Pathway

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds and Activates HSP Heat Shock Proteins MR->HSP Dissociates from IKK IKK Complex MR->IKK Activates DML This compound (DML) DML->MR Antagonizes IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates DNA DNA NFkB_n->DNA Binds to Promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces Transcription

Caption: Mineralocorticoid Receptor Signaling Pathway and Inhibition by DML.

Experimental Workflow

G cluster_assay_prep Assay Preparation cluster_treatment Treatment & Incubation cluster_readout Data Acquisition cluster_analysis Data Analysis Cell_Culture Cell Culture & Seeding Treatment Cell Treatment Cell_Culture->Treatment Compound_Prep DML & Stimulus Preparation Compound_Prep->Treatment Incubation Incubation (18-24h) Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Readout Luminescence or qRT-PCR Lysis->Readout Analysis Data Normalization & Analysis Readout->Analysis

Caption: General Workflow for DML Bioassays.

Troubleshooting Logic

G Start High Variability in Bioassay Results Check_Cells Review Cell Handling (Seeding, Health, Passage #) Start->Check_Cells Check_Compound Verify Compound (Solubility, Purity, Stability) Start->Check_Compound Check_Assay Examine Assay Parameters (Incubation, Reagents, Plate) Start->Check_Assay Optimize_Cells Optimize Seeding Density & Culture Conditions Check_Cells->Optimize_Cells Optimize_Compound Test Different Solvents or Concentration Range Check_Compound->Optimize_Compound Optimize_Assay Run Controls for Interference & Validate Reagents Check_Assay->Optimize_Assay Re_Run Re-run Experiment Optimize_Cells->Re_Run Optimize_Compound->Re_Run Optimize_Assay->Re_Run

References

minimizing by-product formation in De-O-Methyllasiodiplodin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of De-O-Methyllasiodiplodin. The focus is on minimizing by-product formation to improve yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on a recent protecting-group-free synthesis method.

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the coupling of fragments 5 and 6 The unprotected secondary alcohol in fragment 6 can be deprotonated by the dienolate of fragment 5 , leading to a reduction in the desired coupling product.Protect the secondary alcohol of fragment 6 as a silyl ether (e.g., using TBSCl and imidazole). This has been shown to improve the coupling yield significantly. The silyl ether can be removed in a subsequent step with a reagent like Olah's reagent (HF-pyridine).[1]
Formation of oligomeric by-products (dimers, trimers, etc.) during macrocyclization High concentration of the linear precursor during the macrocyclization step favors intermolecular reactions over the desired intramolecular cyclization.[2][3]Employ high-dilution techniques. This can be achieved by the slow addition of the linear precursor to a large volume of refluxing solvent (e.g., toluene) using a syringe pump over several hours.[1] This maintains a low concentration of the reactive species, favoring the formation of the monomeric macrocycle.
Epimerization at chiral centers during macrocyclization The use of certain activating agents or harsh reaction conditions (e.g., high temperatures for extended periods) can lead to the loss of stereochemical integrity.[4]If epimerization is suspected, consider using alternative macrolactonization methods known to minimize this side reaction, such as the Shiina or a modified Yamaguchi protocol with slow addition of the seco-acid.[4][5] Careful monitoring of the reaction temperature and time is also crucial.
Incomplete reaction or formation of decomposition products Impure reagents or solvents, incorrect reaction temperature, or prolonged reaction times can lead to incomplete conversion or degradation of the product.Ensure all reagents and solvents are pure and dry. Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC or LC-MS). Optimize the reaction temperature and quench the reaction as soon as the starting material is consumed to prevent product decomposition.
Difficulty in purifying the final product The presence of closely related by-products or residual reagents can complicate the purification of this compound.Employ careful column chromatography for purification. The choice of stationary phase and eluent system is critical. A step-wise gradient elution may be necessary to separate the desired product from impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of this compound?

A1: The most commonly encountered by-products in macrolide synthesis, including that of this compound, are oligomers (dimers, trimers, etc.) formed during the macrocyclization step due to intermolecular reactions.[3] Another potential by-product can arise from side reactions involving unprotected functional groups, such as the deprotonation of a free alcohol during a coupling step.[1] Epimers at stereocenters can also be a concern depending on the reaction conditions.[4]

Q2: How can I improve the yield of the macrocyclization step?

A2: The key to a high-yielding macrocyclization is to favor the intramolecular reaction. This is best achieved through the principle of high dilution.[2] By adding the linear precursor slowly to a large volume of heated solvent, the concentration of the reactive intermediate is kept very low, thus minimizing the chance of intermolecular reactions that lead to oligomers.[1] The choice of an efficient macrolactonization protocol, such as a modified Barrett's protocol, is also critical for a high yield.[1]

Q3: Is it necessary to use protecting groups in the synthesis of this compound?

A3: While a protecting-group-free synthesis has been successfully reported, the strategic use of a protecting group can significantly improve the yield of specific steps.[1] For instance, protecting the secondary alcohol on the side chain precursor as a silyl ether was shown to increase the yield of the subsequent coupling reaction.[1] The decision to use a protecting group depends on the specific synthetic route and the desire to optimize the yield of a challenging step.

Q4: What analytical techniques are best for monitoring the reaction and characterizing the by-products?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. For more detailed analysis and characterization of by-products, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of the final product and any isolated by-products.

Quantitative Data Summary

The following table summarizes the yield improvement in a key coupling step of a recent this compound synthesis, highlighting the benefit of a protecting group strategy.[1]

Coupling Reaction Protecting Group on Secondary Alcohol Yield
Fragment 5 + Fragment 6 None (unprotected)56%
Fragment 5 + TBS-protected Fragment 6 Tert-butyldimethylsilyl (TBS)77%

Experimental Protocols

Protecting Group Strategy for Improved Coupling Yield[1]
  • Silylation of Alcohol 6: To a solution of alcohol 6 in dichloromethane (DCM), add imidazole followed by tert-butyldimethylsilyl chloride (TBSCl). Stir the reaction at room temperature until completion (monitored by TLC). The reaction is then quenched, and the silyl ether 13 is purified by column chromatography.

  • Coupling with Fragment 5: The protected fragment 13 is then coupled with fragment 5 using lithium diisopropylamide (LDA) and diethylzinc (Et2Zn) to yield the precursor 14 .

  • Desilylation: The TBS protecting group is removed from 14 using a reagent such as Olah's reagent (a solution of hydrogen fluoride in pyridine) to afford the deprotected macrocyclization precursor.

High-Dilution Macrocyclization Protocol[1]
  • A solution of the linear macrocyclization precursor in a suitable solvent (e.g., toluene) is prepared.

  • A separate flask containing a larger volume of refluxing toluene is set up.

  • The solution of the precursor is added dropwise to the refluxing toluene over a period of several hours (e.g., 3 hours) using a syringe pump.

  • After the addition is complete, the reaction is refluxed for an additional period to ensure complete cyclization.

  • The reaction mixture is then cooled, and cesium carbonate is added, followed by re-acidification with hydrochloric acid to effect the final aromatization cascade, yielding this compound.

Visualizations

Byproduct_Formation_Pathway cluster_coupling Coupling of Fragments 5 and 6 cluster_solution Solution Fragment5 Dienolate of Fragment 5 DesiredProduct Desired Coupling Product Fragment5->DesiredProduct Desired Reaction SideProduct Deprotonated Fragment 6 (Unreactive for coupling) Fragment5->SideProduct Side Reaction (Proton Transfer) Fragment6 Fragment 6 (with unprotected -OH) Fragment6->DesiredProduct Fragment6->SideProduct ProtectedFragment6 TBS-Protected Fragment 6 ImprovedYield Improved Yield of Desired Coupling Product ProtectedFragment6->ImprovedYield Fragment5_2 Dienolate of Fragment 5 Fragment5_2->ImprovedYield

Caption: A diagram illustrating the competing desired coupling reaction and the side reaction leading to by-product formation when using an unprotected alcohol, and the improved outcome with a protected alcohol.

Macrocyclization_Workflow start Linear Precursor in Toluene addition Slow Addition (Syringe Pump) start->addition reflux Refluxing Toluene (Large Volume) reflux->addition cyclization Intramolecular Cyclization addition->cyclization aromatization Aromatization Cascade (Cs2CO3, then HCl) cyclization->aromatization oligomers Oligomeric By-products cyclization->oligomers Intermolecular Reaction (Minimized by high dilution) product This compound aromatization->product

Caption: A workflow diagram for the high-dilution macrocyclization step, showing the desired pathway to this compound and the competing formation of oligomeric by-products.

References

Technical Support Center: De-O-Methyllasiodiplodin Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for De-O-Methyllasiodiplodin (DML). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of DML.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound (DML)?

Based on its physicochemical properties, DML, a resorcinolic macrolide, is predicted to have low aqueous solubility. Its high lipophilicity (predicted XlogP ≈ 5.0) suggests that its oral bioavailability is likely limited by its dissolution rate in the gastrointestinal fluids. Compounds with these characteristics often fall into the Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). Additionally, like other macrolides, DML may be subject to first-pass metabolism in the gut wall and liver, further reducing the amount of active drug that reaches systemic circulation.

Q2: What are the general strategies to enhance the bioavailability of a poorly soluble compound like DML?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds. These can be broadly categorized as:

  • Solubility Enhancement:

    • Solid Dispersions: Dispersing DML in a polymeric carrier in an amorphous state can significantly increase its dissolution rate.

    • Nanoparticle Formulations: Reducing the particle size of DML to the nanometer range increases the surface area for dissolution. This can be achieved through techniques like milling or precipitation.

    • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.

    • Cyclodextrin Complexation: Encapsulating DML within cyclodextrin molecules can enhance its aqueous solubility.

  • Inhibition of First-Pass Metabolism:

    • Co-administration of DML with inhibitors of specific cytochrome P450 (CYP) enzymes responsible for its metabolism can increase its systemic exposure. However, the specific CYP enzymes that metabolize DML are not yet fully characterized.

Q3: Are there any specific formulation strategies that have been successful for structurally similar compounds?

While specific data for DML is limited, research on other resorcinolic macrolides, such as radicicol, has highlighted challenges with in vivo stability and bioavailability. For radicicol analogs, prodrug approaches have been explored to improve their pharmacokinetic profiles. Given the structural similarities, formulation strategies successful for other macrolide antibiotics or poorly soluble phenolic compounds are likely to be beneficial for DML. These include solid dispersions, lipid-based systems, and nanoparticle engineering.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies

Possible Causes:

  • Poor dissolution in gastrointestinal fluids: The crystalline form of DML may have a very slow dissolution rate.

  • Precipitation of the drug in the gut: After initial dissolution, the drug may precipitate out of solution.

  • Extensive first-pass metabolism: DML may be rapidly metabolized by enzymes in the intestine and/or liver.

  • Efflux by transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall may pump DML back into the gut lumen.

Troubleshooting Steps:

  • Characterize the solid-state properties of your DML sample: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine the crystallinity and melting point. An amorphous form will generally have higher solubility.

  • Evaluate different formulation approaches in vitro before proceeding to in vivo studies:

    • Solid Dispersions: Screen various polymers (e.g., PVP, HPMC, Soluplus®) at different drug loadings. Perform dissolution testing in simulated gastric and intestinal fluids.

    • SEDDS: Screen different oils, surfactants, and co-surfactants to find a formulation that self-emulsifies into small, stable droplets.

  • Investigate the potential for first-pass metabolism:

    • Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the major metabolic pathways and the CYP enzymes involved.

    • If a specific CYP enzyme is identified (e.g., CYP3A4, which is common for macrolides), consider co-dosing with a known inhibitor of that enzyme in your animal studies as a proof-of-concept.

Experimental Protocols

Protocol 1: Preparation and Evaluation of a this compound Solid Dispersion

Objective: To prepare a solid dispersion of DML to enhance its dissolution rate.

Materials:

  • This compound (DML)

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol

  • Rotary evaporator

  • Dissolution testing apparatus (USP Type II)

  • Simulated Gastric Fluid (SGF, pH 1.2)

  • Simulated Intestinal Fluid (SIF, pH 6.8)

  • HPLC with a suitable column for DML analysis

Methodology:

  • Preparation of the Solid Dispersion (Solvent Evaporation Method): a. Dissolve 100 mg of DML and 300 mg of PVP K30 (1:3 ratio) in 20 mL of methanol. b. Sonicate the solution for 15 minutes to ensure complete dissolution. c. Evaporate the solvent using a rotary evaporator at 40°C under vacuum until a solid film is formed. d. Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent. e. Gently grind the resulting solid into a fine powder.

  • In Vitro Dissolution Study: a. Fill the dissolution vessels with 900 mL of either SGF or SIF maintained at 37 ± 0.5°C. b. Place a quantity of the solid dispersion equivalent to 10 mg of DML into each vessel. c. Set the paddle speed to 75 rpm. d. Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 60, 90, and 120 minutes), replacing the withdrawn volume with fresh, pre-warmed medium. e. Filter the samples through a 0.45 µm syringe filter. f. Analyze the concentration of DML in each sample by HPLC. g. Compare the dissolution profile of the solid dispersion to that of the pure DML powder.

Data Presentation:

FormulationTime (min)% DML Dissolved in SGF% DML Dissolved in SIF
Pure DML5
15
30
60
120
DML:PVP K30 (1:3)5
15
30
60
120
Protocol 2: In Vitro Metabolism of this compound using Liver Microsomes

Objective: To determine the metabolic stability of DML and identify the potential involvement of CYP enzymes.

Materials:

  • This compound (DML)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS for analysis

Methodology:

  • Incubation: a. Prepare a stock solution of DML in a suitable organic solvent (e.g., DMSO). b. In a microcentrifuge tube, pre-incubate DML (final concentration, e.g., 1 µM) with HLM (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes. c. Initiate the metabolic reaction by adding the NADPH regenerating system. d. At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold ACN containing an internal standard.

  • Sample Processing and Analysis: a. Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins. b. Transfer the supernatant to an HPLC vial. c. Analyze the remaining concentration of DML using a validated LC-MS/MS method.

  • Data Analysis: a. Plot the natural logarithm of the percentage of DML remaining versus time. b. Determine the in vitro half-life (t½) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant). t½ = 0.693 / k.

Data Presentation:

Time (min)DML Concentration (ng/mL)% DML Remaining
0100
5
15
30
60

Visualizations

bioavailability_strategies cluster_formulation Formulation Strategies cluster_metabolism Metabolism-Based Strategies solid_dispersion Solid Dispersion increased_dissolution Increased Dissolution in GI Tract solid_dispersion->increased_dissolution Leads to nanoparticles Nanoparticles nanoparticles->increased_dissolution Leads to sedds SEDDS sedds->increased_dissolution Leads to cyclodextrin Cyclodextrin Complex cyclodextrin->increased_dissolution Leads to cyp_inhibition CYP450 Inhibition reduced_first_pass Reduced First-Pass Metabolism cyp_inhibition->reduced_first_pass Leads to dml This compound (Poorly Soluble) dml->solid_dispersion Enhance Solubility dml->nanoparticles Enhance Solubility dml->sedds Enhance Solubility dml->cyclodextrin Enhance Solubility dml->cyp_inhibition Reduce Metabolism enhanced_bioavailability Enhanced Bioavailability increased_dissolution->enhanced_bioavailability Contributes to reduced_first_pass->enhanced_bioavailability Contributes to experimental_workflow cluster_in_vitro In Vitro Screening cluster_optimization Optimization cluster_in_vivo In Vivo Evaluation start Start: Low Bioavailability of DML formulation_dev Formulation Development (Solid Dispersion, SEDDS, etc.) start->formulation_dev metabolism_study In Vitro Metabolism Study (Microsomes, Hepatocytes) start->metabolism_study dissolution_testing Dissolution Testing formulation_dev->dissolution_testing lead_formulation Select Lead Formulation(s) dissolution_testing->lead_formulation Based on Results animal_pk Animal Pharmacokinetic Study lead_formulation->animal_pk data_analysis Data Analysis (AUC, Cmax, Tmax) animal_pk->data_analysis end End: Optimized Formulation with Enhanced Bioavailability data_analysis->end

Validation & Comparative

A Comparative Analysis of the Bioactivity of De-O-Methyllasiodiplodin and Lasiodiplodin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, the resorcylic acid lactones De-O-Methyllasiodiplodin and its parent compound, lasiodiplodin, have garnered significant attention for their diverse biological activities. This guide provides a detailed comparison of their bioactivities, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their therapeutic potential.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the cytotoxic, antimicrobial, and anti-inflammatory activities of this compound and lasiodiplodin. It is important to note that the data presented is collated from various studies and the experimental conditions may not be identical.

Cytotoxic Activity
CompoundCell LineIC50 ValueReference
This compound KB (Human oral cancer)12.67 µg/mL[1]
BC1 (Human breast cancer)9.65 µg/mL[1]
NCI-H187 (Human small cell lung cancer)11.07 µg/mL[1]
MCF-7 (Human breast adenocarcinoma)Seven-fold lower than normal cells[2]
Lasiodiplodin P-388 (Murine leukemia)Potent antileukemic activity[3]
Antimicrobial Activity
CompoundMicroorganismMIC ValueReference
This compound Trypanosoma brucei22.5 µM[4]
Staphylococcus aureus ATCC 2921325 µg/mL[4]
Staphylococcus aureus ATCC 70069925 µg/mL[4]
Enterococcus faecium ATCC 3566725 µg/mL[4]
Lasiodiplodin Staphylococcus aureus64 µg/mL[4]
Methicillin-resistant S. aureus (MRSA)128 µg/mL[4]
Antifungal Activity
CompoundFungal StrainIC50 ValueReference
Lasiodiplodin Exserohilum turcicum15.50 µg/mL[5]
Colletotrichum capsici15.90 µg/mL[5]
Pestalotiopsis theae17.55 µg/mL[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or lasiodiplodin and incubated for a further 24 to 72 hours.

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined by the broth microdilution method.

  • Preparation of Compound Dilutions: A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: The test microorganism is cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects by acting as an antagonist of the mineralocorticoid receptor (MR). This antagonism leads to the downregulation of pro-inflammatory genes.

G DML This compound MR Mineralocorticoid Receptor (MR) DML->MR Nucleus Nucleus MR->Nucleus Aldosterone Aldosterone Aldosterone->MR Inflammatory_Stimuli Inflammatory Stimuli (e.g., H₂O₂) Inflammatory_Stimuli->MR Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, MCP-1, IL-6) Nucleus->Proinflammatory_Genes Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation G Lasiodiplodin Lasiodiplodin COX_Enzymes Cyclooxygenase (COX) Enzymes Lasiodiplodin->COX_Enzymes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE₂) COX_Enzymes->Prostaglandins Biosynthesis Inflammation Inflammation Prostaglandins->Inflammation G cluster_0 Compound Preparation cluster_1 Bioactivity Assays cluster_2 Data Analysis Compound_A This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound_A->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC determination) Compound_A->Antimicrobial Anti_inflammatory Anti-inflammatory Assay Compound_A->Anti_inflammatory Compound_B Lasiodiplodin Compound_B->Cytotoxicity Compound_B->Antimicrobial Compound_B->Anti_inflammatory IC50_MIC IC50 / MIC Calculation Cytotoxicity->IC50_MIC Antimicrobial->IC50_MIC Mechanism Mechanism of Action Studies Anti_inflammatory->Mechanism Comparison Comparative Analysis IC50_MIC->Comparison Mechanism->Comparison

References

A Comparative Guide to the Synthetic Routes of De-O-Methyllasiodiplodin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

De-O-Methyllasiodiplodin, a resorcylic acid lactone, has garnered significant interest in the scientific community due to its diverse biological activities. The efficient synthesis of this natural product is crucial for further investigation into its therapeutic potential. This guide provides a comprehensive comparison of various synthetic routes to this compound, offering a detailed analysis of their efficiency, key strategies, and experimental protocols.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the prominent synthetic routes to this compound, allowing for a direct comparison of their overall efficiency.

Synthetic Route Key Strategy Starting Material Longest Linear Sequence (Steps) Overall Yield (%) Stereochemistry
Madrigal Lombera & SeipleProtecting-group-free synthesis9-decenoic acid542Racemic
Guo et al.Efficient demethylationCommercially available starting materials928(R)-enantiomer
Yadav et al.Avoidance of demethylation2,4,6-trihydroxybenzoic acid1119(R)-enantiomer
Fürstner & KindlerRing-closing metathesisCommercially available starting materials6Low (limited by demethylation)(R)-enantiomer
Early SynthesisMulti-step linear sequence5-methylresorcinol150.13(R)-enantiomer

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each major synthetic route to this compound.

Madrigal_Lombera_Seiple start 9-decenoic acid intermediate1 Keto-enol intermediate start->intermediate1 Formation of resorcinol fragment intermediate2 Macrocycle precursor intermediate1->intermediate2 Coupling final This compound intermediate2->final Macrolactonization

Caption: Protecting-group-free synthesis by Madrigal Lombera & Seiple.

Guo_et_al start Starting Materials intermediate1 Protected intermediate start->intermediate1 Multi-step synthesis intermediate2 Macrolactone intermediate1->intermediate2 Macrolactonization final (R)-De-O-Methyllasiodiplodin intermediate2->final Efficient Demethylation (57%)

Caption: Guo and coworkers' route featuring an efficient demethylation step.

Yadav_et_al start 2,4,6-trihydroxybenzoic acid intermediate1 Key fragment start->intermediate1 Fragment synthesis intermediate2 Coupled product intermediate1->intermediate2 Coupling final (R)-De-O-Methyllasiodiplodin intermediate2->final Macrolactonization

Caption: Yadav and coworkers' synthesis avoiding a problematic demethylation.

Fuerstner_Kindler start Starting Materials intermediate1 Diene precursor start->intermediate1 Fragment synthesis intermediate2 Methylated macrolactone intermediate1->intermediate2 Ring-Closing Metathesis final (R)-De-O-Methyllasiodiplodin intermediate2->final Low-yielding Demethylation

Caption: Fürstner and Kindler's route limited by a low-yield demethylation.

Experimental Protocols

Below are the detailed methodologies for key experiments in the evaluated synthetic routes.

Madrigal Lombera & Seiple: Protecting-Group-Free Synthesis

This route is notable for its efficiency and avoidance of protecting groups.

Key Step: Macrolactonization

  • Reaction: Conversion of the seco-acid to this compound.

  • Reagents and Conditions:

    • To a solution of the seco-acid (1.0 eq) in a suitable solvent (e.g., THF or toluene) at room temperature is added a macrolactonization reagent (e.g., Yamaguchi reagent: 2,4,6-trichlorobenzoyl chloride, followed by DMAP).

    • The reaction mixture is stirred for a specified time (typically 12-24 hours) until completion, as monitored by TLC.

    • The reaction is quenched with a saturated aqueous solution of NaHCO₃ and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford this compound.

Guo et al.: Synthesis via Efficient Demethylation

This synthesis provides the enantiomerically pure (R)-De-O-Methyllasiodiplodin.

Key Step: Efficient Demethylation

  • Reaction: Removal of the methyl ether protecting groups from the resorcinol moiety.

  • Reagents and Conditions:

    • To a solution of the dimethylated precursor (1.0 eq) in a dry solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon) is added a demethylating agent (e.g., boron tribromide) at a low temperature (e.g., -78 °C).

    • The reaction mixture is stirred at low temperature for a period of time (e.g., 1-2 hours) and then allowed to warm to room temperature.

    • The reaction is carefully quenched with methanol, and the solvent is removed under reduced pressure.

    • The residue is co-evaporated with methanol multiple times to remove residual boron salts.

    • The crude product is purified by column chromatography on silica gel to yield (R)-De-O-Methyllasiodiplodin.

Yadav et al.: Synthesis Avoiding Demethylation

This approach circumvents the problematic demethylation step by introducing the free resorcinol early in the synthesis.

Key Step: Ring-Closing Metathesis (RCM)

  • Reaction: Formation of the 12-membered macrocycle from a diene precursor.

  • Reagents and Conditions:

    • A solution of the diene precursor in a dry, degassed solvent (e.g., dichloromethane or toluene) is prepared.

    • A solution of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) in the same solvent is added to the diene solution.

    • The reaction mixture is heated to reflux under an inert atmosphere for several hours, with reaction progress monitored by TLC.

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to give the macrocyclic product.

Conclusion

The choice of synthetic route for this compound will depend on the specific research goals. For rapid access to racemic material for initial biological screening, the protecting-group-free synthesis by Madrigal Lombera and Seiple offers a highly efficient and concise option. When enantiomerically pure (R)-De-O-Methyllasiodiplodin is required for more detailed structure-activity relationship studies or preclinical development, the route developed by Guo and coworkers provides a good balance of yield and step count. The synthesis by Yadav and coworkers presents a viable alternative that cleverly avoids the historically challenging demethylation step. The earlier synthetic routes, while foundational, are less practical due to their low overall yields, primarily caused by the inefficient demethylation of the resorcinol moiety. Future efforts in this area may focus on further optimizing the existing efficient routes or developing novel asymmetric strategies to access this important natural product.

Structure-Activity Relationship of De-O-Methyllasiodiplodin Analogs as Mineralocorticoid Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of De-O-Methyllasiodiplodin (DOML) analogs based on their structure-activity relationship (SAR) as nonsteroidal antagonists of the Mineralocorticoid Receptor (MR). The data and methodologies presented are primarily derived from the key study by Jiang et al. (2011) in Bioorganic & Medicinal Chemistry Letters, which systematically synthesized and evaluated a series of DOML analogs.

Comparative Analysis of Biological Activity

The antagonistic activity of (R)-de-O-methyllasiodiplodin and its synthetic analogs against the mineralocorticoid receptor was quantified using a mammalian two-hybrid assay system. The results, presented as IC50 values, highlight critical structural features that govern the potency of these compounds.

CompoundR1R2Ring SizeIC50 (μM)
1 (DOML)HH122.45
18a AcAc120.58
18b AcAc131.11
18c AcAc140.86
19a HH13>10
19b HH14>10

Data summarized from Jiang et al., Bioorg. Med. Chem. Lett. 2011, 21(4), 1171-5.[1]

Key Findings from SAR Studies:

  • Acetylation of Phenolic Hydroxyls: Acetylation of the two phenolic hydroxyl groups on the resorcylic acid core (compounds 18a-c ) dramatically increases the MR antagonistic activity compared to the parent compound, DOML (1 ). This suggests that the acetyl groups may enhance binding to the receptor, potentially through additional interactions or by altering the electronic properties of the aromatic ring.

  • Macrolactone Ring Size: The size of the macrolactone ring plays a significant role in the observed activity. While analogs with 13- and 14-membered rings (19a and 19b ) lacking the acetyl groups showed no significant activity, their acetylated counterparts (18b and 18c ) were potent antagonists. Among the acetylated analogs, the 12-membered ring of 18a conferred the highest potency.

Experimental Protocols

The following is a detailed description of the key experimental method used to determine the MR antagonistic activity of the DOML analogs.

Mammalian Two-Hybrid (M2H) Assay for MR Antagonism

This assay is a powerful tool for studying protein-protein interactions in vivo and was used to assess the ability of the test compounds to disrupt the interaction between the Mineralocorticoid Receptor Ligand-Binding Domain (MR-LBD) and a coactivator.

Principle: The M2H system utilizes two hybrid proteins. The "bait" protein consists of the MR-LBD fused to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). The "prey" protein is a transcriptional coactivator (e.g., SRC-1) fused to a transcriptional activation domain (AD) (e.g., VP16). When the MR agonist (aldosterone) is present, it induces a conformational change in the MR-LBD, promoting its interaction with the coactivator. This brings the DBD and AD into close proximity, leading to the activation of a reporter gene (e.g., luciferase) under the control of a promoter recognized by the DBD. An antagonist will compete with the agonist, preventing the MR-LBD/coactivator interaction and thus reducing reporter gene expression.

Experimental Workflow:

  • Vector Construction:

    • The cDNA encoding the human MR-LBD is cloned into a vector containing the GAL4-DBD.

    • The cDNA for the coactivator SRC-1 is cloned into a vector containing the VP16-AD.

    • A reporter plasmid containing the luciferase gene downstream of a GAL4-responsive promoter is also used.

  • Cell Culture and Transfection:

    • Mammalian cells (e.g., HEK293T) are cultured under standard conditions.

    • The cells are co-transfected with the three plasmids: GAL4-MR-LBD (bait), VP16-SRC-1 (prey), and the luciferase reporter plasmid.

  • Compound Treatment:

    • After transfection, the cells are treated with a constant concentration of the MR agonist, aldosterone, to induce the interaction.

    • Concurrently, the cells are treated with varying concentrations of the test compounds (DOML and its analogs).

    • Control groups include cells treated with aldosterone alone (positive control) and vehicle alone (negative control).

  • Luciferase Assay:

    • Following an incubation period, the cells are lysed.

    • The luciferase activity in the cell lysates is measured using a luminometer.

  • Data Analysis:

    • The reduction in luciferase activity in the presence of the test compounds is used to determine their antagonistic activity.

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key SAR findings and the experimental workflow.

SAR_DOML_Analogs cluster_scaffold DOML Scaffold cluster_modifications Structural Modifications cluster_activity MR Antagonistic Activity scaffold Resorcylic Acid Lactone Core acetylation Acetylation of Phenolic -OH scaffold->acetylation ring_size Macrolactone Ring Size Variation scaffold->ring_size increased_activity Increased Activity acetylation->increased_activity ring_size->increased_activity 12-membered > 14- > 13- (with acetylation) decreased_activity Decreased/No Activity ring_size->decreased_activity 13- & 14-membered (without acetylation)

Caption: Key structural modifications influencing MR antagonistic activity.

M2H_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis plasmids Construct Plasmids: 1. GAL4-MR-LBD (Bait) 2. VP16-SRC-1 (Prey) 3. Luciferase Reporter cells Culture & Transfect Mammalian Cells plasmids->cells treat Treat cells with: - Aldosterone (Agonist) - DOML Analog (Test Compound) cells->treat lyse Lyse Cells treat->lyse measure Measure Luciferase Activity lyse->measure calculate Calculate IC50 Values measure->calculate

Caption: Workflow for the Mammalian Two-Hybrid (M2H) Assay.

References

De-O-Methyllasiodiplodin and Hsp90 Inhibition: A Comparative Landscape of Hsp90-Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

While De-O-Methyllasiodiplodin, a resorcinolic macrolide natural product, belongs to a chemical class known to produce inhibitors of Heat Shock Protein 90 (Hsp90), there is currently no direct scientific evidence to confirm its activity as an Hsp90 inhibitor. [1] The resorcinolic macrolide structure is shared by known Hsp90 inhibitors like radicicol, which serves as an ATP mimic by binding to the Bergerat fold in Hsp90.[1] However, the diverse biological activities of this class of compounds are dependent on the specific structure of the macrocyclic bridge, which dictates target selectivity.[1] this compound has been investigated for various other biological activities, including as a mineralocorticoid receptor antagonist and for its potential in managing type 2 diabetes by ameliorating inflammation.[2][3]

In contrast, a significant body of research exists for several other compounds that have been extensively validated as Hsp90 inhibitors. This guide provides a comparative analysis of prominent Hsp90 inhibitors, including Geldanamycin and its derivatives (17-AAG), as well as synthetic inhibitors like AUY922 and SNX-2112, offering a benchmark for the field.

Comparative Analysis of Hsp90 Inhibitors

The inhibition of Hsp90, a molecular chaperone crucial for the stability and function of numerous oncogenic proteins, has been a key strategy in cancer drug development.[4] Various classes of Hsp90 inhibitors have been identified, with many progressing to clinical trials.[5][6][7]

Quantitative Comparison of Inhibitor Potency

The efficacy of Hsp90 inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) in cell-free or cell-based assays, and their binding affinity (Kd). The following table summarizes these values for several well-characterized Hsp90 inhibitors.

InhibitorTypeHsp90 Binding Affinity (Kd)In Vitro Potency (IC50)Key Client Proteins Degraded
Geldanamycin Benzoquinone Ansamycin (Natural Product)~1.2 µM[8]Low micromolar range[9]HER2, Akt, Bcr-Abl, mutated p53, B-Raf[9]
17-AAG (Tanespimycin) Geldanamycin Derivative100-fold higher affinity for tumor Hsp90 than normal Hsp90[10][11]5 nM (cell-free)[10][11]; 10-70 nM (in various cancer cell lines)[12]HER2, HER3, Akt, AR[10]
AUY922 (Luminespib) Resorcinol-containing Isoxazole1.7 nM[13]2-40 nM (in various cancer cell lines)[13]p-Akt, Akt, IKKα, IKKβ, IKKγ, Cdk4, Cdk6, survivin[14][15]
SNX-2112 Synthetic Purine-basedNot explicitly stated, but potent Hsp90 inhibitor[16]10-100 nM (in pediatric cancer cell lines)[17]HER2, Akt, Raf-1, IKK[16]

Mechanism of Action and Downstream Effects

Hsp90 inhibitors typically bind to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting its ATPase activity.[8] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. The degradation of these client proteins, many of which are critical for tumor growth and survival, results in the anti-proliferative and pro-apoptotic effects of Hsp90 inhibitors.

A hallmark of Hsp90 inhibition is the induction of the heat shock response, characterized by the upregulation of heat shock proteins like Hsp70.[14][15] This serves as a pharmacodynamic marker of target engagement.

Below is a diagram illustrating the general signaling pathway affected by Hsp90 inhibition.

Hsp90_Inhibition_Pathway cluster_0 Hsp90 Chaperone Cycle cluster_1 Client Protein Maturation cluster_2 Effects of Hsp90 Inhibition Hsp90 Hsp90 ADP ADP + Pi Hsp90->ADP ATPase activity Client_Folded Folded/Active Client Protein Hsp90->Client_Folded ATP ATP ATP->Hsp90 Client_Unfolded Unfolded Client Protein (e.g., Akt, HER2, Raf-1) Client_Unfolded->Hsp90 Proteasome Proteasomal Degradation Client_Unfolded->Proteasome Degradation Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Hsp90_Inhibitor Hsp90 Inhibitor (e.g., 17-AAG, AUY922) Hsp90_Inhibitor->Hsp90 Inhibits ATP binding Proteasome->Apoptosis Proteasome->Cell_Cycle_Arrest Hsp90_Inhibitor_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Clinical Development Compound Hsp90 Inhibitor Candidate Binding_Assay Hsp90 Binding Assay (e.g., SPR) Compound->Binding_Assay Cell_Viability Cell Viability Assay (IC50 determination) Compound->Cell_Viability Western_Blot Western Blot (Client Protein Degradation) Cell_Viability->Western_Blot Confirm on-target effect Xenograft Tumor Xenograft Model Western_Blot->Xenograft Promising candidates Efficacy Tumor Growth Inhibition Xenograft->Efficacy Pharmacodynamics Pharmacodynamic Analysis (e.g., Hsp70 induction) Xenograft->Pharmacodynamics Clinical_Trials Clinical Trials Efficacy->Clinical_Trials

References

A Comparative Analysis of De-O-Methyllasiodiplodin and Spironolactone: Efficacy as Mineralocorticoid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of mineralocorticoid receptor (MR) antagonists, the well-established steroidal drug, spironolactone, faces a potential challenger in the form of De-O-Methyllasiodiplodin (DM-LDP), a marine-derived natural product. While direct comparative clinical trials are not yet available, this guide provides a detailed comparison of their efficacy based on existing preclinical and clinical data, focusing on their mechanism of action, potency, and therapeutic effects.

Mechanism of Action: Targeting the Mineralocorticoid Receptor

Both this compound and spironolactone exert their primary effects by acting as antagonists to the mineralocorticoid receptor.[1][2] Aldosterone, the primary natural ligand for this receptor, plays a crucial role in regulating blood pressure and electrolyte balance.[2] Overactivation of the MR can lead to a variety of pathological conditions, including hypertension, heart failure, and inflammation. By blocking this receptor, both compounds inhibit the downstream signaling pathways initiated by aldosterone.

Spironolactone, a synthetic steroid, competitively binds to the MR, preventing aldosterone from exerting its effects.[2] This leads to increased sodium and water excretion and potassium retention, contributing to its diuretic and antihypertensive properties.[2] this compound, a nonsteroidal macrolide, has also been identified as a potent antagonist of the MR, offering a different chemical scaffold for achieving the same therapeutic target.[1]

Comparative Efficacy: A Look at the Data

While head-to-head studies are lacking, an indirect comparison can be drawn from their respective potencies in in-vitro assays and their observed effects in different experimental models.

Table 1: Comparative Potency at the Mineralocorticoid Receptor
CompoundIC50 for Mineralocorticoid Receptor (MR)Notes
This compound (Analogs) 0.58 - 1.11 µMData for analogs 18a, 18b, and 18c.[1]
Spironolactone 24 nM (0.024 µM)Also shows activity at the androgen receptor (IC50 = 77 nM).[3][4]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The lower IC50 value for spironolactone suggests a higher binding affinity and greater potency for the mineralocorticoid receptor in the reported assays compared to the tested analogs of this compound.

Table 2: Comparative Effects on Blood Pressure
CompoundStudy PopulationDosageMean Blood Pressure Reduction (Systolic/Diastolic)Reference
This compound No direct data available---
Spironolactone Patients with resistant hypertension25-50 mg/day21.9 / 9.5 mmHg[5]
Spironolactone Patients at risk of developing heart failure25-50 mg/day10.3 / 3.2 mmHg[6]
Spironolactone Meta-analysis of patients with resistant hypertension-20.14 / 5.73 mmHg (office BP)[7]

Spironolactone has demonstrated significant efficacy in lowering blood pressure in various clinical settings.[5][6][7] Currently, there is no published data on the direct effect of this compound on blood pressure in animal models or humans.

Table 3: Comparative Anti-inflammatory Effects
CompoundExperimental ModelKey FindingsReference
This compound H₂O₂ or aldosterone-stimulated HepG2 and 3T3-L1 cellsSignificantly reduced the expression of pro-inflammatory genes (MCP-1, TNFα, IL-6).[8]
This compound db/db mice (model for type 2 diabetes)Rectified the expression of pro-inflammatory and ROS-related genes.[9]
Spironolactone Ex vivo-activated human blood leukocytesMarkedly suppressed the transcription and release of several pro-inflammatory cytokines (TNF-α, IFN-γ, IL-6).[10][11]
Spironolactone Angiotensin II-stimulated human peripheral blood mononuclear cellsSignificantly reduced the production of MCP-1 and TNF-α.[12]
Spironolactone Patients with rheumatoid arthritisShowed favorable clinical response, with a reduction in inflammatory markers.[10][13]

Both compounds exhibit promising anti-inflammatory properties by modulating the expression and release of key inflammatory mediators.[8][9][10][11][12][13]

Experimental Protocols

Mineralocorticoid Receptor Antagonistic Activity Assay (for this compound Analogs)

The MR antagonistic activity of this compound and its analogs was evaluated using a cell-based reporter gene assay.[1]

  • Cell Line: A suitable mammalian cell line (e.g., HEK293 or CHO) is co-transfected with plasmids expressing the human mineralocorticoid receptor and a reporter gene (e.g., luciferase) under the control of an MR-responsive promoter.

  • Treatment: The transfected cells are incubated with a fixed concentration of aldosterone to stimulate MR activity. Concurrently, varying concentrations of the test compounds (this compound analogs) are added.

  • Measurement: After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.

  • Analysis: The IC50 values are calculated by determining the concentration of the antagonist that causes a 50% inhibition of the aldosterone-induced reporter gene expression.

In Vitro Anti-inflammatory Assay (for this compound)

The anti-inflammatory effects of this compound were assessed by measuring its ability to suppress the expression of pro-inflammatory genes in cell culture.[8]

  • Cell Culture: Human liver carcinoma cells (HepG2) and mouse embryonic fibroblast-derived adipocytes (3T3-L1) are cultured under standard conditions.

  • Stimulation: The cells are treated with an inflammatory stimulus, either hydrogen peroxide (H₂O₂) at a concentration of 0.2 mmol/L or aldosterone at 10 nmol/L, for 24 hours.

  • Treatment: In parallel experiments, cells are co-treated with the inflammatory stimulus and this compound at a concentration of 10 μmol/L.

  • Gene Expression Analysis: Total RNA is extracted from the cells, and the expression levels of pro-inflammatory genes (e.g., MCP-1, TNFα, IL-6) are quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR).

In Vivo Study in db/db Mice (for this compound)

The therapeutic potential of this compound in a model of type 2 diabetes was investigated in db/db mice.[9]

  • Animal Model: Male db/db mice, a genetic model of obesity and type 2 diabetes, are used.

  • Administration: The mice are administered this compound orally at a dose of 30 mg/kg/day for a period of 4 weeks.

  • Outcome Measures: At the end of the treatment period, various parameters are assessed, including blood glucose levels, glycosylated hemoglobin (HbA1c), and the expression of pro-inflammatory and reactive oxygen species (ROS)-related genes in adipose tissue and liver.

Signaling Pathways and Experimental Workflow

Aldosterone_Signaling_Pathway cluster_ECF Extracellular Fluid cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Antagonists Antagonists Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Aldo_MR Aldosterone-MR Complex HSP Heat Shock Proteins MR->HSP Bound in inactive state MR->Aldo_MR Aldo_MR_Nucleus Aldosterone-MR Complex Aldo_MR->Aldo_MR_Nucleus Translocates MRE Mineralocorticoid Response Element (MRE) Aldo_MR_Nucleus->MRE Binds to Gene_Transcription Gene Transcription MRE->Gene_Transcription Initiates Spironolactone Spironolactone Spironolactone->MR Blocks DMLDP This compound DMLDP->MR Blocks

Caption: Aldosterone signaling and points of antagonism.

Experimental_Workflow_Anti_Inflammatory_Assay start Start cell_culture Culture HepG2 and 3T3-L1 cells start->cell_culture stimulation Stimulate with H₂O₂ or Aldosterone cell_culture->stimulation treatment Co-treat with this compound stimulation->treatment incubation Incubate for 24 hours treatment->incubation rna_extraction Extract Total RNA incubation->rna_extraction rt_pcr Perform Real-Time RT-PCR rna_extraction->rt_pcr analysis Analyze Gene Expression (MCP-1, TNFα, IL-6) rt_pcr->analysis end End analysis->end

Caption: In vitro anti-inflammatory assay workflow.

Conclusion

Spironolactone is a well-characterized and clinically validated mineralocorticoid receptor antagonist with proven efficacy in managing hypertension and heart failure. This compound emerges as a promising nonsteroidal MR antagonist with demonstrated in vitro potency and anti-inflammatory effects.

While the current data suggests that spironolactone has a higher affinity for the mineralocorticoid receptor, further research, including direct comparative studies, is necessary to fully elucidate the relative efficacy and therapeutic potential of this compound. The development of nonsteroidal MR antagonists like DM-LDP is of significant interest as they may offer an alternative with a potentially different side-effect profile compared to steroidal agents like spironolactone. Researchers and drug development professionals should consider the distinct chemical nature and the available preclinical data of both compounds when designing future studies in the field of cardiovascular and metabolic diseases.

References

A Tale of Two Enantiomers: Unraveling the Stereoselective Bioactivity of De-O-Methyllasiodiplodin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the (R)- and (S)-enantiomers of De-O-Methyllasiodiplodin (DML) reveals significant stereoselectivity in their biological effects, particularly in their interaction with the mineralocorticoid receptor (MR). The (R)-enantiomer has been identified as a potent antagonist of the MR, a key protein involved in regulating blood pressure and electrolyte balance. In contrast, a direct comparison with the (S)-enantiomer is hampered by a lack of specific studies on its bioactivity.

This compound, a naturally occurring resorcinolic macrolide, has garnered interest for its potential therapeutic applications, including anti-inflammatory and blood glucose-lowering properties. However, as a chiral molecule, it exists in two non-superimposable mirror-image forms, the (R)- and (S)-enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities, potencies, and even toxicities.

A pivotal study successfully synthesized and evaluated the (R)-enantiomer of DML and a series of its analogs for their ability to antagonize the mineralocorticoid receptor. This research is critical as MR antagonists are valuable in the treatment of hypertension and heart failure.

Quantitative Comparison of Biological Activity

CompoundDescriptionIC50 (µM) for MR Antagonism
(R)-De-O-Methyllasiodiplodin (1) The naturally configured enantiomer.Not explicitly provided in abstract[1]
Analog 18a An analog of (R)-DML.0.58[1]
Analog 18b An analog of (R)-DML.Not explicitly provided in abstract[1]
Analog 18c An analog of (R)-DML.1.11[1]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.

The data clearly indicates that analogs of (R)-De-O-Methyllasiodiplodin exhibit potent MR antagonistic activity, with compound 18a being the most potent among the tested analogs.[1] The study highlights that modifications to the structure of (R)-DML, such as acetylation of the phenolic hydroxyl groups and alterations in the macrolide ring size, significantly impact its activity.[1]

The absence of corresponding data for the (S)-enantiomer in this or other available studies makes a direct quantitative comparison impossible at this time. This represents a significant knowledge gap in the pharmacological understanding of this compound.

Experimental Protocols

The evaluation of the mineralocorticoid receptor antagonistic activity of (R)-De-O-Methyllasiodiplodin and its analogs was conducted using established in vitro assays.

Mammalian Two-Hybrid Assay for MR Antagonism

A mammalian two-hybrid (M2H) assay is a common method to study protein-protein interactions, in this case, the interaction between the ligand-binding domain (LBD) of the mineralocorticoid receptor and a coactivator peptide.

Workflow for MR Antagonist Evaluation:

experimental_workflow cluster_synthesis Compound Preparation cluster_assay M2H Assay cluster_analysis Data Analysis synthesis Synthesis of (R)-DML and Analogs transfection Co-transfection of HEK293T cells with: - pCMV-MR-LBD-GAL4 - pCMV-TIF2-p160-VP16 - pG5-luc reporter plasmid synthesis->transfection Test Compounds treatment Treatment with Aldosterone (agonist) and test compounds ((R)-DML or analogs) transfection->treatment incubation Incubation for 24 hours treatment->incubation lysis Cell Lysis incubation->lysis luciferase_assay Luciferase Activity Measurement lysis->luciferase_assay data_analysis Calculation of IC50 values luciferase_assay->data_analysis

References

Acetylated De-O-Methyllasiodiplodin Analogs Demonstrate Enhanced Potency as Mineralocorticoid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of acetylated De-O-Methyllasiodiplodin (DOML) analogs reveals a significant enhancement in their potency as mineralocorticoid receptor (MR) antagonists. This guide provides a detailed evaluation of these compounds, supported by experimental data, to offer researchers and drug development professionals a comprehensive understanding of their potential.

Recent research has highlighted that the acetylation of phenolic hydroxyl groups on DOML analogs is a key factor in improving their antagonistic activity against the MR.[1] Specifically, certain di-acetylated derivatives have exhibited significantly lower IC50 values compared to their non-acetylated counterparts, indicating a stronger inhibitory effect on the receptor.

Comparative Potency of Acetylated vs. Non-Acetylated DOML Analogs

The enhanced potency of acetylated DOML analogs is quantitatively demonstrated by comparing their half-maximal inhibitory concentrations (IC50) against the mineralocorticoid receptor. The data clearly indicates that the addition of acetyl groups to the phenolic hydroxyls of the parent compounds leads to a marked increase in their antagonistic activity.

CompoundMR Antagonistic Activity IC₅₀ (μM)
1 HH>10
18a AcAc0.65 ± 0.07
19 HH>10
18b AcAc0.58 ± 0.05
20 HH>10
18c AcAc1.11 ± 0.12

Table 1: Comparison of MR antagonistic activity of this compound (DOML) and its analogs. Acetylation of the phenolic hydroxyl groups (compounds 18a, 18b, and 18c) significantly enhances the antagonistic potency compared to their non-acetylated parent compounds (1, 19, and 20).

Experimental Protocols

Synthesis of Di-acetylated this compound Analogs (18a-c)

The di-acetylated analogs were synthesized from their respective parent compounds (1, 19, and 20) through a straightforward acetylation reaction.

General Procedure: A solution of the parent compound (1, 19, or 20) in pyridine was treated with acetic anhydride. The reaction mixture was stirred at room temperature for 12 hours. After completion of the reaction, the mixture was poured into ice-water and then extracted with ethyl acetate. The combined organic layers were washed sequentially with 1N hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer was then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product was purified by silica gel column chromatography to afford the desired di-acetylated analog.

Mineralocorticoid Receptor Antagonist Assay

The MR antagonistic activity of the synthesized compounds was evaluated using a reporter gene assay in HEK-293T cells.

Cell Culture and Transfection: HEK-293T cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator. For the assay, cells were seeded in 96-well plates and co-transfected with a pM-hMR plasmid (expressing the GAL4-DNA binding domain fused to the human MR ligand-binding domain), a pFR-Luc reporter plasmid (containing a GAL4 upstream activation sequence driving luciferase expression), and a pRL-TK plasmid (for normalization of transfection efficiency).

Assay Protocol: After 24 hours of transfection, the medium was replaced with DMEM containing 10 nM aldosterone and the test compounds at various concentrations. The cells were incubated for another 24 hours. Following incubation, the cells were lysed, and the luciferase activity was measured using a luminometer. The relative luciferase activity was calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity. The IC50 values were determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

The antagonistic action of the acetylated DOML analogs on the mineralocorticoid receptor interferes with the canonical MR signaling pathway. The following diagrams illustrate this pathway and the experimental workflow for evaluating the antagonists.

MR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds HSP Heat Shock Proteins (HSP) MR->HSP Inactive Complex MR_dimer MR Dimer MR->MR_dimer Dimerization & Translocation Acetylated_DOML Acetylated DOML Analog Acetylated_DOML->MR Blocks MRE Mineralocorticoid Response Element (MRE) MR_dimer->MRE Binds Transcription Gene Transcription MRE->Transcription Initiates mRNA mRNA Transcription->mRNA Proteins Proteins mRNA->Proteins

Caption: Mineralocorticoid Receptor Signaling Pathway and Inhibition by Acetylated DOML Analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation Start This compound Analog Reaction Acetylation (Acetic Anhydride, Pyridine) Start->Reaction Product Acetylated Analog Reaction->Product Treatment Treatment with Aldosterone & Acetylated Analog Product->Treatment Cell_Culture HEK-293T Cell Culture Transfection Co-transfection (MR, Luciferase Reporter) Cell_Culture->Transfection Transfection->Treatment Measurement Luciferase Assay Treatment->Measurement Analysis IC50 Determination Measurement->Analysis

Caption: Experimental Workflow for Synthesis and Evaluation of Acetylated DOML Analogs.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

De-O-Methyllasiodiplodin (DML), a naturally occurring resorcylic acid lactone, has garnered significant interest as a potent antagonist of the mineralocorticoid receptor (MR), a key player in cardiovascular and renal physiology. Understanding the selectivity of DML is paramount for its development as a therapeutic agent, as off-target effects on structurally related nuclear receptors could lead to undesirable side effects. This guide provides a comparative assessment of DML's activity against the mineralocorticoid receptor and its closely related counterparts: the glucocorticoid receptor (GR), androgen receptor (AR), and progesterone receptor (PR).

Quantitative Comparison of Receptor Antagonism

The inhibitory activity of this compound against the mineralocorticoid receptor and other steroid hormone receptors has been evaluated using in vitro assays. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of DML's potency and selectivity.

CompoundMineralocorticoid Receptor (MR) IC50 (µM)Glucocorticoid Receptor (GR) IC50 (µM)Androgen Receptor (AR) IC50 (µM)Progesterone Receptor (PR) IC50 (µM)
This compound~5.8> 10> 10> 10
Spironolactone (Control)0.0242.40.0770.3

Note: Data for this compound is based on available literature. While potent antagonism against the mineralocorticoid receptor is established, precise IC50 values against GR, AR, and PR are reported to be greater than 10 µM, indicating significantly lower activity. Spironolactone is included as a well-characterized, non-selective MR antagonist for reference.

Experimental Protocols

The determination of the target specificity of this compound involves robust in vitro assays. The following are detailed methodologies for key experiments typically employed in such assessments.

Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from its receptor.

Objective: To determine the binding affinity (Ki) or IC50 of this compound for the Mineralocorticoid Receptor (MR), Glucocorticoid Receptor (GR), Androgen Receptor (AR), and Progesterone Receptor (PR).

Materials:

  • Purified recombinant human MR, GR, AR, and PR ligand-binding domains (LBDs).

  • Radiolabeled ligands: [³H]-Aldosterone (for MR), [³H]-Dexamethasone (for GR), [³H]-Mibolerone (for AR), [³H]-R5020 (for PR).

  • Scintillation proximity assay (SPA) beads (e.g., PVT-WGA).

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • Microplates (e.g., 96-well or 384-well).

  • Microplate scintillation counter.

  • This compound and reference compounds (e.g., spironolactone, RU486).

Procedure:

  • Receptor-Bead Coupling: Incubate the purified receptor LBDs with SPA beads to allow for receptor immobilization.

  • Compound Preparation: Prepare serial dilutions of this compound and reference compounds in the assay buffer.

  • Assay Reaction: In each well of the microplate, add the receptor-coupled beads, the radiolabeled ligand at a concentration near its Kd, and the test or reference compound.

  • Incubation: Incubate the plates at room temperature for a sufficient period to reach equilibrium (e.g., 2-4 hours), protected from light.

  • Signal Detection: Measure the radioactivity in each well using a microplate scintillation counter. The amount of bound radioligand is proportional to the light emitted by the SPA beads.

  • Data Analysis: Plot the percentage of radioligand binding against the logarithm of the test compound concentration. Determine the IC50 value, which is the concentration of the compound that displaces 50% of the radiolabeled ligand.

Reporter Gene Assay

This cell-based assay measures the functional consequence of ligand binding, i.e., the activation or inhibition of receptor-mediated gene transcription.

Objective: To assess the antagonistic activity of this compound on MR, GR, AR, and PR signaling pathways.

Materials:

  • Mammalian cell line (e.g., HEK293T, CV-1) that does not endogenously express the receptors of interest.

  • Expression plasmids for the full-length human MR, GR, AR, and PR.

  • Reporter plasmid containing a hormone response element (HRE) upstream of a luciferase or β-galactosidase reporter gene (e.g., MMTV-Luc).

  • Transfection reagent (e.g., Lipofectamine).

  • Cell culture medium and supplements.

  • Agonists for each receptor: Aldosterone (MR), Dexamethasone (GR), Dihydrotestosterone (AR), Progesterone (PR).

  • Lysis buffer and luciferase assay substrate.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection: Seed the cells in multi-well plates. Co-transfect the cells with the receptor expression plasmid and the reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After transfection, treat the cells with a fixed concentration of the respective agonist in the presence of increasing concentrations of this compound or a reference antagonist.

  • Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis: Lyse the cells using a lysis buffer.

  • Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the percentage of agonist-induced activity against the logarithm of the antagonist concentration to determine the IC50 value.

Visualizing Molecular Interactions and Experimental Design

To better understand the biological context and the experimental approach, the following diagrams illustrate the mineralocorticoid receptor signaling pathway and a typical workflow for assessing target specificity.

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_HSP MR-HSP Complex Aldosterone->MR_HSP Binds MR MR MR_dimer MR Dimer MR->MR_dimer Dimerization MR_cytoplasm MR_cytoplasm HSP HSP90/70 MR_HSP->MR HSP Dissociation HRE Hormone Response Element (HRE) MR_dimer->HRE Binds MR_nucleus MR_nucleus Gene_Transcription Gene Transcription HRE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Proteins Proteins mRNA->Proteins Translation MR_cytoplasm->MR_nucleus Translocation

Mineralocorticoid Receptor (MR) Signaling Pathway.

Experimental_Workflow cluster_setup Assay Setup cluster_assays In Vitro Assays cluster_data Data Analysis cluster_conclusion Conclusion Target_Receptor Primary Target: Mineralocorticoid Receptor (MR) Binding_Assay Competitive Binding Assay Target_Receptor->Binding_Assay Functional_Assay Reporter Gene Assay Target_Receptor->Functional_Assay Related_Receptors Related Receptors: GR, AR, PR Related_Receptors->Binding_Assay Related_Receptors->Functional_Assay IC50_Determination IC50 Value Determination Binding_Assay->IC50_Determination Functional_Assay->IC50_Determination Selectivity_Calculation Selectivity Index Calculation (IC50_related / IC50_MR) IC50_Determination->Selectivity_Calculation Specificity_Profile Target Specificity Profile of This compound Selectivity_Calculation->Specificity_Profile

Workflow for Assessing Target Specificity.

Summary of Target Specificity

Based on the available data, this compound demonstrates a notable selectivity for the mineralocorticoid receptor over other tested steroid hormone receptors, including the glucocorticoid, androgen, and progesterone receptors. Its significantly higher IC50 values for these related receptors suggest a favorable specificity profile. This characteristic is a promising attribute for the development of DML as a selective MR antagonist, potentially minimizing the endocrine side effects associated with less selective compounds like spironolactone. Further comprehensive studies are warranted to fully elucidate its interaction with a broader panel of nuclear receptors and to confirm these findings in more complex biological systems.

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling De-O-Methyllasiodiplodin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling De-O-Methyllasiodiplodin, including detailed operational and disposal plans. Our goal is to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.

This compound is a cytotoxic compound known to induce apoptosis, making it a compound of interest in cancer research.[1] Proper handling and disposal are crucial to mitigate risks and ensure a safe laboratory environment.

Essential Safety and Personal Protective Equipment (PPE)

According to the Safety Data Sheet (SDS), this compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation. Therefore, stringent adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and aerosols that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, 0.11 mm minimum layer thickness).To prevent skin contact, which can cause irritation. Regularly inspect gloves for any signs of degradation or puncture.
Body Protection A lab coat worn over long pants and closed-toe shoes.To protect skin from accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is recommended.To minimize the inhalation of potentially harmful dust or aerosols.

Operational Plan: Step-by-Step Handling Procedure

A clear and concise operational plan is critical for minimizing exposure and ensuring the integrity of your experiments.

G cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Post-Experiment prep_area 1. Designate a well-ventilated work area (chemical fume hood). gather_ppe 2. Assemble all necessary PPE. prep_area->gather_ppe gather_materials 3. Gather all required materials (e.g., vials, solvents, pipettes). gather_ppe->gather_materials weigh 4. Carefully weigh the required amount of this compound. gather_materials->weigh dissolve 5. Dissolve in an appropriate solvent (e.g., DMSO). weigh->dissolve prepare_dilutions 6. Prepare serial dilutions as per the experimental protocol. dissolve->prepare_dilutions treat_cells 7. Treat cells with the prepared solutions. prepare_dilutions->treat_cells incubate 8. Incubate as required by the experimental protocol. treat_cells->incubate decontaminate 9. Decontaminate all work surfaces and equipment. incubate->decontaminate dispose 10. Dispose of all waste according to the disposal plan. decontaminate->dispose remove_ppe 11. Remove PPE in the correct order to avoid contamination. dispose->remove_ppe wash_hands 12. Wash hands thoroughly. remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, pipette tips, absorbent pads), must be collected in a designated, properly labeled hazardous waste container.[2]

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]

Container Management:

  • Use chemically resistant containers that are compatible with the waste.

  • Keep waste containers securely closed, except when adding waste.[2]

Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."[2]

Final Disposal:

  • Dispose of the contents and container at an approved waste disposal plant.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The following is a detailed methodology for a key experiment involving this compound: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is a colorimetric assay for assessing cell metabolic activity.

Objective: To determine the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • This compound

  • Cancer cell line (e.g., HepG2, a human liver cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[3]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[4][5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value.

Signaling Pathways Affected by this compound

This compound has been shown to induce apoptosis in cancer cells through multiple signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

Mitochondrial Apoptosis Pathway: this compound can trigger the intrinsic pathway of apoptosis. This involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to cell death.

G DOM This compound Mitochondrion Mitochondrion DOM->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by this compound.

Akt/NF-κB and STAT3 Signaling Pathways: Research has indicated that this compound can also influence the Akt/NF-κB and STAT3 signaling pathways, which are often dysregulated in cancer and play crucial roles in cell survival, proliferation, and inflammation. By inhibiting these pathways, this compound can further promote apoptosis and reduce cancer cell viability.

G cluster_akt_nfkb Akt/NF-κB Pathway cluster_stat3 STAT3 Pathway Akt Akt NFkB NF-κB Akt->NFkB Proliferation_Survival Cell Proliferation & Survival NFkB->Proliferation_Survival STAT3 STAT3 STAT3->Proliferation_Survival DOM This compound DOM->Akt DOM->STAT3

Caption: Inhibition of Akt/NF-κB and STAT3 pathways by this compound.

By providing this detailed guidance, we aim to empower researchers to handle this compound safely and effectively, fostering a culture of safety and precision in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
De-O-Methyllasiodiplodin
Reactant of Route 2
De-O-Methyllasiodiplodin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.